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  • Product: (4-Fluoro-2-methylphenyl)methanesulfonyl chloride
  • CAS: 1248508-79-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

Abstract: This technical guide provides a comprehensive analysis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (CAS No. 1248508-79-3), a specialized sulfonyl chloride derivative of increasing importance in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (CAS No. 1248508-79-3), a specialized sulfonyl chloride derivative of increasing importance in modern organic synthesis and medicinal chemistry. We will explore its core chemical properties, reactivity profile, plausible synthetic pathways, and key applications, with a focus on its role as a versatile electrophilic building block. The discussion is grounded in the fundamental principles of organic chemistry, offering field-proven insights for researchers, chemists, and drug development professionals. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Key Building Block in Modern Synthesis

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound featuring a highly reactive sulfonyl chloride functional group attached to a substituted benzyl moiety.[1] As a member of the sulfonyl chloride class, its chemistry is dominated by the electrophilic nature of the sulfur atom, making it an excellent sulfonylating agent.[2] The presence of both a fluorine atom and a methyl group on the aromatic ring imparts distinct electronic and steric properties that can be leveraged to fine-tune the biological activity and pharmacokinetic profiles of target molecules.[2][3]

In the landscape of drug discovery, the introduction of sulfonamide and sulfonate ester groups is a common strategy for modulating properties such as solubility, binding affinity, and metabolic stability. Fluorine-containing organic compounds, in particular, have become ubiquitous in pharmaceuticals, often enhancing membrane permeability and metabolic resistance.[4] This guide will dissect the chemical behavior of this specific reagent, providing the foundational knowledge necessary for its successful application in complex synthetic campaigns.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physical properties for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is presented below. This data is essential for its unambiguous identification and for planning experimental work.

PropertyValueReference
IUPAC Name (4-Fluoro-2-methylphenyl)methanesulfonyl chloride[1]
CAS Number 1248508-79-3[1]
Molecular Formula C₈H₈ClFO₂S[5]
Molecular Weight 222.66 g/mol [6]
Appearance Colorless to pale yellow liquid (typical for sulfonyl chlorides)[3][7]
Classification Benzene derivative, Sulfonyl chloride[1]
SMILES CC1=CC(=C(C=C1)CS(=O)(=O)Cl)F[5]
InChI Key GHJJQQQLLHPEEZ-UHFFFAOYSA-N[5]

Note: Experimental physical properties such as boiling point, melting point, and density are not widely published and should be determined empirically. However, related compounds like methanesulfonyl chloride have a melting point of -32°C and a boiling point of 161°C.[8][9]

Core Chemical Properties and Reactivity Profile

The synthetic utility of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride stems directly from the reactivity of the sulfonyl chloride (–SO₂Cl) group. The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[8]

Reactivity with Nucleophiles

The primary reactions of this compound involve the nucleophilic substitution at the sulfur center, displacing the chloride leaving group. This reactivity is the cornerstone of its application in synthesis.

In the presence of primary or secondary amines, (4-Fluoro-2-methylphenyl)methanesulfonyl chloride readily forms stable methanesulfonamides.[8] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many approved drugs. The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated.[8]

Alcohols react with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, also in the presence of a base, to yield methanesulfonate esters (mesylates).[6] These esters are excellent leaving groups, often superior to halides, making them valuable intermediates for subsequent nucleophilic substitution (Sₙ2) and elimination reactions.[6][10]

Hydrolytic Sensitivity

Like most sulfonyl chlorides, this compound is sensitive to moisture. It reacts with water, undergoing hydrolysis to form the corresponding (4-fluoro-2-methylphenyl)methanesulfonic acid and hydrochloric acid.[3][11][12] This reactivity necessitates careful handling and storage under anhydrous conditions to maintain its integrity.[13][14] The liberation of corrosive HCl gas upon contact with water is also a significant safety consideration.[9][12]

Figure 1: General reactivity of the title compound with key nucleophiles.

Influence of Aromatic Substituents

The 4-fluoro and 2-methyl groups on the phenyl ring are not mere spectators; they modulate the compound's properties:

  • 4-Fluoro Group: As a moderately electron-withdrawing group via induction, the fluorine atom can slightly increase the electrophilicity of the sulfonyl sulfur, potentially accelerating its reaction with nucleophiles.[3] More importantly, it serves as a crucial bioisostere for hydrogen in drug design, often improving metabolic stability and receptor binding affinity.[4]

  • 2-Methyl Group: The ortho-methyl group introduces steric hindrance around the benzylic methylene bridge. While its electronic effect is weakly donating, its primary influence is steric, which can affect the conformational preferences of the molecule and its derivatives.

Plausible Synthetic Pathway

While specific manufacturing details are proprietary, a logical and common synthetic route to benzylsulfonyl chlorides can be proposed based on established chemical principles. A likely pathway involves the chlorination of a suitable sulfur-containing precursor, which itself can be synthesized from 4-fluoro-2-methyltoluene.

A plausible multi-step synthesis is outlined below:

  • Benzylic Bromination/Chlorination: Radical halogenation of 4-fluoro-2-methyltoluene to produce 4-fluoro-2-methylbenzyl halide.

  • Thiol Formation/Displacement: Reaction of the benzyl halide with a sulfur nucleophile (e.g., sodium thiomethoxide or sodium sulfide) to introduce the sulfur atom.

  • Oxidative Chlorination: The final and most critical step is the treatment of the resulting thioether or thiol with chlorine gas in an aqueous medium to directly form the sulfonyl chloride. This is a standard and effective method for preparing sulfonyl chlorides.

Figure 2: A plausible synthetic route to the title compound.

Applications in Research and Drug Development

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is primarily used as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[2][15]

  • Synthesis of APIs: Its ability to readily form sulfonamides and sulfonate esters makes it a valuable reagent for constructing active pharmaceutical ingredients (APIs).[2] The specific (4-fluoro-2-methylphenyl)methanesulfonyl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR), with the goal of optimizing potency, selectivity, and pharmacokinetic properties. Analogous structures have been used in the synthesis of potential anti-inflammatory and anticancer agents.[2]

  • Chemical Biology: The reactive nature of the sulfonyl chloride group allows it to be used as a chemical probe to modify proteins and other biomolecules, aiding in the study of biological pathways.[15]

Safety, Handling, and Storage

As a highly reactive and hazardous chemical, strict adherence to safety protocols is mandatory when handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. Its hazard profile is analogous to that of methanesulfonyl chloride and other related compounds.[10][11]

Hazard Summary:

  • Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[16]

  • Corrosivity: Causes severe skin burns and eye damage.[11][13] It is also corrosive to many metals.[16]

  • Reactivity: Reacts with water, potentially violently, to liberate toxic and corrosive gases (HCl).[9][12][13]

  • Sensitization: May cause an allergic skin reaction.[16]

  • Irritation: May cause respiratory irritation.[16]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood with proper ventilation.[13][14]

  • Personal Protective Equipment (PPE): Wear a full suite of protective gear, including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles with a face shield.[14] For any risk of aerosol generation, appropriate respiratory protection is required.

  • Work Practices: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[13] Prevent contact with water and moisture.[14]

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[13][14]

  • Store away from incompatible materials such as water, strong bases, alcohols, amines, and strong oxidizing agents.[13] Recommended storage temperature is often refrigerated (2-8 °C).[14]

Conclusion

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a potent and versatile chemical reagent with significant applications in advanced organic synthesis and pharmaceutical research. Its chemical behavior is defined by the high electrophilicity of its sulfonyl chloride group, enabling facile reactions with a host of nucleophiles to form stable sulfonamides and highly useful sulfonate ester intermediates. The specific substitution pattern on the aromatic ring provides a unique tool for medicinal chemists to modulate the properties of target molecules. While its reactivity makes it an invaluable synthetic tool, it also mandates stringent safety and handling protocols to mitigate its significant hazards. A thorough understanding of its chemical properties is paramount for its effective and safe application in the laboratory.

References

  • Sigma-Aldrich. (2024, November 19).
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  • Guidechem. How to Synthesize 4-Methylbenzyl Chloride?.
  • PubChemLite. (2-fluoro-4-methylphenyl)methanesulfonyl chloride (C8H8ClFO2S).
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  • Google Patents. (US4331821A). Process for the monohalogenation of alkylbenzenes in the α-position and....
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  • Fisher Scientific. (2009, September 22).
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Exploratory

Synthesis pathways for producing (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride Introduction (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a bespoke chemical intermediate of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride

Introduction

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a bespoke chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs—a fluorinated and methylated phenyl ring coupled with a reactive methanesulfonyl chloride group—make it a versatile building block for introducing the (4-fluoro-2-methylbenzyl)sulfonyl moiety into complex molecules. This guide, intended for a technical audience of chemists and drug development professionals, provides a comprehensive overview of robust and scalable synthetic pathways to this valuable compound, grounded in established chemical principles and supported by peer-reviewed literature.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests that the most direct and reliable approach involves the formation of the sulfonyl chloride in the final step. This is typically achieved through the oxidative chlorination of a suitable sulfur-containing precursor. The most common and practical precursor is the corresponding thiol, (4-fluoro-2-methylphenyl)methanethiol. This thiol can be readily prepared from a commercially accessible starting material, 4-fluoro-2-methylbenzyl bromide, which in turn is synthesized from 4-fluoro-2-methyltoluene.

This guide will focus on a primary, three-step synthetic sequence that is both efficient and amenable to scale-up.

Part 1: Synthesis of the Key Precursor: 4-Fluoro-2-methylbenzyl Bromide

The synthesis begins with the selective bromination of the benzylic position of 4-fluoro-2-methyltoluene. This transformation is reliably achieved through a free-radical halogenation reaction, which is highly selective for the benzylic C-H bond due to the resonance stabilization of the resulting benzyl radical.[1]

Mechanism: Free-Radical Bromination

The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or AIBN, which then abstracts a hydrogen atom from N-bromosuccinimide (NBS) to generate a bromine radical. This bromine radical selectively abstracts a benzylic hydrogen from 4-fluoro-2-methyltoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The selectivity of bromine radicals for the weakest C-H bond ensures preferential reaction at the benzylic position.[1][2]

Experimental Protocol: Radical Bromination of 4-Fluorotoluene

This protocol is adapted from standard procedures for benzylic bromination using N-bromosuccinimide (NBS).[3]

Materials:

  • 4-Fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄) or a more environmentally benign solvent like supercritical CO₂.[4]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoro-2-methylbenzyl bromide.

  • The product can be further purified by vacuum distillation.

Part 2: Synthesis via a Thiol Intermediate

This pathway involves the conversion of 4-fluoro-2-methylbenzyl bromide into the corresponding thiol, which is then subjected to oxidative chlorination.

Step 1: Synthesis of S-(4-Fluoro-2-methylbenzyl) Thioacetate

The introduction of the sulfur atom is cleanly achieved by reacting the benzyl bromide with a thioacetate salt. This SN2 reaction is typically high-yielding and avoids the direct handling of volatile and malodorous thiols.

Experimental Protocol:

  • Dissolve potassium thioacetate (1.2 equivalents) in a suitable polar aprotic solvent, such as DMF or acetone.

  • Add 4-fluoro-2-methylbenzyl bromide (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford S-(4-fluoro-2-methylbenzyl) thioacetate, which can often be used in the next step without further purification.

Step 2: Hydrolysis to (4-Fluoro-2-methylphenyl)methanethiol

The thioacetate protecting group is readily removed by basic hydrolysis to furnish the free thiol.[5]

Experimental Protocol:

  • Dissolve S-(4-fluoro-2-methylbenzyl) thioacetate (1.0 equivalent) in a deoxygenated solvent mixture, such as ethanol/water, under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium hydroxide (2.0 equivalents) in deoxygenated water dropwise.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a degassed aqueous solution of HCl (e.g., 2 M) until the pH is approximately 7.

  • Extract the thiol with a deoxygenated organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-fluoro-2-methylphenyl)methanethiol.

Step 3: Oxidative Chlorination to (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride

The final step involves the conversion of the thiol to the target sulfonyl chloride. Several reagents can accomplish this transformation, but a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid in acetonitrile is a mild, efficient, and safer alternative to using gaseous chlorine.[6][7]

Mechanism of Oxidative Chlorination with NCS: The reaction is believed to proceed through the initial formation of a sulfenyl chloride intermediate. This is followed by further oxidation and chlorination steps to yield the sulfonyl chloride. The presence of an acid co-catalyst is often crucial for a smooth and controlled reaction.[6]

Experimental Protocol:

  • In a round-bottom flask, dissolve (4-fluoro-2-methylphenyl)methanethiol (1.0 equivalent) in a mixture of acetonitrile and 2 M aqueous hydrochloric acid (5:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-chlorosuccinimide (approximately 4 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature until the thiol is completely consumed (monitor by TLC).

  • Upon completion, add water and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (4-fluoro-2-methylphenyl)methanesulfonyl chloride.

Data Summary

StepStarting MaterialKey ReagentsSolvent(s)Typical Yield
Precursor Synthesis 4-Fluoro-2-methyltolueneNBS, Benzoyl PeroxideCCl₄High
Pathway 1, Step 1 4-Fluoro-2-methylbenzyl bromidePotassium thioacetateDMF or Acetone>90%
Pathway 1, Step 2 S-(4-Fluoro-2-methylbenzyl) thioacetateSodium hydroxide, HClEthanol/WaterHigh
Pathway 1, Step 3 (4-Fluoro-2-methylphenyl)methanethiolN-Chlorosuccinimide, HClAcetonitrile/WaterGood to High

Visualizations

Overall Synthetic Pathway

Synthesis_Pathway start 4-Fluoro-2-methyltoluene precursor 4-Fluoro-2-methylbenzyl Bromide start->precursor NBS, BPO Reflux thioacetate S-(4-Fluoro-2-methylbenzyl) Thioacetate precursor->thioacetate KSAc DMF thiol (4-Fluoro-2-methylphenyl)methanethiol thioacetate->thiol NaOH, H₂O/EtOH Reflux product (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride thiol->product NCS, HCl MeCN/H₂O, 0 °C

Caption: Proposed synthetic pathway for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Experimental Workflow for Thiol Synthesis and Oxidative Chlorination

Workflow cluster_thioacetylation Thioacetate Formation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidative Chlorination a1 Dissolve KSAc in DMF a2 Add Benzyl Bromide a1->a2 a3 Stir at RT a2->a3 a4 Aqueous Workup & Extraction a3->a4 b1 Dissolve Thioacetate in EtOH/H₂O (N₂ atm) a4->b1 Crude Thioacetate b2 Add NaOH solution b1->b2 b3 Reflux b2->b3 b4 Neutralize with HCl b3->b4 b5 Extraction & Drying b4->b5 c1 Dissolve Thiol in MeCN/HCl b5->c1 Crude Thiol c2 Cool to 0 °C c1->c2 c3 Add NCS portion-wise c2->c3 c4 Stir at 0 °C c3->c4 c5 Aqueous Workup & Extraction c4->c5

Caption: Step-by-step workflow for the synthesis of the target sulfonyl chloride from the benzyl bromide precursor.

References

  • Sharnabai, K. M., Krishnamurthy, M., Sagar, N. R., Santhosh, L., & Sureshbabu, V. V. (2016). N-Chlorosuccinimide-Mediated Oxidative Chlorination of Thiols to Nα-Protected Amino Alkyl Sulfonyl Azides and Their Utility in the Synthesis of Sulfonyl Triazole Acids. Protein & Peptide Letters.
  • K. M, S., M, K., N. R, S., L, S., & V. Sureshbabu, V. (2016). N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. PubMed. [Link]

  • (2011). Oxidative chlorination of thiols and disulfides with TCCA and NCS. ResearchGate. [Link]

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Foundational

(4-Fluoro-2-methylphenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: A Versatile Reagent in Modern Medicinal Chemistry (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, bearing the CAS number 1248508-79-3, is an increasingly pivotal reagent in the landscape of drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent in Modern Medicinal Chemistry

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride, bearing the CAS number 1248508-79-3, is an increasingly pivotal reagent in the landscape of drug discovery and development.[1] As a substituted benzylic sulfonyl chloride, it serves as a sophisticated building block for introducing the (4-fluoro-2-methylphenyl)methylsulfonyl moiety into complex molecular architectures. This functional group is of particular interest to medicinal chemists due to the combined electronic effects of the fluorine and methyl substituents on the phenyl ring, which can modulate a molecule's physicochemical properties, metabolic stability, and target binding affinity.[2]

The high reactivity of the sulfonyl chloride group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[3] These structural motifs are ubiquitous in a vast array of therapeutic agents.[4] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1248508-79-3[1]
Molecular Formula C₈H₈ClFO₂S[1]
Molecular Weight 222.66 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate); reacts with protic solvents (e.g., water, alcohols)Inferred

Structural Elucidation: The key structural features of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride are the sulfonyl chloride functional group attached to a methylene bridge, which is in turn connected to a 4-fluoro-2-methyl substituted benzene ring. The ortho-methyl group can exert a steric influence on the reactivity of the sulfonyl chloride, while the para-fluoro group imparts significant electronic effects.[5][6]

Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride: A Proposed Protocol

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxidative Chlorination Start 4-Fluoro-2-methylbenzoic acid Step1 Reduction to (4-Fluoro-2-methylphenyl)methanol Start->Step1 Intermediate1 (4-Fluoro-2-methylphenyl)methanol Step1->Intermediate1 Step2 Chlorination to 1-(Chloromethyl)-4-fluoro-2-methylbenzene Intermediate1->Step2 Intermediate2 1-(Chloromethyl)-4-fluoro-2-methylbenzene Step2->Intermediate2 Step3 Thiolation to (4-Fluoro-2-methylphenyl)methanethiol Intermediate2->Step3 Precursor (4-Fluoro-2-methylphenyl)methanethiol Step3->Precursor Step4 Oxidative Chlorination Precursor->Step4 Final_Product (4-Fluoro-2-methylphenyl)methanesulfonyl chloride Step4->Final_Product

Caption: Proposed two-part synthesis of the target compound.

Detailed Experimental Protocol: Oxidative Chlorination of (4-Fluoro-2-methylphenyl)methanethiol

This protocol is adapted from a general and highly efficient method for the direct conversion of thiols to sulfonyl chlorides using hydrogen peroxide and thionyl chloride.[8] This approach is advantageous due to its mild reaction conditions, rapid conversion, and cost-effectiveness.[9]

Materials:

  • (4-Fluoro-2-methylphenyl)methanethiol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.0 eq)

  • 30% Hydrogen peroxide (H₂O₂) (3.0 eq)

  • Dichloromethane (DCM)

  • Pyridine (catalytic amount, optional for subsequent in-situ sulfonamide formation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (4-Fluoro-2-methylphenyl)methanethiol (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.0 eq) to the stirred solution. Following this, add 30% hydrogen peroxide (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding cold saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality of Experimental Choices:

  • The use of H₂O₂ as the oxidant is a hallmark of green chemistry, with water being the only byproduct.[9]

  • SOCl₂ serves as both a chlorinating agent and a dehydrating agent, facilitating the conversion.

  • Conducting the reaction at low temperatures is crucial to control the exothermic nature of the oxidation and to prevent potential side reactions or degradation of the product.

Reactivity and Mechanistic Insights

The reactivity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The chloride ion is an excellent leaving group, which facilitates nucleophilic substitution reactions.

Key Reactions and Their Mechanisms
  • Sulfonamide Formation: The reaction with primary or secondary amines is one of the most important applications of sulfonyl chlorides, yielding highly stable sulfonamides.[3] This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

    Reaction Scheme: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

    Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of the chloride ion and deprotonation by a second equivalent of the amine or another base.

  • Sulfonate Ester Formation: Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions.

    Reaction Scheme: R-SO₂Cl + R'OH + Base → R-SO₂OR' + Base·HCl

Influence of Aromatic Substituents on Reactivity

The substituents on the aromatic ring play a crucial role in modulating the reactivity of the sulfonyl chloride.

  • Ortho-Methyl Group: The methyl group at the ortho position can have a counterintuitive effect. While its electron-donating inductive effect might be expected to decrease the electrophilicity of the sulfur atom and thus slow down the reaction, studies on similar systems have shown that ortho-alkyl groups can actually accelerate nucleophilic substitution.[5][6] This is attributed to steric compression in the ground state, which is relieved in the transition state.[10]

  • Para-Fluoro Group: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity towards nucleophiles.

Applications in Drug Discovery and Development

The sulfonamide linkage is a privileged scaffold in medicinal chemistry, present in a wide range of FDA-approved drugs, including antibiotics, diuretics, and anticancer agents.[2] (4-Fluoro-2-methylphenyl)methanesulfonyl chloride provides a direct route to novel sulfonamides with a unique substitution pattern that can be exploited for lead optimization.

Workflow for Sulfonamide Library Synthesis

Sulfonamide_Synthesis_Workflow Start (4-Fluoro-2-methylphenyl)methanesulfonyl chloride Reaction Parallel Synthesis in 96-well plate Start->Reaction Reagents Amine Library (R-NH2) Base (e.g., Pyridine) Reagents->Reaction Purification High-Throughput Purification (e.g., HPLC) Reaction->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Sulfonamide Library for Biological Screening Analysis->Library

Caption: High-throughput synthesis of a sulfonamide library.

Protocol for Sulfonamide Synthesis

Materials:

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the amine (1.1 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

  • Addition of Sulfonyl Chloride: Add a solution of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq) in DCM dropwise to the amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Safety and Handling

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

Hazard Identification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Reacts with water, potentially liberating toxic and corrosive gases.[11]

Recommended Handling Procedures:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from water and other protic solvents to prevent violent reactions and decomposition.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and give a small amount of water to drink. Seek immediate medical attention.

Conclusion

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its unique substitution pattern and high reactivity allow for the efficient synthesis of novel sulfonamides and other sulfur-containing compounds. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the pursuit of new therapeutic agents. By leveraging the principles and protocols detailed herein, researchers can confidently incorporate this powerful building block into their synthetic strategies.

References

  • Georganics. (4-Fluoro-2-methylphenyl)methanesulfonyl chloride - High purity | EN. Retrieved from [Link]

  • ACS Publications. A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

  • Wikipedia. Benzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

  • Organic Syntheses. methanesulfonyl chloride. Retrieved from [Link]

  • MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Retrieved from [Link]

  • PubMed. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Retrieved from [Link]

  • PubChem. Fluoromethanesulfonyl chloride. Retrieved from [Link]

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  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(35), 15039-15045. Retrieved from [Link]

  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. Retrieved from [Link]

  • SpectraBase. Methanesulfonyl chloride. Retrieved from [Link]

  • MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • PubChemLite. [4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride (C8H5ClF4O2S). Retrieved from [Link]

  • RSC Publishing. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Organic & Biomolecular Chemistry, 21, 4683-4704. Retrieved from [Link]

  • Organic Syntheses. Methanesulfinyl Chloride. Retrieved from [Link]

  • Google Patents. (1997). US5659088A - Process for the preparation of 4-fluorothiophenol.
  • Google Patents. (1994). DE4420777A1 - Process for the preparation of 4-fluorothiophenol.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubMed Central. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 20(10), 17874-17893. Retrieved from [Link]

  • Google Patents. (1993). CN1068874C - Process for preparation of methanethiol.
  • SpectraBase. Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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Exploratory

Reactivity and electrophilicity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Reactivity and Electrophilicity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride Abstract (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a specialized sulfonylating agent feat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Electrophilicity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

Abstract

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a specialized sulfonylating agent featuring a unique substitution pattern on the aromatic ring that modulates its reactivity and steric profile. This guide provides a comprehensive analysis of the compound's core chemical attributes, focusing on the interplay of electronic and steric effects that govern its electrophilicity. We will explore its primary applications in the synthesis of sulfonamides and sulfonate esters, crucial transformations in the field of drug discovery and development. Detailed, field-tested protocols are presented, alongside a discussion of the mechanistic principles that ensure their reliability. This document serves as a technical resource for researchers and scientists aiming to leverage the specific properties of this reagent in complex organic synthesis.

Introduction: The Role of Arylsulfonyl Chlorides in Modern Synthesis

Arylsulfonyl chlorides are a cornerstone class of reagents in organic chemistry, prized for their ability to react with a wide array of nucleophiles to form stable sulfonamide and sulfonate ester linkages.[1] The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs with applications ranging from antibacterials to anticancer and antiviral agents.[2][3][4][5] The enduring importance of sulfonamides stems from their ability to act as stable, non-hydrolyzable mimics of other functional groups and to form critical hydrogen bonding interactions with biological targets.[6]

The reactivity of an arylsulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[7] This, in turn, is heavily influenced by the electronic nature of the substituents on the aryl ring.[8][9] (4-Fluoro-2-methylphenyl)methanesulfonyl chloride presents a case of competitive electronic and steric influences, which will be dissected in this guide.

Molecular Structure Analysis and Physicochemical Properties

The reactivity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is best understood by examining its constituent parts: the reactive sulfonyl chloride group and the substituted aromatic ring.

  • The Methanesulfonyl Chloride Group (-CH₂SO₂Cl): Unlike arylsulfonyl chlorides where the sulfonyl group is directly attached to the ring, this compound is a phenylmethanesulfonyl chloride. The intervening methylene (-CH₂-) group insulates the sulfonyl group from the direct resonance effects of the aromatic ring. Its reactivity is therefore governed primarily by inductive effects transmitted through the benzyl-like framework.

  • The 4-Fluoro Substituent: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the sulfonyl sulfur. While fluorine also has an electron-donating resonance effect (+M), the inductive effect is generally dominant for halogens.[10]

  • The 2-Methyl Substituent: The ortho-methyl group has two primary impacts. Electronically, it is a weak electron-donating group (+I effect), which slightly counteracts the electron-withdrawing effect of the fluorine and the sulfonyl chloride group itself, thus marginally decreasing electrophilicity.[8] Mechanically, and more significantly, it introduces steric hindrance around the reactive center, potentially impeding the approach of bulky nucleophiles.[11][12]

This unique combination of a para-electron-withdrawing group and an ortho-sterically hindering group allows for fine-tuned reactivity, which can be exploited for selective transformations.

Table 1: Physicochemical and Reactivity Modulators

FeatureTypePredicted Effect on ReactivityRationale
-SO₂Cl Group Reactive CenterHigh ElectrophilicityThe sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong partial positive charge.
4-Fluoro Group ElectronicIncreases ElectrophilicityStrong inductive electron withdrawal (-I effect) enhances the partial positive charge on the sulfur atom.[10]
2-Methyl Group ElectronicDecreases ElectrophilicityWeak inductive electron donation (+I effect) slightly reduces the partial positive charge on the sulfur.[8]
2-Methyl Group StericHinders Nucleophilic AttackThe physical bulk of the methyl group can obstruct the trajectory of incoming nucleophiles, particularly large ones.[12][13]

Core Reactivity and Electrophilicity

The central reaction of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is nucleophilic substitution at the sulfur atom.[7] The sulfur atom is highly electrophilic due to the attached electronegative oxygen and chlorine atoms. Nucleophiles, such as primary or secondary amines and alcohols, attack this electrophilic center, leading to the displacement of the chloride ion, which is an excellent leaving group.[8]

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[7][14]

Caption: General mechanism for sulfonamide formation.

The overall reactivity is a balance between the activating effect of the 4-fluoro group and the deactivating/hindering effects of the 2-methyl group. For small, highly reactive nucleophiles, the electronic activation by the fluorine atom will likely dominate, leading to rapid reactions. For larger, bulkier nucleophiles, the steric hindrance from the ortho-methyl group may become the rate-limiting factor, slowing the reaction significantly compared to an unhindered analogue like (4-fluorophenyl)methanesulfonyl chloride.[15] This differential reactivity can be a powerful tool for achieving selectivity in competitive reaction environments.

Synthetic Applications and Protocols

The primary utility of this reagent is in the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

The reaction of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with a primary or secondary amine is the most common method for preparing the corresponding sulfonamide.[16][17] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[16]

G start Start: Assemble Reactants dissolve_amine Dissolve amine and base (e.g., triethylamine) in solvent (e.g., DCM) start->dissolve_amine cool_solution Cool solution to 0 °C (ice bath) dissolve_amine->cool_solution add_sulfonyl_chloride Add sulfonyl chloride solution dropwise cool_solution->add_sulfonyl_chloride reaction Stir at room temperature (e.g., 2-16 hours) add_sulfonyl_chloride->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: Wash with dilute acid (e.g., 1M HCl), then saturated NaHCO₃, then brine monitor->workup Reaction Complete dry_purify Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry_purify purification Purify by column chromatography (e.g., silica gel) dry_purify->purification end End: Isolated Sulfonamide purification->end

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) at 0 °C, add a solution of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.1 eq.) in the same solvent dropwise.

    • Causality: The base is crucial to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[16] Performing the initial addition at 0 °C helps to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction with water. If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride, and finally with brine.

    • Causality: Each washing step serves a specific purpose to remove impurities, simplifying the final purification.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by silica gel column chromatography or recrystallization.

Synthesis of Sulfonate Esters

The synthesis of sulfonate esters follows a similar principle, using an alcohol as the nucleophile. These reactions are often performed in the presence of a base like pyridine, which can also act as a nucleophilic catalyst.

Detailed Protocol: General Procedure for Sulfonate Ester Synthesis

  • Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous pyridine or a mixture of dichloromethane and pyridine (as both base and catalyst) at 0 °C. Add (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.2 eq.) portion-wise or as a solution.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor for the disappearance of the starting alcohol.

  • Workup and Isolation: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash extensively with aqueous copper sulfate solution to remove pyridine, followed by water and brine. Dry the organic layer, concentrate, and purify the product as described for sulfonamides.

Applications in Drug Development

The specific substitution pattern of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride makes it a valuable reagent for late-stage functionalization in medicinal chemistry.

  • Metabolic Blocking: The fluorine atom at the 4-position can block a potential site of metabolic oxidation (cytochrome P450-mediated hydroxylation), which can improve the pharmacokinetic profile of a drug candidate.

  • Modulating Lipophilicity: The introduction of the fluoro- and methyl-substituted aryl group can fine-tune the lipophilicity (logP) of a molecule, affecting its solubility, permeability, and plasma protein binding.

  • Enhancing Target Affinity: The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket, potentially increasing the potency of an inhibitor.

  • Steric Control: The ortho-methyl group can be used to control the conformation of the resulting sulfonamide, locking it into a specific orientation that may be more favorable for binding to a biological target.

Safety and Handling

Sulfonyl chlorides are corrosive and highly reactive compounds that require careful handling.[18]

  • Corrosivity: They can cause severe burns to the skin, eyes, and respiratory tract.[19]

  • Reactivity with Water: They react exothermically with water and moisture, including atmospheric humidity, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[18][20]

  • Personal Protective Equipment (PPE): Always handle sulfonyl chlorides in a certified chemical fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield.[19]

  • Quenching and Disposal: Unused reagent and reaction waste should be quenched carefully by slowly adding to a stirred, cold solution of a weak base like sodium bicarbonate. All waste must be disposed of in accordance with local, state, and federal regulations.[21]

Conclusion

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a sophisticated synthetic tool whose reactivity is governed by a nuanced interplay of electronic activation, electronic deactivation, and steric hindrance. The para-fluoro group enhances the electrophilicity of the sulfonyl sulfur, while the ortho-methyl group provides steric bulk that can be used to modulate reactivity and enforce specific conformations. This unique profile makes it an asset in medicinal chemistry for the synthesis of complex sulfonamides and sulfonates, enabling researchers to fine-tune the properties of drug candidates with precision. Understanding the core principles outlined in this guide allows for the rational design of experiments and the effective application of this versatile reagent.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
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  • An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts.
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Foundational

An In-Depth Technical Guide to the Key Chemical Reactions of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl-containing moieties has become a cornerstone of rationa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl-containing moieties has become a cornerstone of rational drug design. These functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1] (4-Fluoro-2-methylphenyl)methanesulfonyl chloride emerges as a particularly valuable, yet underexplored, building block that combines these desirable features. This guide provides an in-depth exploration of the synthesis and key reactions of this reagent, offering researchers and drug development professionals the technical insights necessary to leverage its potential in the creation of novel therapeutics.

Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride: A Plausible and Practical Approach

Strategic Overview of the Synthetic Pathway

The proposed synthesis commences with the Friedel-Crafts acylation of m-fluorotoluene, followed by reduction of the resulting ketone to the corresponding benzyl alcohol. Conversion to the benzyl chloride, followed by substitution with a sulfur nucleophile and subsequent oxidative chlorination, yields the target sulfonyl chloride.

Synthesis_Pathway A m-Fluorotoluene B 4-Fluoro-2-methylacetophenone A->B 1. Acetyl chloride, AlCl3 C (4-Fluoro-2-methylphenyl)methanol B->C 2. NaBH4, MeOH D 1-(Chloromethyl)-4-fluoro-2-methylbenzene C->D 3. SOCl2, Pyridine E (4-Fluoro-2-methylphenyl)methanethiol D->E 4. NaSH F (4-Fluoro-2-methylphenyl)methanesulfonyl chloride E->F 5. Cl2, H2O

Caption: Proposed synthetic pathway for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methylacetophenone

This step is analogous to the Friedel-Crafts acylation described in the synthesis of 4-fluoro-2-methylbenzoic acid.[2]

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add m-fluorotoluene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 4-fluoro-2-methylacetophenone.

Step 2: Synthesis of (4-Fluoro-2-methylphenyl)methanol

  • Procedure:

    • Dissolve 4-fluoro-2-methylacetophenone (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C.

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (4-fluoro-2-methylphenyl)methanol, which can often be used in the next step without further purification.

Step 3: Synthesis of 1-(Chloromethyl)-4-fluoro-2-methylbenzene

The conversion of benzylic alcohols to benzyl chlorides can be readily achieved using thionyl chloride.[3]

  • Procedure:

    • Dissolve (4-fluoro-2-methylphenyl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (1.2 eq) dropwise.

    • Slowly add thionyl chloride (SOCl2) (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(chloromethyl)-4-fluoro-2-methylbenzene.

Step 4: Synthesis of (4-Fluoro-2-methylphenyl)methanethiol

  • Procedure:

    • Prepare a solution of sodium hydrosulfide (NaSH) (1.5 eq) in ethanol.

    • Add the solution of 1-(chloromethyl)-4-fluoro-2-methylbenzene (1.0 eq) in ethanol dropwise at room temperature.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Cool the reaction to room temperature and pour into water.

    • Acidify with dilute HCl and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the crude thiol. Caution: Thiols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Step 5: Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

The oxidative chlorination of thiols is a standard method for the preparation of sulfonyl chlorides.[4]

  • Procedure:

    • Suspend (4-fluoro-2-methylphenyl)methanethiol (1.0 eq) in a mixture of acetic acid and water.

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Bubble chlorine gas through the stirred suspension at a rate that maintains the temperature below 10 °C.

    • Monitor the reaction by TLC until the starting thiol is consumed.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-fluoro-2-methylphenyl)methanesulfonyl chloride.

Core Reactivity: The Sulfonylation of Nucleophiles

The primary utility of (4-fluoro-2-methylphenyl)methanesulfonyl chloride in drug discovery lies in its ability to react with nucleophiles, predominantly amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[5]

Sulfonamide Formation: A Gateway to Bioactive Molecules

The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs. Its ability to act as a hydrogen bond acceptor and its hydrolytic stability make it a valuable bioisostere for amides.[6]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the HCl byproduct.

Sulfonamide_Formation Reagents (4-Fluoro-2-methylphenyl)methanesulfonyl chloride + R1R2NH (Primary or Secondary Amine) Product N-substituted (4-Fluoro-2-methylphenyl)methanesulfonamide Reagents->Product Base (e.g., Pyridine, Et3N) DCM, 0 °C to RT Byproduct HCl Sulfonate_Ester_Formation Reagents (4-Fluoro-2-methylphenyl)methanesulfonyl chloride + R-OH (Alcohol) Product (4-Fluoro-2-methylphenyl)methanesulfonate Ester Reagents->Product Base (e.g., Pyridine, Et3N) DCM, 0 °C Byproduct HCl

Sources

Exploratory

A Technical Guide to (4-Fluoro-2-methylphenyl)methanesulfonyl chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a comprehensive overview of (4-Fluoro-2-methylphenyl)methanesulfonyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, a versatile reagent in organic synthesis, with a particular focus on its relevance to medicinal chemistry and drug development. This document will explore the synthesis, chemical properties, and significant applications of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Sulfonyl Chlorides in Medicinal Chemistry

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride (CAS No. 1248508-79-3) is a valuable building block for the introduction of the (4-fluoro-2-methylphenyl)methylsulfonyl moiety into target molecules.[1] The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive sulfonyl chloride functional group, imparts unique electronic and steric properties that are highly sought after in the design of novel therapeutic agents.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The strong electron-withdrawing nature of fluorine can significantly influence the acidity of nearby protons and the polarity of the molecule, which can be critical for optimizing interactions with biological targets such as enzymes and receptors.

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. Sulfonamides are a prominent pharmacophore found in a multitude of approved drugs, including antibacterial agents, diuretics, and kinase inhibitors.

This guide will provide a detailed exploration of the synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and its application in the construction of biologically relevant molecules, empowering researchers to leverage its unique properties in their drug discovery programs.

Physicochemical Properties and Data

A summary of the key physicochemical properties of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is presented in the table below.

PropertyValueReference
CAS Number 1248508-79-3[1]
Molecular Formula C₈H₈ClFO₂S[1]
Molecular Weight 222.66 g/mol [1]
Chemical Structure See Figure 1
Classification Sulfonyl chloride, Benzene derivative[1]
Appearance Typically a solid or oil
Solubility Soluble in most organic solvents
Reactivity Highly reactive towards nucleophiles[2]

Figure 1: Chemical Structure of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

Caption: Structure of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride: A Proposed Pathway with Experimental Insight

Proposed Synthetic Pathway

The logical synthetic pathway involves the following key transformations:

  • Friedel-Crafts Acylation of m-Fluorotoluene: To introduce a functional group that can be converted to a methylene, followed by the introduction of the sulfonyl chloride moiety. A patent for the synthesis of the precursor 4-fluoro-2-methylbenzoic acid from m-fluorotoluene provides a strong foundation for this initial step.[3]

  • Reduction of the Carbonyl Group: To yield 4-fluoro-2-methylbenzyl alcohol.

  • Conversion to Benzyl Halide: Chlorination or bromination of the benzylic alcohol to create a good leaving group.

  • Thiomethylation: Substitution of the halide with a thiol group to form (4-fluoro-2-methylphenyl)methanethiol.

  • Oxidative Chlorination: Conversion of the thiol to the final sulfonyl chloride. This step is critical, and several reliable methods have been reported for this transformation on various substrates.[4][5][6][7]

synthesis_pathway start m-Fluorotoluene step1 4-Fluoro-2-methylbenzoic acid start->step1 1. Friedel-Crafts Acylation 2. Hydrolysis step2 (4-Fluoro-2-methylphenyl)methanol step1->step2 Reduction (e.g., LiAlH4) step3 1-(Bromomethyl)-4-fluoro-2-methylbenzene step2->step3 Bromination (e.g., PBr3) step4 (4-Fluoro-2-methylphenyl)methanethiol step3->step4 Thiomethylation (e.g., NaSH) end (4-Fluoro-2-methylphenyl)methanesulfonyl chloride step4->end Oxidative Chlorination (e.g., NCS/HCl)

Caption: Proposed synthetic pathway for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Detailed Experimental Protocol for Oxidative Chlorination (Step 5)

This protocol is adapted from a general and efficient method for the synthesis of sulfonyl chlorides from thiols using N-chlorosuccinimide (NCS).[4][7]

Materials:

  • (4-Fluoro-2-methylphenyl)methanethiol

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl), 2 M solution

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Fluoro-2-methylphenyl)methanethiol (1.0 eq) in a 1:5 mixture of 2 M HCl and acetonitrile.

  • Addition of NCS: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expert Insight: The use of NCS in a biphasic system with dilute HCl provides a controlled and efficient oxidation. The acidic conditions are crucial for the reaction to proceed smoothly. It is important to maintain a low temperature during the addition of NCS to avoid potential side reactions.

Applications in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitor Scaffolds

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is an ideal reagent for the synthesis of novel sulfonamide-containing compounds with potential therapeutic applications. The (4-fluoro-2-methylphenyl)methylsulfonyl moiety can be strategically employed to probe the active sites of enzymes, such as kinases, which are critical targets in oncology and inflammation.

While a specific drug synthesized using this exact reagent is not publicly documented, we can illustrate its utility through a representative synthesis of a novel pyrazolopyridine sulfonamide, a scaffold known for its kinase inhibitory activity.[3][8][9]

Rationale for Targeting Kinases with Pyrazolopyridine Sulfonamides

Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. Many of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase. The pyrazolopyridine core is a well-established hinge-binding motif, while the sulfonamide linker can form crucial hydrogen bonds with the kinase backbone. The substituted phenyl ring, in this case, the 4-fluoro-2-methylphenyl group, can be directed towards a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions.

Representative Synthesis of a Novel Pyrazolopyridine Sulfonamide

This protocol outlines the synthesis of a hypothetical, yet representative, N-(3-(substituted)-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-(4-fluoro-2-methylphenyl)methanesulfonamide.

Materials:

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq)

  • 5-Amino-3-(substituted)-1H-pyrazolo[3,4-b]pyridine (1.1 eq)

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-amino-3-(substituted)-1H-pyrazolo[3,4-b]pyridine (1.1 eq) in anhydrous pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add a solution of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Caption: General reaction scheme for the synthesis of a novel pyrazolopyridine sulfonamide.

Conclusion and Future Outlook

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a highly valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a reactive sulfonyl chloride group and a strategically substituted aromatic ring makes it an attractive building block for the creation of novel sulfonamides and other derivatives with potentially enhanced biological activity.

The proposed synthetic route provides a practical and scalable approach for the preparation of this compound, while the representative application in the synthesis of a kinase inhibitor scaffold highlights its potential in medicinal chemistry. As the demand for novel therapeutics continues to grow, the strategic use of fluorinated building blocks like (4-Fluoro-2-methylphenyl)methanesulfonyl chloride will undoubtedly play an increasingly important role in the design and development of the next generation of medicines.

References

  • Di Nunno V., Gatto L., Tosoni A., Bartolini S., Franceschi E. Implications of BRAF V600E mutation in gliomas: Molecular considerations, prognostic value and emerging treatment options. Mol. Cancer Res. 2008;6:751–759.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride - High purity | EN - Georganics. Georganics.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC.
  • 4-Fluoro-2-(Methylsulfonyl)toluene synthesis. ChemicalBook.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC.

  • Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxid
  • Sulfonyl chloride synthesis by oxid
  • methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxid

Sources

Foundational

Mechanism of action for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in synthesis

An In-depth Technical Guide to the Mechanism and Application of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in Modern Synthesis Executive Summary: (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism and Application of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in Modern Synthesis

Executive Summary: (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a specialized sulfonylating agent of increasing importance in medicinal chemistry and drug development. Its unique substitution pattern—a fluorine atom at the 4-position and a methyl group at the 2-position—imparts distinct electronic and steric properties that influence its reactivity and the characteristics of its derivatives. This guide provides a comprehensive analysis of the core mechanistic principles governing its reactions, offers detailed, field-proven protocols for its application in the synthesis of sulfonamides and sulfonate esters, and explores the nuanced effects of its aromatic substituents. Designed for researchers and drug development professionals, this document serves as a practical and theoretical resource for leveraging this versatile reagent in complex molecular synthesis.

Introduction: A Strategically Substituted Reagent

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound that serves as a critical building block for introducing the (4-fluoro-2-methylphenyl)methylsulfonyl moiety into target molecules.[1][2] The sulfonyl chloride functional group is a cornerstone of organic synthesis, prized for its ability to react with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[3] These functional groups are prevalent in a vast number of pharmaceuticals, where they can act as bioisosteres for amides, improve metabolic stability, and form key hydrogen bonding interactions with biological targets.[4][5]

The strategic placement of the fluoro and methyl groups on the phenyl ring is not incidental. The fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve bioavailability.[6][7][8] The methyl group introduces steric bulk and alters the electronic profile, which can be used to fine-tune binding affinity and selectivity for a specific biological target. This guide will deconstruct the function of this reagent, starting from the fundamental reactivity of the sulfonyl chloride group and extending to the subtle modulatory effects of its unique substitution pattern.

The Core Reactive Center: The Methanesulfonyl Chloride Moiety

Electronic and Steric Landscape

The reactivity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is dominated by the highly electrophilic sulfur atom.[3] This electrophilicity arises from the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.

The key substituents on the phenyl ring exert opposing electronic effects:

  • 4-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which slightly increases the electrophilicity of the benzylic carbon and, to a lesser extent, the sulfur atom.[7][9]

  • 2-Methyl Group: This group has a mild electron-donating inductive effect (+I) and introduces steric hindrance near the reaction center, which can influence the approach of nucleophiles.

This electronic tug-of-war, combined with the steric influence of the ortho-methyl group, allows for fine-tuning of reactivity compared to simpler reagents like methanesulfonyl chloride or p-toluenesulfonyl chloride.

General Mechanistic Pathways

The reaction of sulfonyl chlorides with nucleophiles (Nu-H) is a cornerstone of their utility. The mechanism is generally considered to be a nucleophilic substitution at the sulfur atom. While the precise nature can depend on the reactants and conditions, it typically proceeds via an addition-elimination pathway or a concerted SN2-like process.[3] In both scenarios, the nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion.

Key Synthetic Transformations & Mechanistic Details

The primary utility of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is in the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

The reaction with primary or secondary amines is one of the most common and reliable methods for preparing sulfonamides.[5][10]

Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. A non-nucleophilic base is required to neutralize the HCl generated in situ, preventing the protonation and deactivation of the starting amine.

Diagram 1: General Mechanism for Sulfonamide Formation

G cluster_reactants Reactants cluster_products Products RSO2Cl R-SO2Cl(4-Fluoro-2-methylphenyl)methanesulfonyl chloride Product R-SO2NR'R''(Sulfonamide) RSO2Cl->Product Addition-Elimination Amine R'R''NH(Primary/Secondary Amine) inv1 Amine->inv1 Nucleophilic Attack Base Base (e.g., Et3N) inv2 Intermediate Tetrahedral Intermediate Salt Base-H + Cl inv1->RSO2Cl inv3 inv3->Salt HCl Quench G Start Dissolve Alcohol (1 eq) & Pyridine (1.5 eq) in anhy. DCM Step1 Cool solution to 0 °C Start->Step1 Step2 Add Sulfonyl Chloride (1.1 eq) dropwise Step1->Step2 Step3 Stir at RT for 2-4h Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Reaction Quench (add 1M HCl) Step4->Step5 If complete Step6 Aqueous Workup (Wash with NaHCO3, Brine) Step5->Step6 Step7 Dry (Na2SO4) & Concentrate Step6->Step7 Step8 Purify (Chromatography) Step7->Step8 End Characterize Product (NMR, MS) Step8->End

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors

Introduction: Targeting Kinases with Precision-Engineered Sulfonamides Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Kinases with Precision-Engineered Sulfonamides

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of these drugs featuring a sulfonamide moiety.[1][2] This functional group is not merely a passive linker but an active participant in the pharmacophore, often forming crucial hydrogen bonds within the ATP-binding pocket of the kinase and contributing to the overall physicochemical properties of the inhibitor.[2]

The strategic incorporation of substituted aryl and benzylsulfonyl chlorides allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The reagent, (4-Fluoro-2-methylphenyl)methanesulfonyl chloride , is a prime example of a building block designed for this purpose. The presence of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, while the methyl group can provide steric hindrance to orient the molecule optimally within the binding site and enhance selectivity.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in the synthesis of a representative kinase inhibitor. We will delve into a detailed synthetic protocol, explore the rationale behind the experimental design, and provide visualizations of the chemical workflow and the targeted biological pathway.

The Role of the (4-Fluoro-2-methylphenyl)methylsulfonyl Moiety in Kinase Inhibition

The (4-Fluoro-2-methylphenyl)methylsulfonyl group imparts several advantageous properties to a kinase inhibitor scaffold:

  • Enhanced Binding Affinity: The fluorine atom can participate in hydrogen bonding or favorable orthogonal multipolar interactions with amino acid residues in the kinase active site.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, potentially improving cell membrane permeability and oral bioavailability.

  • Conformational Control: The ortho-methyl group can introduce a degree of steric hindrance, which can lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity for the target kinase.

Synthesis of a Representative Kinase Inhibitor: A Detailed Protocol

The following protocol describes the synthesis of a generic, yet representative, N-aryl-N'-((4-fluoro-2-methylphenyl)methyl)sulfamide-based kinase inhibitor. This reaction involves the coupling of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with a substituted aniline, a common core structure in many kinase inhibitors.

Experimental Protocol: Synthesis of N-(3-aminophenyl)-N'-((4-fluoro-2-methylphenyl)methyl)sulfamide

Objective: To synthesize a model kinase inhibitor precursor via sulfonamide bond formation.

Materials:

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

  • 3-Aminoaniline (m-phenylenediamine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per mmol of aniline).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring aniline solution over 15-20 minutes. The reaction is typically exothermic; maintain the temperature at room temperature using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3-aminophenyl)-N'-((4-fluoro-2-methylphenyl)methyl)sulfamide.

Quantitative Data Summary
ParameterValue/ConditionRationale
Reactant 1 3-AminoanilineA common scaffold in kinase inhibitors, providing a nucleophilic amine for sulfonamide formation.
Reactant 2 (4-Fluoro-2-methylphenyl)methanesulfonyl chlorideThe key electrophilic building block, introducing the desired substituted sulfonyl moiety.
Base TriethylamineActs as a scavenger for the HCl byproduct of the reaction, driving the reaction to completion.
Solvent Anhydrous DichloromethaneAn inert solvent that dissolves the reactants and does not participate in the reaction.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 2-4 hoursTypical duration for sulfonamide formation; should be monitored by TLC.
Typical Yield 75-90%Expected yield for this type of coupling reaction after purification.
Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 3-Aminoaniline in anhydrous DCM B Add Triethylamine A->B C Add (4-Fluoro-2-methylphenyl)methanesulfonyl chloride solution dropwise B->C D Stir at Room Temperature (2-4 hours) C->D E Aqueous Work-up (H2O, NaHCO3, Brine) D->E F Dry, Filter, and Concentrate E->F G Flash Column Chromatography F->G H Pure Product: N-(3-aminophenyl)-N'-((4-fluoro-2-methylphenyl)methyl)sulfamide G->H

Caption: Synthetic workflow for the preparation of a model kinase inhibitor precursor.

Biological Context: Targeting the VEGFR-2 Signaling Pathway

Many kinase inhibitors bearing sulfonamide moieties target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] Dysregulation of the VEGFR-2 signaling pathway is a critical driver of tumor growth and metastasis.[5]

VEGFR-2 Signaling Pathway Diagram

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Kinase Inhibitor (e.g., with (4-Fluoro-2-methylphenyl) methylsulfonyl moiety) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the strategic design of compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The straightforward and high-yielding sulfonamide formation protocol detailed in these notes provides a solid foundation for researchers to explore the synthesis of new chemical entities targeting a wide range of kinases. Future work in this area will likely focus on the development of even more complex and highly substituted sulfonyl chlorides to further probe the intricate structure-activity relationships of kinase inhibitors and to address the ongoing challenge of acquired drug resistance.

References

  • Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters.
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  • Barlaam, B., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Singh, P., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Biomolecular Structure and Dynamics.
  • Iancu, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof.
  • Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules.
  • Naito, H., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Ribeiro, J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • (2012). Patent Application Publication. Googleapis.com. US 2012/0309796 A1.
  • (2023). Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
  • (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Benchchem.
  • (2025). N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery. Benchchem.
  • Al-Hadedi, A. A. M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • (2024). Kinase inhibitor salts and compositions thereof. PubChem. US-12064430-B2.
  • (2013). Futibatinib Synthetic Routes. MedKoo Biosciences.
  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances.
  • (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
  • Liu, T., et al. (2015). Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling. Oncotarget.
  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

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Application

The Strategic deployment of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in Modern Medicinal Chemistry

This technical guide provides an in-depth exploration of the applications of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in the field of medicinal chemistry. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the applications of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, reactivity, and strategic implementation of this versatile reagent in the creation of complex therapeutic agents. Through detailed protocols, mechanistic insights, and illustrative diagrams, we aim to equip the reader with the practical and theoretical knowledge necessary to effectively utilize this compound in their research endeavors.

Introduction: The Value Proposition of a Multifunctional Reagent

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a bespoke building block that has gained traction in medicinal chemistry due to its unique combination of structural features. The presence of a reactive sulfonyl chloride group, a fluorinated aromatic ring, and a methyl substituent provides a nuanced tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1]

The sulfonyl chloride moiety is a highly effective electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2] These functional groups are prevalent in a wide array of approved drugs, contributing to their biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles. The fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. The methyl group provides a point of steric influence and can impact the molecule's conformational preferences.

This guide will delve into the practical aspects of employing (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, from its synthesis to its application in the development of innovative therapeutics.

Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

The preparation of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride can be achieved through a multi-step synthesis starting from commercially available materials. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of related benzylsulfonyl chlorides.[2]

Protocol 1: Synthesis of (4-Fluoro-2-methylphenyl)methanol

A common precursor for the target molecule is the corresponding benzyl alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-methylbenzaldehyde138.1313.8 g0.1
Sodium borohydride (NaBH4)37.834.5 g0.12
Methanol (MeOH)32.04200 mL-
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate (NaHCO3)84.01As needed-
Anhydrous magnesium sulfate (MgSO4)120.37As needed-

Procedure:

  • Dissolve 4-fluoro-2-methylbenzaldehyde (13.8 g, 0.1 mol) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (4-Fluoro-2-methylphenyl)methanol as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

This protocol details the conversion of the benzyl alcohol to the target sulfonyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(4-Fluoro-2-methylphenyl)methanol140.1514.0 g0.1
Thionyl chloride (SOCl2)118.9714.3 g (8.7 mL)0.12
Dichloromethane (DCM)84.93200 mL-
Sodium sulfite (Na2SO3)126.0415.1 g0.12
Sodium bicarbonate (NaHCO3)84.0110.1 g0.12
Water18.02100 mL-
Acetonitrile41.05100 mL-
Sodium periodate (NaIO4)213.8925.7 g0.12
Ruthenium(III) chloride hydrate (RuCl3·xH2O)207.430.2 g-
Dichloromethane (DCM)84.93200 mL-
Anhydrous magnesium sulfate (MgSO4)120.37As needed-

Procedure:

  • Chlorination: Dissolve (4-Fluoro-2-methylphenyl)methanol (14.0 g, 0.1 mol) in dichloromethane (200 mL) and cool to 0 °C. Slowly add thionyl chloride (8.7 mL, 0.12 mol) dropwise. Stir at room temperature for 4 hours.

  • Thiol Formation: In a separate flask, prepare a solution of sodium sulfite (15.1 g, 0.12 mol) and sodium bicarbonate (10.1 g, 0.12 mol) in water (100 mL). Add the crude benzyl chloride solution to this aqueous mixture and stir vigorously at room temperature overnight.

  • Oxidative Chlorination: Separate the organic layer and wash with water. To the organic layer, add acetonitrile (100 mL), water (150 mL), and sodium periodate (25.7 g, 0.12 mol). Add a catalytic amount of RuCl3·xH2O (0.2 g). Stir vigorously at room temperature for 4-6 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Wash the combined organic layers with saturated sodium thiosulfate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.


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start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product; }

Synthetic pathway for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The primary application of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in medicinal chemistry is the synthesis of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Case Study: Synthesis of Novel RORγt Modulators

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases.[3] Small molecule inhibitors of RORγt are therefore of significant therapeutic interest.[4][5] The synthesis of potent RORγt modulators often involves the formation of a sulfonamide bond to a core scaffold. (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is an ideal reagent for this purpose, introducing a substituted benzylsulfonyl moiety that can occupy a key binding pocket of the receptor.

Protocol 3: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the synthesis of a sulfonamide from (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and a generic amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Amine (R-NH2)Varies1.0 eq-
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride224.661.1 eq-
Triethylamine (TEA) or Pyridine101.19 / 79.102.0 eq-
Dichloromethane (DCM) or Tetrahydrofuran (THF)84.93 / 72.11--
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate (NaHCO3)84.01As needed-
Anhydrous magnesium sulfate (MgSO4)120.37As needed-

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (triethylamine or pyridine, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.


reagent1 [label="(4-Fluoro-2-methylphenyl)methanesulfonyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent2 [label="Primary or Secondary Amine (R-NHR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Sulfonamide Formation\n(Base, Solvent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-substituted (4-fluoro-2-methylphenyl)methanesulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent1 -> reaction; reagent2 -> reaction; reaction -> product; }

General scheme for sulfonamide synthesis.

Agrochemical Applications

Beyond pharmaceuticals, substituted sulfonyl chlorides are valuable intermediates in the agrochemical industry for the synthesis of herbicides and pesticides.[6][7] The (4-fluoro-2-methylphenyl)methanesulfonyl moiety can impart desirable properties to these molecules, such as enhanced biological activity and favorable environmental persistence profiles.[8][9] The synthetic methodologies are analogous to those employed in medicinal chemistry, primarily involving the formation of sulfonamides or sulfonate esters.

Conclusion

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a highly versatile and valuable reagent for medicinal and agrochemical research. Its trifunctional nature allows for the strategic introduction of a substituted benzylsulfonyl group, enabling the fine-tuning of a molecule's properties to achieve desired biological and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in the discovery and development of novel, impactful chemical entities.

References

  • J&K Scientific. (4-Fluorophenyl)methanesulfonyl chloride | 103360-04-9. [Link]

  • Google Patents. (12)
  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology, 42(9), 2232–2237.
  • Wang, F., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(36), 10431–10450.
  • Ni, C., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109634.
  • ResearchGate. (2025). Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. [Link]

  • Georganics. (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. [Link]

  • Google Patents. CN101747237A - Method for preparing methanesulfonyl fluoride CH3SO2F by methylsufonyl chloride CH3SO2Cl.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubMed Central (PMC). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. [Link]

  • PubMed Central (PMC). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • PubMed Central (PMC). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. [Link]

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Method

Application Notes and Protocols for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: Strategic Incorporation of the (4-Fluoro-2-methylphenyl)methylsulfonyl Moiety in Drug Discovery (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a key building block for the synthesis of advanced active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of the (4-Fluoro-2-methylphenyl)methylsulfonyl Moiety in Drug Discovery

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a key building block for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors. Its utility stems from the unique combination of steric and electronic properties conferred by the substituted phenylmethylsulfonyl group. The presence of a fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the metabolic stability and binding affinity of a drug candidate.[1][2] Fluorine's high electronegativity can also modulate the pKa of nearby functional groups, influencing a molecule's overall pharmacokinetic profile.[3][4] The methyl group provides a degree of steric hindrance that can contribute to selective binding to the target protein.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in API synthesis. We will explore its role in the creation of potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 1248508-79-3N/A
Molecular Formula C₈H₈ClFO₂SN/A
Molecular Weight 222.66 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)N/A

Handling and Storage: (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a moisture-sensitive and corrosive compound.[5] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.

Application in the Synthesis of RIPK1 Inhibitors: The Case of GSK'963 Analogues

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key therapeutic target for a range of inflammatory diseases.[1][6] The development of small molecule inhibitors of RIPK1, such as GSK'963 and the clinical candidate GSK2982772, represents a significant advancement in the treatment of these conditions.[1][4] The synthesis of these complex molecules often involves the formation of a sulfonamide bond, a crucial interaction for binding to the kinase.

The (4-fluoro-2-methylphenyl)methylsulfonyl moiety plays a pivotal role in the potency and selectivity of these inhibitors. The sulfonyl group acts as a hydrogen bond acceptor, while the substituted phenyl ring engages in hydrophobic and other non-covalent interactions within the kinase's binding pocket.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key sulfonamide intermediate in the development of RIPK1 inhibitors, based on procedures outlined in the patent literature for related compounds.

Protocol 1: Synthesis of a Pyrazole-Sulfonamide Intermediate

This protocol details the reaction of a pyrazole intermediate with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride to form the corresponding sulfonamide. This reaction is a cornerstone in the synthesis of many RIPK1 inhibitors.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Pyrazole Pyrazole Intermediate SulfonylChloride (4-Fluoro-2-methylphenyl)methanesulfonyl chloride Product Pyrazole-Sulfonamide Product Pyrazole->Product Sulfonamide Formation Base Base (e.g., Pyridine, DIPEA) SulfonylChloride->Product Sulfonamide Formation Solvent Solvent (e.g., DCM) Base->Product Sulfonamide Formation Solvent->Product Sulfonamide Formation

A schematic of the sulfonamide formation reaction.

Materials:

  • Pyrazole intermediate (1.0 eq)

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: To a solution of the pyrazole intermediate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine or DIPEA (2.0 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired pyrazole-sulfonamide product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as sulfonyl chlorides are reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.

  • Base: A base such as pyridine or DIPEA is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Slow Addition at 0 °C: The slow addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The series of acidic and basic washes are designed to remove unreacted starting materials, the base catalyst, and any acidic or basic byproducts.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of a RIPK1 inhibitor core structure, highlighting the incorporation of the (4-fluoro-2-methylphenyl)methylsulfonyl moiety.

A Pyrazole Core Synthesis B Sulfonamide Formation with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride A->B Key Intermediate C Further Functionalization B->C Sulfonamide Intermediate D Final API (GSK'963 Analogue) C->D Elaboration

Synthetic workflow for a GSK'963 analogue.

Conclusion and Future Perspectives

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride has proven to be a valuable and versatile building block in the synthesis of complex APIs, particularly in the development of kinase inhibitors. The strategic placement of the fluoro and methyl substituents on the phenyl ring allows for the fine-tuning of the pharmacological properties of the final drug molecule. The robust and well-understood chemistry of sulfonamide formation provides a reliable method for its incorporation into a wide range of molecular scaffolds. As the quest for more selective and potent therapeutics continues, the demand for such strategically functionalized building blocks is expected to grow, paving the way for the discovery of next-generation medicines.

References

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Newton, K., & Manning, G. (2016). RIPK1, RIPK3, and MLKL in programmed cell death and inflammation. Annual Review of Biochemistry, 85, 743-763. [Link]

  • Berger, S. B., et al. (2015). Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death Discovery, 1, 15009. [Link]

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Application

Solvent and Base Selection for Reactions with (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride: A Detailed Guide to Theory and Practice

An Application Guide for Researchers Introduction (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a versatile sulfonylating agent of significant interest in medicinal chemistry and materials science. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a versatile sulfonylating agent of significant interest in medicinal chemistry and materials science. Its structural features—a reactive sulfonyl chloride moiety attached to a benzyl group bearing both an electron-withdrawing fluorine atom and a sterically influencing ortho-methyl group—impart a unique reactivity profile. This guide provides an in-depth analysis of the critical parameters for successful sulfonylation reactions using this reagent: the selection of an appropriate solvent and base. Moving beyond mere procedural lists, we will delve into the mechanistic rationale behind these choices to empower researchers to optimize their synthetic outcomes, troubleshoot challenges, and adapt protocols for novel substrates.

Core Principles of Reactivity

The synthetic utility of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride lies in the high electrophilicity of its sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles, most commonly amines (to form sulfonamides) and alcohols (to form sulfonate esters).

The substituents on the phenyl ring further modulate this reactivity:

  • p-Fluoro Group: As an electronegative atom, fluorine exerts a weak electron-withdrawing inductive effect (-I), which can marginally increase the electrophilicity of the sulfonyl sulfur, potentially leading to slightly faster reaction rates compared to an unsubstituted analogue.

  • o-Methyl Group: This group introduces two opposing effects. Its electron-donating inductive effect (+I) can slightly decrease the electrophilicity of the sulfur center. More significantly, its position introduces steric hindrance around the reaction site, which can influence the approach of bulky nucleophiles or bases.

The general mechanism for these reactions is a nucleophilic substitution at the sulfur atom. While it can have characteristics of both a concerted SN2-like pathway and a stepwise addition-elimination mechanism, it is often depicted as a concerted process for simplicity.

Caption: General Mechanism of Sulfonylation.

Strategic Solvent Selection

The choice of solvent is critical as it can dramatically influence reaction rates, yields, and even the product profile. The ideal solvent should dissolve all reactants while not competing with the primary nucleophile.

Solvent Categories and Their Roles
  • Polar Aprotic Solvents (Recommended): This class is the most widely used and generally recommended for sulfonylation reactions.

    • Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).

    • Causality: These solvents possess dipoles that can stabilize the charged intermediates and transition states of the reaction, often leading to faster rates. Crucially, they lack acidic protons and therefore do not compete with the amine or alcohol nucleophile. DCM is often a preferred choice due to its inertness and ease of removal during workup.

  • Nonpolar Solvents:

    • Examples: Toluene, Hexanes.

    • Causality: While generally leading to slower reaction rates due to their inability to stabilize polar intermediates, they can be useful in specific cases, such as when dealing with very nonpolar substrates or to control exotherms in large-scale reactions.

  • Polar Protic Solvents (Use with Caution):

    • Examples: Water, Ethanol, Methanol.

    • Causality: These solvents are generally avoided. The sulfonyl chloride can react with them (solvolysis), consuming the starting material and generating undesired byproducts. While some modern protocols describe sulfonylation in water, these often require specific conditions or catalysts.

Data Summary: Common Solvents

SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)Key Considerations
DichloromethaneDCM9.139.6Excellent general-purpose solvent; inert and easy to remove.
TetrahydrofuranTHF7.566Good solvating properties; must be anhydrous as it can contain peroxides.
AcetonitrileMeCN37.582Highly polar, can accelerate reactions; can be harder to remove.
N,N-DimethylformamideDMF36.7153Very high polarity and boiling point; useful for unreactive substrates but difficult to remove.

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q1 [label="Are reactants soluble in\n non-polar solvents?"];
q2 [label="Is the nucleophile\n(amine/alcohol) sensitive\nto polar conditions?"];
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thf_mecn [label="For higher polarity:\nTHF or MeCN", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1;
q1 -> q2 [label="Yes"];
q1 -> polar_aprotic [label="No"];
q2 -> non_polar [label="Yes"];
q2 -> polar_aprotic [label="No"];
polar_aprotic -> dcm [style=dashed];
polar_aprotic -> thf_mecn [style=dashed];

}

Caption: Decision workflow for solvent selection.

The Pivotal Role of the Base

A base is almost always required in these reactions for two primary reasons:

  • To Neutralize HCl: The reaction liberates one equivalent of hydrochloric acid (HCl). This acid can protonate the amine nucleophile, rendering it unreactive. The base acts as an acid scavenger, neutralizing the HCl and allowing the reaction to proceed to completion.

  • As a Catalyst (in some cases): Certain bases, particularly pyridine and its derivatives, can also act as nucleophilic catalysts, significantly accelerating the reaction rate.

Base Categories and Mechanistic Insights
  • Tertiary Amines (Non-Nucleophilic Bases):

    • Examples: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base).

    • Mechanism of Action: These function primarily as HCl scavengers. Their lone pair abstracts the proton from the intermediate or the HCl byproduct. DIPEA is significantly more sterically hindered than TEA, making it a poor nucleophile. It is the base of choice when the substrate is sensitive to nucleophilic attack by the base itself or when dealing with highly reactive sulfonyl chlorides.

  • Pyridine and Derivatives (Nucleophilic Catalysts):

    • Examples: Pyridine, 4-Dimethylaminopyridine (DMAP).

    • Mechanism of Action: Pyridine is less basic than TEA but is a better nucleophile due to reduced steric hindrance. It can attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then attacked by the alcohol or amine, which is a more facile process than the direct reaction. DMAP is an even more potent catalyst due to the electron-donating dimethylamino group. Often, DMAP is used in catalytic amounts alongside a stoichiometric amount of a less expensive base like TEA.

Data Summary: Common Bases

BaseAbbreviationpKa (Conjugate Acid)Key Features & Applications
TriethylamineTEA10.75Standard, inexpensive HCl scavenger. Can have nucleophilic character.
DiisopropylethylamineDIPEA11.0Sterically hindered, non-nucleophilic base. Ideal for sensitive substrates.
PyridinePy5.25Less basic than TEA, but acts as a nucleophilic catalyst. Can also be used as a solvent.
4-DimethylaminopyridineDMAP9.70Highly effective nucleophilic catalyst, used in small (catalytic) quantities.
Potassium CarbonateK₂CO₃10.33Inexpensive inorganic base, useful in biphasic or solid-state reactions.

digraph "Base Selection Workflow" {
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start [label="Start: Select Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
q1 [label="Is the nucleophile\n(especially alcohol) unreactive?"];
q2 [label="Is the substrate sensitive to\nnucleophilic attack by the base?"];

catalytic [label="Use a Nucleophilic Catalyst:\nPyridine or cat. DMAP + TEA", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
non_nucleophilic [label="Use a Non-Nucleophilic Base:\nDIPEA or K₂CO₃", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
standard [label="Default Choice:\nTriethylamine (TEA)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1;
q1 -> catalytic [label="Yes"];
q1 -> q2 [label="No"];
q2 -> non_nucleophilic [label="Yes"];
q2 -> standard [label="No"];

}

Caption: Decision workflow for base selection.

Application Protocols

Safety Precaution: (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of a Sulfonamide via Reaction with a Primary Amine

This protocol describes the reaction of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with benzylamine as a representative primary amine.

Materials:

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq.)

  • Benzylamine (1.05 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzylamine (1.05 eq.) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of a Sulfonate Ester via Reaction with a Primary Alcohol

This protocol details the reaction with ethanol, using pyridine as both a base and a nucleophilic catalyst.

Materials:

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq.)

  • Anhydrous Ethanol (1.1 eq.)

  • Anhydrous Pyridine (3.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol (1.1 eq.), anhydrous pyridine (3.0 eq.), and anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Add a solution of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirring alcohol solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates completion.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash several times with cold 1M HCl to remove the pyridine.

    • Wash sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude sulfonate ester by flash column chromatography.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Nucleophile (Amine/Alcohol) & Base in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Add Sulfonyl Chloride Solution Dropwise prep2->react1 react2 Warm to RT & Stir react1->react2 react3 Monitor by TLC react2->react3 workup1 Aqueous Quench & Extraction react3->workup1 workup2 Wash Organic Layer workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify Crude Product (Chromatography/ Recrystallization) workup3->purify

Caption: General experimental workflow for sulfonylation.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of the sulfonyl chloride.

    • Solution: Ensure all reagents and solvents are anhydrous. For unreactive nucleophiles, consider switching to a more polar solvent (e.g., MeCN) or using a catalytic amount of DMAP.

  • Di-sulfonylation of Primary Amines:

    • Cause: The initially formed sulfonamide anion reacts with a second molecule of the sulfonyl chloride.

    • Solution: Add the sulfonyl chloride slowly to the amine solution at 0 °C. Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the sulfonyl chloride is consumed rapidly.

  • Difficult Purification:

    • Cause: Residual tertiary amine or pyridine.

    • Solution: Ensure thorough washing with aqueous acid (e.g., 1M HCl) during the workup to remove basic impurities.

References

  • Vertex AI Search, based on a review of recent advances in sulfonylation reactions.
  • BenchChem, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride product page. [Source: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride - Benchchem]
  • King, J. F., et al. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media." Pure and Applied Chemistry. [Source: Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - iupac]
  • BenchChem, "Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides: A Guide for Researchers." [Source: Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides: A Guide for Researchers - Benchchem]
  • BenchChem, "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." [Source: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem]
  • Chemistry & Biology Interface, "Recent advances in synthesis of sulfonamides: A review." [Source: Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE]
  • ResearchGate, "Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies.
  • BenchChem, "Chemical reactivity of the sulfonyl chloride group." [Source: Chemical reactivity of the sulfonyl chloride group - Benchchem]
  • Organic Chemistry Portal, "Sulfonate synthesis by sulfonylation (tosylation).
  • Chemistry LibreTexts, "23.9: Amines as Nucleophiles." [Source: 23.9: Amines as Nucleophiles - Chemistry LibreTexts]
  • PubMed Central, "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides..." [Source: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central]
  • PubMed, "Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs." [Source: Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs - PubMed]
  • Quora, Discussion on the basicity of pyridine vs. triethylamine. [Source: Which of the following is more basic, pyridine or triethyamine? - Quora]
  • YouTube, "Alcohols to Alkyl Chlorides, Part 6." [Source: Alcohols to Alkyl Chlorides, Part 6 - YouTube]
Method

Application Notes and Protocols for High-Throughput Screening of (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride Derivatives

Introduction: The Therapeutic Potential of Novel Sulfonamides In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry.[1][2] This moiety is a key feature i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Sulfonamides

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry.[1][2] This moiety is a key feature in a wide array of approved drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[1][2] The (4-Fluoro-2-methylphenyl)methanesulfonyl chloride scaffold represents a versatile starting point for the generation of novel sulfonamide derivatives. The incorporation of fluorine and a methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially enhancing metabolic stability, binding affinity, and cell permeability.[3][4]

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of a library of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride derivatives to identify promising lead compounds for drug development. We will explore both biochemical and cell-based screening paradigms, focusing on two major classes of drug targets: protein kinases and proteases, as well as a general cell viability assay. High-throughput screening is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[5][6]

Biochemical High-Throughput Screening: Targeting Key Enzyme Classes

Biochemical assays, conducted in a cell-free environment, are invaluable for identifying direct inhibitors of purified enzymes.[5] They offer a high degree of control over experimental conditions and are generally less prone to off-target effects compared to cell-based assays.

Application Note 1: Identification of Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8] Consequently, they are a major focus of drug discovery efforts.

Scientific Rationale: The sulfonamide moiety can interact with the ATP-binding pocket of kinases, making derivatives of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride promising candidates for kinase inhibitors. This protocol describes a robust, fluorescence-based HTS assay to identify inhibitors of a target kinase.[9][10]

Experimental Workflow: Kinase Inhibition HTS

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis plate Dispense Assay Buffer & Kinase to 384-well plate compounds Add (4-Fluoro-2-methylphenyl)methanesulfonyl chloride derivatives & Controls plate->compounds Robotic liquid handling mix1 Mix and pre-incubate compounds->mix1 atp_substrate Add ATP and fluorescently labeled peptide substrate mix1->atp_substrate Initiate reaction incubate Incubate at RT to allow phosphorylation atp_substrate->incubate stop Add Stop Solution (e.g., EDTA) incubate->stop Terminate reaction read Read Fluorescence Polarization (FP) on a plate reader stop->read data Data Analysis: Calculate % inhibition and Z' factor read->data

Caption: Workflow for the kinase inhibition HTS assay.

Detailed Protocol: Fluorescence Polarization (FP)-Based Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Solution: Dilute the target kinase to the desired concentration in Kinase Buffer.

    • Substrate/ATP Solution: Prepare a solution containing the fluorescently labeled peptide substrate and ATP at 2x the final desired concentration in Kinase Buffer.

    • Compound Plates: Prepare 384-well plates with the (4-Fluoro-2-methylphenyl)methanesulfonyl chloride derivative library, positive control (known inhibitor), and negative control (DMSO).

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the enzyme solution into all wells of the assay plate.

    • Using a robotic liquid handler, transfer 50 nL of compound solutions from the compound plates to the assay plate.

    • Mix and pre-incubate the enzyme and compounds for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution (e.g., 30 mM EDTA in Kinase Buffer).

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[11]

Parameter Recommended Concentration/Value
Final Compound Concentration10 µM
Final Kinase Concentration1-5 nM (empirically determined)
Final ATP ConcentrationKm of ATP for the kinase
Final Substrate Concentration50-100 nM
Positive ControlStaurosporine (or other known inhibitor)
Negative ControlDMSO
Application Note 2: Discovery of Novel Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological processes.[12] Their dysregulation is associated with diseases such as cancer, cardiovascular disorders, and infectious diseases, making them attractive drug targets.[13]

Scientific Rationale: The electrophilic nature of the sulfonyl chloride moiety can potentially form covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active site of proteases. This protocol outlines a fluorescence resonance energy transfer (FRET)-based HTS assay for identifying protease inhibitors.[12]

Detailed Protocol: FRET-Based Protease Assay

  • Reagent Preparation:

    • Protease Buffer: Prepare a buffer appropriate for the target protease (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20).

    • Enzyme Solution: Dilute the target protease in Protease Buffer.

    • FRET Substrate Solution: Dilute the FRET peptide substrate in Protease Buffer.

    • Compound Plates: Prepare as described in the kinase assay protocol.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the FRET Substrate Solution into all wells.

    • Transfer 50 nL of compound solutions to the assay plate.

    • Initiate the reaction by adding 5 µL of the Enzyme Solution.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the percent inhibition based on the fluorescence signal.

    • Determine the Z'-factor for assay quality assessment.

Parameter Recommended Concentration/Value
Final Compound Concentration10 µM
Final Protease ConcentrationEmpirically determined
Final FRET Substrate Concentration1-5 µM
Positive ControlKnown protease inhibitor (e.g., Aprotinin)
Negative ControlDMSO

Cell-Based High-Throughput Screening: Assessing Phenotypic Effects

Cell-based assays are crucial for evaluating the effects of compounds in a more biologically relevant context.[14][15][16] They can provide insights into a compound's cell permeability, cytotoxicity, and mechanism of action within a living system.

Application Note 3: High-Throughput Cell Viability Screening

A primary cell-based screen often involves assessing the general cytotoxicity of the compound library. This helps to identify compounds that are toxic to cells and to prioritize non-toxic compounds for further screening in more specific functional assays.

Scientific Rationale: This protocol employs a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Experimental Workflow: Cell Viability HTS

G cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_viability_assay Viability Assay & Analysis seed Seed cells in 384-well clear-bottom plates adhere Incubate for 24h to allow cell adherence seed->adhere treat Treat cells with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride derivatives & Controls adhere->treat Robotic liquid handling incubate_treat Incubate for 48-72h treat->incubate_treat resazurin Add Resazurin solution incubate_treat->resazurin incubate_res Incubate for 2-4h resazurin->incubate_res read_fluor Read fluorescence incubate_res->read_fluor data_analysis Data Analysis: Calculate % viability read_fluor->data_analysis

Caption: Workflow for the cell viability HTS assay.

Detailed Protocol: Resazurin-Based Cell Viability Assay

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into 384-well clear-bottom black plates at an optimized density (e.g., 1000-5000 cells/well) in 20 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Add 10 µL of culture medium containing the compounds at 3x the final desired concentration.

    • Include a positive control for cytotoxicity (e.g., Doxorubicin) and a negative control (DMSO).

    • Incubate the plates for 48-72 hours.

  • Viability Assessment:

    • Prepare a 10x resazurin solution in PBS.

    • Add 3 µL of the 10x resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO-treated control wells.

    • Potent cytotoxic compounds will show a significant decrease in fluorescence.

Parameter Recommended Condition/Value
Cell Linee.g., HeLa, A549, or a disease-relevant line
Seeding Density1000-5000 cells/well (optimized)
Final Compound Concentration10 µM (for primary screen)
Incubation Time (Compound)48-72 hours
Positive ControlDoxorubicin (or other cytotoxic agent)
Negative ControlDMSO

Conclusion and Future Directions

The high-throughput screening protocols detailed in these application notes provide a robust framework for the initial characterization of a (4-Fluoro-2-methylphenyl)methanesulfonyl chloride derivative library. Hits identified from these primary screens will require further validation through dose-response studies to determine IC₅₀ values, secondary assays to confirm the mechanism of action, and subsequent lead optimization to improve potency, selectivity, and drug-like properties. The versatility of the sulfonamide scaffold suggests that these derivatives could yield promising starting points for the development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • PubMed. (2010). Cell-based assays for high-throughput screening. Mol Biotechnol, 45(2), 180-6.
  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip.
  • ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. J Med Chem, 63(19), 10742-10772.
  • Meso Scale Discovery. (n.d.). Novel Kinase Assays for HTS.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Creative Enzymes. (n.d.). High-throughput Enzyme Screening.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Protease Activity Assays.
  • Benchchem. (n.d.). (4-Chloro-2-fluorophenyl)methanesulfonyl chloride.
  • National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • MDPI. (n.d.). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins.
  • PubMed. (2012). Protease Assays. Assay Guidance Manual.
  • BMG LABTECH. (2020). Kinase assays.
  • Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides.
  • ResearchGate. (2025). Application of Sulfonyl in Drug Design.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery.
  • J&K Scientific. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride.
  • Georganics. (n.d.). (4-Fluoro-2-methylphenyl)methanesulfonyl chloride - High purity.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Southern Research. (n.d.). High-Throughput Screening & Discovery.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • Synblock. (n.d.). CAS 103360-04-9 | (4-Fluorophenyl)methanesulfonyl chloride.
  • National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
  • Benchchem. (n.d.). (2-Fluoro-3-methylphenyl)methanesulfonyl Chloride.
  • Royal Society of Chemistry. (n.d.). Development of synthetic chloride transporters using high-throughput screening and machine learning. Digital Discovery.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase.
  • PubChem. (n.d.). (3-Fluoro-4-hydroxyphenyl)methanesulfonyl chloride.

Sources

Application

Application Note: Strategic Synthesis of Bioactive Heterocyclic Compounds Using (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry The synthesis of novel heterocyclic compounds remains a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery. These scaffolds are prevalent in a vast array of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. Within this landscape, the strategic incorporation of fluorine into drug candidates has become an invaluable tool for medicinal chemists.[1][2] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][5]

This application note details the utility of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride as a versatile building block for the synthesis of bioactive heterocyclic compounds. The presence of the fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring offers a unique combination of electronic and steric features. These substitutions can modulate the reactivity of the sulfonyl chloride group and impart favorable biological properties to the resulting heterocyclic derivatives. This guide provides detailed protocols for the synthesis of sulfonamides and 1,3,4-thiadiazoles, highlighting the causality behind experimental choices and offering insights for further derivatization.

(4-Fluoro-2-methylphenyl)methanesulfonyl Chloride: A Profile

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a reactive organosulfur compound that serves as a key intermediate in the synthesis of various sulfonated heterocycles.[6] Its utility stems from the highly electrophilic nature of the sulfonyl chloride moiety, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[7][8]

Key Structural Features and Their Implications:

  • Sulfonyl Chloride Group (-SO₂Cl): This functional group is the primary site of reactivity, enabling the formation of stable sulfonamide and sulfonate ester linkages.[9][10]

  • 4-Fluoro Substitution: The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the sulfonyl chloride group, potentially leading to faster reaction kinetics.[2][5] Furthermore, the fluorine atom can participate in favorable interactions with biological targets and block metabolic degradation at that position.[1][3]

  • 2-Methyl Substitution: The methyl group introduces steric bulk, which can influence the conformation of the final molecule and its interaction with target binding sites. It can also serve as a metabolic soft spot, the modification of which can be a strategy in drug design.

Core Applications: Synthesis of Bioactive Heterocycles

This section provides detailed protocols for the synthesis of two important classes of bioactive heterocyclic compounds: sulfonamides and 1,3,4-thiadiazoles, using (4-Fluoro-2-methylphenyl)methanesulfonyl chloride as the starting material.

Synthesis of Novel Sulfonamides

Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11][12] The reaction of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with primary or secondary amines is a straightforward and efficient method for the synthesis of novel sulfonamides.[13][14]

Reaction Workflow:

reagent (4-Fluoro-2-methylphenyl)methanesulfonyl chloride product N-substituted (4-Fluoro-2-methylphenyl)methanesulfonamide reagent->product Nucleophilic Substitution amine Primary or Secondary Amine amine->product base Base (e.g., Pyridine, Triethylamine) solvent Solvent (e.g., DCM, THF)

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: Synthesis of N-Benzyl-(4-fluoro-2-methylphenyl)methanesulfonamide

This protocol describes a representative synthesis of a sulfonamide derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride224.68225 mg1.0
Benzylamine107.15107 mg (0.1 mL)1.0
Triethylamine101.19152 mg (0.21 mL)1.5
Dichloromethane (DCM)-10 mL-

Procedure:

  • To a solution of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzylamine (1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-(4-fluoro-2-methylphenyl)methanesulfonamide.

Causality and Optimization:

  • Base: Triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[15] The choice of base can influence the reaction rate and yield.

  • Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.

  • Temperature: The reaction is initiated at a low temperature to control the exothermic nature of the reaction and minimize side product formation.

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[16][17] A common synthetic route to substituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives, which can be prepared from sulfonyl chlorides.

Reaction Workflow:

sulfonyl_chloride (4-Fluoro-2-methylphenyl)methanesulfonyl chloride intermediate N-Sulfonylthiosemicarbazide Intermediate sulfonyl_chloride->intermediate thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate thiadiazole 5-Substituted-2-amino-1,3,4-thiadiazole intermediate->thiadiazole Cyclization cyclizing_agent Cyclizing Agent (e.g., H₂SO₄, POCl₃)

Caption: General workflow for 1,3,4-thiadiazole synthesis.

Detailed Protocol: Synthesis of 2-Amino-5-((4-fluoro-2-methylphenyl)methyl)-1,3,4-thiadiazole

This protocol outlines a general procedure for the synthesis of a 2-amino-1,3,4-thiadiazole derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride224.68225 mg1.0
Thiosemicarbazide91.1391 mg1.0
Pyridine-5 mL-
Concentrated Sulfuric Acid-2 mL-

Procedure:

  • Step 1: Formation of the N-Sulfonylthiosemicarbazide Intermediate

    • Dissolve (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 mmol) and thiosemicarbazide (1.0 mmol) in pyridine (5 mL) at 0 °C.

    • Stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry to obtain the intermediate.

  • Step 2: Cyclization to the 1,3,4-Thiadiazole

    • Carefully add the dried intermediate from Step 1 to concentrated sulfuric acid (2 mL) at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure 2-amino-5-((4-fluoro-2-methylphenyl)methyl)-1,3,4-thiadiazole.

Causality and Optimization:

  • Cyclizing Agent: Concentrated sulfuric acid is a common dehydrating agent used for the cyclization of thiosemicarbazide derivatives.[17] Other reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can also be employed.

  • Reaction Conditions: The cyclization step is typically performed under acidic and anhydrous conditions to favor the formation of the thiadiazole ring.

Characterization Data (Representative)

The synthesized compounds should be characterized using standard analytical techniques.

CompoundMolecular FormulaYield (%)¹H NMR (δ, ppm)
N-Benzyl-(4-fluoro-2-methylphenyl)methanesulfonamideC₁₅H₁₆FNO₂S85-957.3-7.1 (m, 5H, Ar-H), 7.0-6.8 (m, 3H, Ar-H), 4.2 (d, 2H, CH₂), 2.3 (s, 3H, CH₃)
2-Amino-5-((4-fluoro-2-methylphenyl)methyl)-1,3,4-thiadiazoleC₁₀H₁₀FN₃S₂70-807.2-6.9 (m, 3H, Ar-H), 6.5 (s, 2H, NH₂), 4.0 (s, 2H, CH₂), 2.2 (s, 3H, CH₃)

Note: The presented NMR data is hypothetical and for illustrative purposes only. Actual chemical shifts will need to be determined experimentally.

Safety and Handling

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a reactive and potentially corrosive compound.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is sensitive to moisture and may release toxic gases upon decomposition.[18] Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a valuable and versatile reagent for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel sulfonamides and 1,3,4-thiadiazoles. The unique substitution pattern of this building block offers significant opportunities for the development of new therapeutic agents with improved pharmacological profiles. Further exploration of its reactivity with other nucleophiles will undoubtedly lead to the discovery of new and diverse heterocyclic scaffolds with potential applications in drug discovery and development.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Role of Fluorine in Drug Design and Drug Action.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Bentham Science Publishers.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • Sulfonamide (medicine). Wikipedia.
  • Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz
  • Synthesis of 1,3,4-thiadiazole-based bis-sulfonamide derivatives 4a–4w and 5.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Expedient Synthesis of Sulfinamides
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • (4-Fluoro-phenyl)-methanesulfonyl chloride. CymitQuimica.
  • (4-Chloro-2-fluorophenyl)methanesulfonyl chloride. Benchchem.
  • A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Deriv
  • Production of heterocyclic sulfonyl chlorides.
  • PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTI.
  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. Georganics.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
  • Synthesis and biological activity studies of novel heterocyclic compounds. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity.
  • Methanesulfonyl chloride. Wikipedia.

Sources

Method

Application Notes & Experimental Protocols for Mesylation Reactions with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

Introduction In the landscape of modern organic synthesis, particularly within medicinal and process chemistry, the strategic conversion of functional groups is paramount. Alcohols, while ubiquitous and versatile, posses...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, particularly within medicinal and process chemistry, the strategic conversion of functional groups is paramount. Alcohols, while ubiquitous and versatile, possess a hydroxyl moiety (-OH) that is a notoriously poor leaving group, hindering their direct participation in nucleophilic substitution and elimination reactions. The transformation of this hydroxyl group into a sulfonate ester, such as a methanesulfonate (mesylate), is a foundational strategy to enhance its lability.

This guide provides a comprehensive overview of the experimental procedures for mesylation reactions, with a specific focus on the use of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride . While structurally related to the common methanesulfonyl chloride (MsCl), this reagent's unique substitution pattern—an electron-withdrawing fluorine and a sterically influencing ortho-methyl group—offers distinct reactivity profiles that can be leveraged for specific synthetic challenges. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss critical parameters that ensure successful and reproducible outcomes.

Part I: Application Notes - The Scientific Rationale

The Principle of Mesylation: Activating Alcohols for Transformation

The core principle of mesylation is the conversion of a poor leaving group (hydroxide, HO⁻) into an excellent leaving group (a mesylate anion, R-SO₃⁻). The efficacy of a leaving group is inversely related to its basicity; good leaving groups are weak bases. The hydroxide ion is a relatively strong base, making it reluctant to depart.

By reacting an alcohol with a sulfonyl chloride like (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in the presence of a non-nucleophilic base, the hydroxyl proton is removed, and a sulfonate ester is formed. The resulting mesylate anion is a very weak base due to the extensive resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group. This delocalization makes the mesylate an exceptional leaving group, readily displaced by a wide range of nucleophiles.[1][2]

Reaction Mechanism and the Role of the Base

The mesylation of an alcohol is typically conducted in an aprotic solvent such as dichloromethane (DCM) with a non-nucleophilic amine base, most commonly triethylamine (Et₃N) or pyridine.[1][3] The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the sulfonyl chloride. The base then serves to neutralize the hydrochloric acid (HCl) generated during the reaction.

Interestingly, when using triethylamine, evidence suggests the reaction can proceed via an alternative pathway involving a highly reactive sulfene intermediate (CH₂=SO₂), formed by an E2 elimination of HCl from the sulfonyl chloride.[4][5][6] The alcohol then adds to this sulfene to form the final product. This mechanistic nuance underscores the importance of base selection. Regardless of the precise pathway, the reaction results in the formation of the desired mesylate with retention of stereochemistry at the carbinol center, as the C-O bond of the alcohol is not broken during the process.[2]

G cluster_reactants Reactants cluster_intermediates Mechanism Alcohol R-OH (Alcohol) Intermediate R-O⁺(H)-SO₂-Ar (Protonated Ester Intermediate) Alcohol->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl ((4-Fluoro-2-methylphenyl)- methanesulfonyl chloride) SulfonylChloride->Intermediate Base Et₃N (Base) Product R-O-SO₂-Ar (Mesylate Product) Base->Product Deprotonation Byproduct Et₃N·HCl (Salt Byproduct) Base->Byproduct Intermediate->Product Intermediate->Byproduct

Caption: General mechanism for the mesylation of an alcohol.

Key Experimental Parameters & Rationale
  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) are ideal. They effectively dissolve the reactants without participating in the reaction. The absence of water is critical, as sulfonyl chlorides readily hydrolyze.[4][7]

  • Base Stoichiometry and Choice: A non-nucleophilic base is essential to prevent competition with the alcohol substrate. Typically, 1.2 to 1.5 molar equivalents of a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are used to effectively scavenge the HCl produced.[1][8] Pyridine can also be used, though reactions may be slower.[9]

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (typically 0 °C) during the addition of the sulfonyl chloride is crucial.[1][4] This practice minimizes side reactions, controls the reaction rate, and improves selectivity, especially for sensitive substrates.

Potential Side Reactions and Mitigation

A well-executed protocol anticipates and suppresses potential side reactions. The primary concerns in mesylation are the formation of alkyl chlorides and elimination products.

Side ReactionDescriptionCausality & Substrate DependenceMitigation Strategy
Alkyl Chloride Formation The chloride ion generated displaces the newly formed mesylate group.More prevalent with substrates that form stable carbocations (e.g., benzylic, allylic, tertiary alcohols) via an S_N_1 mechanism.[3][10]Perform the reaction at low temperatures (≤ 0 °C). Use the crude mesylate quickly in the next step. Consider using methanesulfonic anhydride as an alternative reagent to avoid a chloride source.[3][9]
Elimination (E2) The base promotes the elimination of the mesylate group to form an alkene.Favored by sterically hindered substrates or when using strong, bulky bases at elevated temperatures.[4][5]Use a stoichiometric amount of base (avoid large excess). Maintain low reaction temperatures. Choose a less-hindered base if possible.

Part II: Experimental Protocols

This section provides a detailed, step-by-step procedure for a typical mesylation reaction using (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

General Experimental Workflow

G Setup Reaction Setup (Anhydrous, Inert Atm.) Addition Reagent Addition (Alcohol, Base, then Sulfonyl Chloride at 0 °C) Setup->Addition Reaction Reaction Stirring (Monitor by TLC) Addition->Reaction Quench Aqueous Quench (e.g., add H₂O) Reaction->Quench Workup Liquid-Liquid Extraction (Sequential Washes: HCl, NaHCO₃, Brine) Quench->Workup Dry Drying & Filtration (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Product Crude Product (Purify if needed) Concentrate->Product

Caption: Standard workflow for a mesylation reaction and workup.

Materials and Reagents
Reagent / MaterialPurposeTypical Molar Eq.
Alcohol SubstrateStarting Material1.0
(4-Fluoro-2-methylphenyl)methanesulfonyl chlorideMesylating Agent1.1 - 1.2
Triethylamine (Et₃N) or DIPEANon-nucleophilic Base1.5
Dichloromethane (DCM), AnhydrousSolventN/A
Hydrochloric Acid (1 M aq.)Wash Solution (removes base)N/A
Saturated Sodium Bicarbonate (aq.)Wash Solution (neutralizes acid)N/A
Brine (Saturated NaCl aq.)Wash Solution (removes water)N/A
Anhydrous Sodium or Magnesium SulfateDrying AgentN/A
Round-bottom flask, stir bar, septaReaction VesselN/A
Syringes, NeedlesReagent TransferN/A
Separatory FunnelWorkup ApparatusN/A
Protocol: General Procedure for Mesylation of a Primary or Secondary Alcohol

Safety Note: (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is expected to be corrosive, toxic, and moisture-sensitive.[7][11] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq.).

    • Seal the flask with a septum and purge with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.2 M.[4] Stir until the alcohol is fully dissolved.

  • Reagent Addition:

    • Add triethylamine (1.5 eq.) to the solution via syringe.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[4]

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at 0 °C for 30-60 minutes.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The product mesylate will typically have a higher R_f value (be less polar) than the starting alcohol.[12]

    • If the reaction is sluggish, allow the mixture to warm to room temperature and stir for an additional 1-4 hours until the starting material is consumed.[1][8]

  • Aqueous Workup:

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the entire mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove triethylamine hydrochloride)[1][4]

      • Saturated aqueous NaHCO₃ (to remove any residual acid)[1][4]

      • Brine (to remove the bulk of the water)[4][8]

    • Separate the organic layer after each wash.

  • Isolation of Product:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and rinse the solid with a small portion of fresh DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mesylate product.

  • Purification (If Necessary):

    • The crude product is often of sufficient purity for subsequent steps.[4]

    • If purification is required, the mesylate can be purified by flash column chromatography on silica gel.

    • Caution: Highly reactive mesylates may decompose on silica gel.[10] In such cases, it is advisable to use the crude material directly after ensuring the removal of residual reagents.

References

  • Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry.
  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Organic-reaction.com.
  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Organic-chemistry.org.
  • BenchChem. Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. BenchChem.com.
  • Erowid. Synthesis of Mesylates From Alcohols. Erowid.org.
  • Reddit r/Chempros. Aqueous workup for mesylates. Reddit.com.
  • CymitQuimica. CAS 103360-04-9: (4-Fluoro-phenyl)-methanesulfonyl chloride. Cymitquimica.com.
  • Reddit r/OrganicChemistry. Mesylation and Tosylation. Reddit.com.
  • Common Organic Chemistry. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). commonorganicchemistry.com.
  • ECHEMI. Mesylate Synthesis. Echemi.com.
  • LibreTexts Chemistry. 4.7: Reaction Work-Ups. Chem.libretexts.org.
  • PubChem. Methanesulfonyl chloride. National Center for Biotechnology Information.
  • Georganics. (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. Georganics.com.
  • Reusch, W. (2013). Tosylates & Mesylates. Master Organic Chemistry.
  • Wikipedia. Methanesulfonyl chloride. En.wikipedia.org.
  • Sigma-Aldrich. SAFETY DATA SHEET - Methanesulfonyl chloride. Sigmaaldrich.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

From the desk of the Senior Application Scientist Welcome to the technical support center for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (CAS 1248508-79-3). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (CAS 1248508-79-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the yield and purity of your sulfonylation reactions. By understanding the critical parameters and potential pitfalls associated with this reagent, you can significantly improve your experimental outcomes.

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a valuable building block in medicinal chemistry, prized for its ability to introduce the unique (4-fluoro-2-methylphenyl)methanesulfonyl moiety into target molecules.[1] However, like all sulfonyl chlorides, its high reactivity demands careful handling and optimized reaction conditions to prevent yield loss and byproduct formation.[2] This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the problem.

Question 1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes?

Answer: Low or non-existent yield is the most common issue and typically points to one of three areas: reagent quality, sub-optimal reaction conditions, or inherent substrate limitations.

  • Pillar 1: Reagent Integrity (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is highly sensitive to moisture.[3] Hydrolysis is the primary degradation pathway, where the sulfonyl chloride reacts with water to form the corresponding and unreactive (4-Fluoro-2-methylphenyl)methanesulfonic acid.[3][4] This not only consumes your starting material but the resulting sulfonic acid and HCl can introduce unforeseen side reactions.

    Troubleshooting Steps:

    • Verify Reagent Quality: If the reagent is old or has been handled improperly, its integrity may be compromised. Consider running a small-scale control reaction with a simple, reliable nucleophile (e.g., benzylamine) to confirm activity.[5]

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (Nitrogen or Argon). All starting materials, including the amine/alcohol and the base, must be free of water.[3]

  • Pillar 2: Reaction Condition Optimization The success of a sulfonylation reaction is critically dependent on the interplay between the base, solvent, and temperature.[5]

    Causality: The base serves to neutralize the HCl generated during the reaction, preventing the protonation of your nucleophile (especially amines) which would render it unreactive.[6] The solvent must solubilize all reactants while not interfering with the reaction. Temperature control is vital to manage the reaction rate and suppress side reactions.[7]

    Troubleshooting Steps:

    • Base Selection: For most amine sulfonylation, a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Use 1.2-1.5 equivalents. For less reactive nucleophiles or hindered substrates, a stronger base may be required. Inorganic bases like K₂CO₃ can also be effective, particularly in polar aprotic solvents like acetonitrile.[5]

    • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points. Ensure your substrate and the resulting sulfonamide are soluble.

    • Temperature Control: The addition of the sulfonyl chloride should almost always be performed at 0 °C (ice bath) to control the initial exotherm.[7] After the addition, the reaction can often be allowed to warm to room temperature. For unreactive substrates, gentle heating (e.g., 40 °C) may be necessary, but this should be explored cautiously as it can promote reagent decomposition.

  • Pillar 3: Substrate Reactivity Sterically hindered nucleophiles (e.g., a bulky secondary amine) or electronically deactivated nucleophiles (e.g., an aniline with electron-withdrawing groups) will react more slowly.

    Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If it stalls, consider extending the reaction time or gradually increasing the temperature.

    • Use a Catalyst: For reactions with alcohols, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[5]

Question 2: My reaction is messy, showing multiple spots on TLC. What are the common byproducts and how can I minimize them?

Answer: The formation of multiple products typically arises from predictable side reactions. Identifying the likely byproduct is key to mitigating its formation.

  • Side Reaction A: Di-sulfonylation of Primary Amines Primary amines (-NH₂) have two protons and can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂).[8]

    Causality: This occurs when there is a localized high concentration of the sulfonyl chloride relative to the amine.

    Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.05 equivalents) relative to the sulfonyl chloride (1.0 equivalent).

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at 0 °C.[8] This maintains a low concentration of the electrophile and favors the mono-sulfonylation product.

  • Side Reaction B: Hydrolysis of the Sulfonyl Chloride As mentioned in Question 1, hydrolysis to (4-Fluoro-2-methylphenyl)methanesulfonic acid is a major issue if trace moisture is present.[7] This sulfonic acid byproduct can be difficult to remove during purification.

    Mitigation Strategy:

    • Strict Anhydrous Technique: This is the only effective prevention. Handle the reagent under an inert atmosphere and use dry solvents and glassware.[3]

  • Side Reaction C: Reaction with Nucleophilic Base/Solvent Bases like pyridine can act as both a base and a nucleophilic catalyst. However, they can also be sulfonylated themselves, leading to the formation of a pyridinium salt intermediate which can complicate the reaction.

    Mitigation Strategy:

    • Use Non-Nucleophilic Reagents: Opt for sterically hindered, non-nucleophilic bases like Et₃N or DIPEA.[5] Avoid using nucleophilic solvents like alcohols unless they are the intended reactant.

Visualizing the Troubleshooting Process

The following workflow provides a logical decision tree for diagnosing and solving low-yield issues in your sulfonylation reaction.

G start Start: Low Reaction Yield check_reagent 1. Check Reagent Quality (Run control reaction) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Pass reagent_bad Reagent is Inactive check_reagent->reagent_bad Fail check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions order_new Order Fresh Reagent. Store under N2/Ar. reagent_bad->order_new conditions_ok Conditions Optimal? check_conditions->conditions_ok Yes optimize Optimize: - Use anhydrous solvents/reagents - Add sulfonyl chloride at 0 °C - Use 1.2-1.5 eq. of Et3N/DIPEA check_conditions->optimize No check_substrate 3. Evaluate Substrate Reactivity conditions_ok->check_substrate optimize->check_conditions Re-evaluate substrate_reactive Substrate Hindered or Deactivated? check_substrate->substrate_reactive Yes success Yield Improved check_substrate->success No modify_conditions Modify Conditions: - Increase reaction time/temp - Add DMAP catalyst (for alcohols) substrate_reactive->modify_conditions modify_conditions->success G cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis RSO2Cl R-SO2Cl (Sulfonyl Chloride) Product R-SO2-NHR' (Sulfonamide) RSO2Cl->Product HCl HCl NuH R'-NH2 (Nucleophile) NuH->RSO2Cl Attack Base Base (Et3N) BaseHCl Base-H+ Cl- Base->BaseHCl RSO2Cl_hydro R-SO2Cl SideProduct R-SO3H (Sulfonic Acid) RSO2Cl_hydro->SideProduct H2O H2O (Moisture) H2O->RSO2Cl_hydro Attack

Sources

Optimization

Technical Support Center: Navigating Byproducts in Sulfonylation Reactions

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and minimize the formation of byproducts...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and minimize the formation of byproducts in their sulfonylation experiments. As Senior Application Scientists, we have curated this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles governing these transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during sulfonylation reactions, offering probable causes and actionable solutions based on established chemical principles and our in-house expertise.

Problem 1: My reaction is sluggish, and I'm observing significant amounts of unreacted starting material alongside a complex mixture of byproducts.

Probable Cause: This issue often points to insufficient activation of the sulfonylating agent or a competing degradation pathway. The choice of base and solvent plays a critical role here. A base that is too weak may not adequately deprotonate the nucleophile, while an overly strong or sterically hindered base can lead to elimination or other side reactions.

Solution:

  • Re-evaluate your base: For the sulfonylation of alcohols, stronger, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often effective. In cases of less reactive alcohols, a stronger base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with TEA or DIPEA. For the sulfonylation of amines, the choice of base is equally critical. Hindered bases like 2,6-lutidine or proton sponges can be beneficial in preventing N-sulfonylation of the amine base itself.

  • Optimize the solvent: The polarity of the solvent can significantly influence the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they do not compete with the nucleophile.

  • Consider the sulfonylating agent: If using a sulfonyl chloride, ensure its purity, as aged reagents can contain significant amounts of the corresponding sulfonic acid, which can quench the base and stall the reaction. In challenging cases, switching to a more reactive sulfonylating agent, such as a sulfonic anhydride, might be beneficial.

Problem 2: I'm forming a significant amount of a symmetrical disulfone byproduct.

Probable Cause: The formation of a disulfone (R-SO₂-O-SO₂-R) is often indicative of the presence of water in the reaction mixture. The sulfonylating agent can react with water to form the corresponding sulfonic acid, which can then be activated by another molecule of the sulfonylating agent to form the sulfonic anhydride, a potent sulfonylating agent in its own right, but this pathway can also lead to disulfone formation.

Solution:

  • Ensure anhydrous conditions: Rigorously dry all glassware and solvents before use. The use of freshly distilled solvents over a suitable drying agent is highly recommended. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Use of scavengers: The addition of a dehydrating agent, such as molecular sieves, to the reaction mixture can help to scavenge any trace amounts of water.

Problem 3: My desired product is contaminated with a chlorinated byproduct.

Probable Cause: This is a common issue when using sulfonyl chlorides in the presence of a tertiary amine base like triethylamine. The initial reaction between the sulfonyl chloride and the amine forms a sulfonylammonium salt. This intermediate can then be attacked by the chloride counterion, leading to the formation of an alkyl chloride and sulfur dioxide.

Solution:

  • Choice of base: Switching to a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine can minimize this side reaction.

  • Reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can often suppress the formation of the chlorinated byproduct.

  • Alternative sulfonylating agents: Consider using sulfonic anhydrides or other sulfonylating agents that do not introduce a nucleophilic counterion.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to byproduct formation in sulfonylation reactions.

Q1: What is the general mechanism of a sulfonylation reaction, and where do byproducts typically arise?

A1: The most common mechanism for sulfonylation involves the nucleophilic attack of an alcohol or amine on the electrophilic sulfur atom of a sulfonylating agent, typically a sulfonyl chloride (R-SO₂Cl). The reaction is usually facilitated by a base, which deprotonates the nucleophile, increasing its reactivity. Byproducts can arise from several points in this process, as illustrated in the diagram below.

Troubleshooting_Workflow Start Low Yield or Multiple Byproducts Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Dry Reagents and Solvents Reagents_OK->Purify_Reagents No Check_Base Evaluate Base Choice Reagents_OK->Check_Base Yes Purify_Reagents->Check_Reagents Base_OK Base Appropriate? Check_Base->Base_OK Change_Base Switch to a More Suitable Base (e.g., DIPEA, 2,6-Lutidine) Base_OK->Change_Base No Check_Temp Optimize Reaction Temperature Base_OK->Check_Temp Yes Change_Base->Check_Base Temp_OK Temperature Optimized? Check_Temp->Temp_OK Lower_Temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) Temp_OK->Lower_Temp No Consider_Agent Consider Alternative Sulfonylating Agent Temp_OK->Consider_Agent Yes Lower_Temp->Check_Temp Success Problem Resolved Consider_Agent->Success

Troubleshooting

Technical Support Center: Purification of Products from (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (4-fluoro-2-methylphenyl)methanesulfonyl chloride. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (4-fluoro-2-methylphenyl)methanesulfonyl chloride. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of its reaction products, primarily sulfonamides and sulfonate esters. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

The impurity profile of your reaction will primarily depend on the nucleophile used (amine or alcohol) and the reaction conditions. The most common impurities include:

  • Hydrolyzed Sulfonyl Chloride: The starting material, (4-fluoro-2-methylphenyl)methanesulfonyl chloride, is highly susceptible to moisture and can hydrolyze to form the corresponding (4-fluoro-2-methylphenyl)methanesulfonic acid.[1] This is often the most prevalent acidic impurity.

  • Unreacted Starting Materials: Residual (4-fluoro-2-methylphenyl)methanesulfonyl chloride, as well as the unreacted amine or alcohol, will be present.

  • Reaction Base: If a base like pyridine or triethylamine was used to scavenge the HCl byproduct, it and its corresponding hydrochloride salt will be in the crude mixture.[1]

  • Bis-sulfonated Byproduct: When using a primary amine, a common side reaction is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the amine.[1]

Q2: My crude product is a persistent oil and won't crystallize. What should I do?

This phenomenon, known as "oiling out," is common when the crude product has a high concentration of impurities or when its melting point is lower than the boiling point of the chosen solvent.[2] Immediate Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow it to cool much more slowly.[2]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of the pure compound if available.[2] If Oiling Persists: The product is likely too impure for crystallization. A preliminary purification by flash column chromatography is the recommended next step to remove the bulk of the impurities before attempting recrystallization again.

Q3: What is the best general approach to purify my product: recrystallization or chromatography?

The choice depends on the physical state and purity of your crude product.

  • Recrystallization is the most effective and scalable method for obtaining highly pure crystalline solids. If your crude product is a solid and you can find a suitable solvent system, this is the preferred method.

  • Flash Column Chromatography is the method of choice for oils, amorphous solids, or for separating mixtures of compounds with similar polarities where recrystallization is ineffective.[3] It is highly versatile but can be more time-consuming and uses larger volumes of solvent than recrystallization.

The workflow below illustrates a typical decision-making process for purification.

A Crude Reaction Mixture B Extractive Workup (Acid/Base Washes) A->B C Assess Crude Product B->C D Is it a Solid? C->D F Is it an Oil or Amorphous Solid? C->F E Attempt Recrystallization D->E Yes D->F No J Did it 'Oil Out' or Remain Impure? E->J G Flash Column Chromatography F->G Yes I Pure Product (May be solid or oil) G->I H Pure Crystalline Product J->G Yes J->H No, Success!

Fig 1. General purification workflow decision tree.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization

Q: I successfully obtained crystals, but my final yield is very low. What went wrong?

Low recovery from recrystallization is typically a result of suboptimal solvent choice or procedural losses.

  • Causality - Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the sulfonamide or sulfonate ester product poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount of product will be lost in the filtrate.

  • Solution:

    • Recover Product from Filtrate: Concentrate the mother liquor (the filtrate from the crystallization) and attempt to recover a second crop of crystals. Note that this second crop may be less pure.

    • Re-evaluate the Solvent System: For future batches, experiment with different solvents. For sulfonamides, polar solvents are often required. Ethanol-water or isopropanol-water mixtures are highly effective as the addition of water (an anti-solvent) significantly reduces the product's solubility upon cooling.[2][4]

  • Causality - Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the desired product can crystallize too early in the filter funnel, leading to significant loss.

  • Solution:

    • Use Pre-heated Glassware: Ensure the filter funnel and receiving flask are heated (e.g., in an oven or with a heat gun) before filtration.

    • Add Excess Solvent: Add a small amount of extra hot solvent (~5-10%) just before filtration to ensure the product remains in solution. This excess can be evaporated after filtration if necessary.

Issue 2: Persistent Impurities After Column Chromatography

Q: I ran a silica gel column, but my product is still contaminated with a byproduct of similar polarity. How can I improve the separation?

Co-elution of compounds with similar polarity is a common challenge in chromatography. Several parameters can be adjusted to enhance resolution.

  • Causality - Insufficient Selectivity of Mobile Phase: The chosen solvent system may not be optimal for differentiating between your product and the impurity.

  • Solution:

    • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. This can help separate compounds that are close together on a TLC plate.[3] For example, start with 10% Ethyl Acetate in Hexanes and gradually increase to 30% over the course of the column.

    • Change Solvent System: Introduce a different solvent to alter the selectivity. For example, if a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol system. The different intermolecular interactions can significantly change the elution order.

  • Causality - Inappropriate Stationary Phase: Standard silica gel may not be the best stationary phase for your specific separation.

  • Solution:

    • Try Different Stationary Phases: If resolution on silica is poor, consider other options. Aminopropyl-packed columns have shown good selectivity for sulfonamides.[3][5] For reverse-phase chromatography, C18-functionalized silica can provide a completely different selectivity profile.[3]

The diagram below outlines a troubleshooting process for poor chromatographic separation.

A Poor Separation (Co-elution) B Optimize Mobile Phase A->B C Change Stationary Phase A->C D Run a Shallow Gradient B->D E Try a Different Solvent System (e.g., DCM/MeOH) B->E F Switch to Reverse Phase (C18 Silica) C->F G Try Amino-Propyl Silica C->G H Improved Resolution D->H E->H F->H G->H

Fig 2. Troubleshooting poor column chromatography separation.
Standard Purification Protocols
Protocol 1: Comprehensive Extractive Workup

This protocol is designed to remove the most common acidic, basic, and water-soluble impurities before further purification.

Rationale: This procedure leverages the different acid-base properties of the components in the reaction mixture to separate them into aqueous and organic layers.

Step-by-Step Methodology:

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding it to a separatory funnel containing deionized water. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Acid Wash (Removes Basic Impurities): Wash the organic layer with 1M HCl (aq). This will protonate and extract basic impurities like pyridine, triethylamine, and unreacted primary/secondary amines into the aqueous layer. Repeat this wash.

  • Base Wash (Removes Acidic Impurities): Wash the organic layer with a saturated NaHCO₃ (aq) solution. This will deprotonate and extract the acidic (4-fluoro-2-methylphenyl)methanesulfonic acid byproduct. The unreacted sulfonyl chloride will also be hydrolyzed and removed by this step.[6] Repeat until no more gas evolution (CO₂) is observed.

  • Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

This is a powerful technique for inducing crystallization when a single ideal solvent cannot be found. The example uses an Ethanol/Water system, common for sulfonamides.[2]

Rationale: The product is dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the product is insoluble, is then added to the point of saturation, forcing the product to crystallize out of the solution.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid product in the minimum amount of hot ethanol required for complete dissolution in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

Data & Reference Tables

Table 1: Common Purification Solvents and Their Properties

SolventPolarity IndexBoiling Point (°C)Typical Application
Hexanes0.169Chromatography (non-polar mobile phase)
Dichloromethane (DCM)3.140Extraction, Chromatography
Ethyl Acetate (EtOAc)4.477Extraction, Chromatography (polar mobile phase)
Isopropanol4.382Recrystallization (often with water)[4]
Ethanol5.278Recrystallization (often with water)[8]
Methanol6.665Chromatography (highly polar mobile phase)
Water10.2100Extraction, Recrystallization (as anti-solvent)

Table 2: Purity Assessment Techniques

TechniqueInformation ObtainedKey Advantages
TLC Quick purity check, helps determine chromatography conditions.Fast, inexpensive, requires minimal sample.
HPLC Quantitative purity (% purity), retention time.[9]High sensitivity, excellent for quantification, robust.[9]
LC-MS Purity and mass confirmation of product and impurities.Provides molecular weight information, definitive identification.[10]
NMR Structural confirmation, detection of impurities.Provides detailed structural information.
References
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Common issues in sulfonamide synthesis and solutions. (2025). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
  • Sulfonamide purification process. (US2777844A).
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.
  • Crystalliz
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
  • Preparation of sulfonamides
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Analysis of sulfonamides. Slideshare.
  • Simple Tests for Identification of Sulfonamides. (2025).
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). NIH.
  • Method for recovering sulfonic esters or sulfonyl halides from salts of sulfonic acids. (WO2017016943A1).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025).
  • Sulfonamide-impurities.
  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. canjchem.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. (2025). Benchchem.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025).
  • Yield, purity, and characteristic impurities of the sulfonamide... (2025).
  • Process for production of aromatic sulfonyl chloride compound. (WO2011058915A1).
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  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). SpringerLink.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
  • Method for preparing high-purity sulfonamide compound, and... (WO2016141548A1).
  • Recent advances in the synthesis and transformations of sulfinate esters. (2025).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library.
  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. Georganics.
  • Sulfonyl esters 3.
  • Application Notes and Protocols for the Synthesis of Sulfonate Esters
  • Methanesulfinyl Chloride. Organic Syntheses Procedure.
  • Methanesulfonyl Chloride Impurities. Omsynth Lifesciences.
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Optimization

Managing the hydrolytic instability of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

A Guide to Managing Hydrolytic Instability and Ensuring Experimental Success Welcome to the technical support center for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. As Senior Application Scientists, we understand...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Hydrolytic Instability and Ensuring Experimental Success

Welcome to the technical support center for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. As Senior Application Scientists, we understand that while this reagent is a powerful tool in the synthesis of novel therapeutics, its inherent reactivity, particularly its sensitivity to water, can present significant challenges. This guide is designed to provide you with expert, field-proven insights to anticipate, troubleshoot, and manage the hydrolytic instability of this key building block, ensuring the integrity and success of your drug development workflows.

The Core Challenge: Understanding Hydrolytic Instability

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a member of the sulfonyl chloride class of reagents, which are indispensable in pharmaceutical synthesis for creating sulfonamides—a functional group present in numerous blockbuster drugs.[1][2] However, the electrophilicity of the sulfur atom that makes it so effective in reacting with amines also makes it highly susceptible to nucleophilic attack by water.

This reaction, known as hydrolysis, rapidly converts the reactive sulfonyl chloride into the corresponding, and unreactive, (4-Fluoro-2-methylphenyl)methanesulfonic acid.[3][4] This degradation pathway is the primary source of failed or low-yielding reactions.

Mechanism of Hydrolysis

The hydrolysis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a direct nucleophilic substitution reaction where water acts as the nucleophile.

Hydrolysis reagents products FMSC (4-Fluoro-2-methylphenyl)methanesulfonyl chloride FMSA (4-Fluoro-2-methylphenyl)methanesulfonic acid FMSC->FMSA Nucleophilic Attack HCl Hydrogen Chloride (HCl) FMSC->HCl Elimination H2O Water (H₂O)

Caption: Hydrolysis pathway of the sulfonyl chloride.

This process not only consumes your starting material but also generates hydrochloric acid (HCl), which can introduce further complications in your reaction medium.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered when working with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, providing causal explanations and actionable solutions.

Question 1: My sulfonamide synthesis is resulting in a very low or no yield. What is the likely cause?

Answer: A low yield is the most common symptom of reagent degradation due to hydrolysis.[3] There are two primary points of failure: premature decomposition of the sulfonyl chloride stock and hydrolysis during the reaction itself.

Causality & Solution:

  • Reagent Integrity: The sulfonyl chloride is highly sensitive to atmospheric moisture.[4][5] If the reagent has been stored improperly or handled in a humid environment, it may have already converted to the unreactive sulfonic acid.

    • Preventative Action: Always store (4-Fluoro-2-methylphenyl)methanesulfonyl chloride in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from sunlight.[6][7][8] Use a desiccator for long-term storage.

  • Reaction Conditions: Any trace amount of water in your reaction setup will compete with your amine nucleophile, leading to the formation of the sulfonic acid byproduct.

    • Corrective Action: Implement rigorous anhydrous techniques.[3] All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas. Solvents must be of anhydrous grade and handled with care to prevent moisture absorption. Running the entire reaction under a positive pressure of nitrogen or argon is crucial.[9]

Question 2: I'm observing a significant, polar side product in my TLC and NMR analysis. Could this be related to hydrolysis?

Answer: Yes, this is a classic indicator of hydrolysis. The sulfonic acid byproduct is significantly more polar than the desired sulfonamide and the sulfonyl chloride starting material. Its presence complicates purification and confirms that moisture has compromised the reaction.

Causality & Solution:

  • Confirmation: The sulfonic acid will appear as a baseline or very low Rf spot on a normal-phase TLC plate and can be identified by its characteristic spectral data.

  • Purification Strategy: While prevention is the best approach, the sulfonic acid can typically be removed during aqueous workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the acidic sulfonic acid, partitioning it into the aqueous phase.[3]

  • Workflow Diagnosis: The presence of this byproduct should trigger a full review of your experimental setup for potential sources of moisture.

TroubleshootingWorkflow start Low Yield or Side Product Observed check_reagent Is Reagent Old or Improperly Stored? start->check_reagent check_conditions Were Anhydrous Conditions Used? check_reagent->check_conditions No reagent_yes Discard and Use Fresh Reagent check_reagent->reagent_yes Yes conditions_no Implement Strict Anhydrous Protocol check_conditions->conditions_no No conditions_yes Re-evaluate Solvent/ Base Purity check_conditions->conditions_yes Yes success Problem Resolved reagent_yes->success conditions_no->success conditions_yes->success

Caption: A decision tree for troubleshooting low-yield reactions.

Question 3: My reaction is inconsistent. Sometimes it works well, and other times it fails completely. Why?

Answer: Inconsistency is almost always tied to variable handling and environmental conditions. The humidity in a lab can change significantly day-to-day, and seemingly minor deviations in protocol can have a major impact on a moisture-sensitive reaction.

Causality & Solution:

  • Environmental Factors: A reaction that works on a dry winter day may fail on a humid summer day if proper precautions are not taken.

  • Procedural Discipline: Ensure every step of the process is standardized. This includes the time glassware is in the oven, the method for transferring anhydrous solvents (e.g., using cannulas or dry syringes), and maintaining a positive inert gas flow throughout the entire setup and reaction time.

Frequently Asked Questions (FAQs)

QuestionAnswer
How should I properly store (4-Fluoro-2-methylphenyl)methanesulfonyl chloride? Store in the original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like bases and alcohols.[6][8] For long-term stability, storage in a desiccator under an inert atmosphere is highly recommended.
My sulfonyl chloride has a slight yellow tint. Is it still usable? A slight discoloration may not significantly impact reactivity for all applications, but it can indicate the onset of decomposition.[10] For sensitive, high-stakes syntheses, it is always best to use a fresh, colorless reagent to ensure reproducibility and purity.
What is the correct procedure for quenching excess sulfonyl chloride? Never quench with water directly, as the reaction is exothermic and releases corrosive HCl gas.[7][8] The safest method is to slowly add the reaction mixture to a separate flask containing a stirred, cold (0 °C) solution of a weak base like sodium bicarbonate.[10] Perform this procedure in a fume hood.
What Personal Protective Equipment (PPE) is essential? Due to its corrosive nature, comprehensive PPE is mandatory.[11] This includes tightly fitting safety goggles and a face shield, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant lab coat.[10] All manipulations must be performed inside a certified chemical fume hood.[10]
Can I use protic solvents like ethanol or methanol? No. Protic solvents contain hydroxyl groups that will react readily with the sulfonyl chloride, consuming the reagent to form sulfonate esters.[12] Only inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) should be used.[9]

Experimental Protocols & Data

Key Handling & Reaction Parameters
ParameterRecommendationRationale & References
Storage Cool, dry, dark place under inert atmosphere (N₂ or Ar).Prevents hydrolysis and photo-decomposition.[6][7]
Compatible Solvents Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile (ACN).Aprotic and inert, preventing reaction with the sulfonyl chloride.[9]
Recommended Bases Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA).Non-nucleophilic bases that effectively neutralize the HCl byproduct without competing with the primary amine.[3][9]
Incompatible Substances Water, Alcohols, Primary/Secondary Amines (in storage), Strong Bases.Reacts violently or decomposes upon contact.[11][12]
Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating framework for the successful synthesis of a sulfonamide using (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

1. Preparation (Anhydrous Technique is Critical) a. Dry all necessary glassware (round-bottom flask, addition funnel, stir bar) in an oven at >120 °C for at least 4 hours. b. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. c. Use a fresh bottle of anhydrous solvent.

2. Reaction Setup a. In the dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM). b. Cool the solution to 0 °C using an ice-water bath.

3. Addition of Sulfonyl Chloride a. In a separate dried flask, dissolve (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. b. Using a dry syringe, slowly add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C. A slow addition helps control any exotherm and can prevent side reactions.

4. Reaction Monitoring a. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

5. Workup and Purification a. Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing 1M HCl solution to wash out excess base. b. Extract the aqueous layer with DCM. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any sulfonic acid byproduct) and brine.[3] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product via column chromatography or recrystallization as needed.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • American Chemical Society. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.

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Troubleshooting

Troubleshooting guide for failed nucleophilic substitutions on sulfonyl chlorides

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for troubleshooting nucleophilic substitutions involving sulfonyl chlorides. This guide is structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting nucleophilic substitutions involving sulfonyl chlorides. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. As Senior Application Scientists, we provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Failure & Low Yield

Question 1: My reaction shows little to no formation of the desired sulfonamide or sulfonate ester. What are the primary causes for this?

Answer: Complete or near-complete reaction failure is a common yet frustrating issue. The root cause often lies with the integrity of your starting materials or suboptimal reaction conditions. Let's break down the most probable culprits:

  • Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture during storage or in the reaction setup can convert the sulfonyl chloride to the corresponding sulfonic acid.[1] The sulfonic acid is unreactive towards nucleophilic substitution and will not form the desired product.

    • Troubleshooting:

      • Always use a fresh bottle of sulfonyl chloride or purify older reagents.

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

  • Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient nucleophiles can exhibit slow reaction rates.[1]

    • Troubleshooting:

      • Increase the reaction temperature or prolong the reaction time.

      • Consider using a more forcing solvent.

      • For particularly challenging nucleophiles, the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate.[3][4] DMAP acts as a more potent nucleophile, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.[4]

  • Incorrect Stoichiometry: An improper ratio of reactants is a simple but often overlooked error that leads to incomplete conversion.[1]

    • Troubleshooting:

      • Carefully re-calculate and re-weigh your reactants. Ensure accurate molar equivalents of the nucleophile, sulfonyl chloride, and base.

Question 2: My reaction has stalled, and I'm observing a significant amount of a polar byproduct. What is this byproduct and how can I prevent its formation?

Answer: The polar byproduct you're observing is almost certainly the sulfonic acid, resulting from the hydrolysis of your starting sulfonyl chloride.[1] This occurs when water is present in the reaction mixture.

  • Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to produce the sulfonic acid and hydrochloric acid (HCl).[5] This process consumes your starting material, leading to lower yields of the desired product.

To mitigate hydrolysis, rigorous exclusion of water is paramount.

ParameterRecommendationRationale
Glassware Oven-dried or flame-dried under vacuum.Removes adsorbed water from glass surfaces.
Solvents Use anhydrous grade solvents.Minimizes the introduction of water into the reaction.
Atmosphere Maintain an inert atmosphere (N₂ or Ar).Prevents atmospheric moisture from entering the reaction vessel.
Reagents Use freshly opened or properly stored sulfonyl chloride.Ensures the starting material has not degraded due to moisture exposure over time.[6]
Category 2: Formation of Byproducts

Question 3: I'm reacting a primary amine and obtaining a significant amount of a less polar, di-sulfonylated byproduct. How can I improve the selectivity for mono-sulfonylation?

Answer: Di-sulfonylation is a frequent side reaction when using primary amines.[1][7] The initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which is also nucleophilic and can react with a second molecule of the sulfonyl chloride.[7]

Here is a workflow to troubleshoot and optimize for mono-sulfonylation:

G reagents Alcohol (R'-OH) + Sulfonyl Chloride (R-SO2Cl) + Pyridine intermediate Sulfonylpyridinium Salt [R-SO2-N+C5H5] Cl- reagents->intermediate Pyridine attacks Sulfonyl Chloride product Sulfonate Ester (R-SO2-OR') + Pyridinium Hydrochloride intermediate->product Alcohol attacks Sulfonylpyridinium Salt

Caption: Catalytic role of pyridine in sulfonate ester formation.

If your alcohol is particularly hindered or unreactive, a catalytic amount of DMAP can be used in conjunction with a stoichiometric amount of a weaker base like pyridine or triethylamine for even greater rate enhancement. [3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the primary amine (1.1 mmol).

  • Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile, ~0.1 M concentration). Add the base (e.g., pyridine, 1.5 mmol). [7]3. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes. [7]5. Reaction: Monitor the reaction progress by TLC or LC-MS. Allow the reaction to warm to room temperature and stir for 2-24 hours until the starting amine is consumed. [1]6. Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. [1]

References

  • IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Retrieved from [Link]

  • Quora. (2023). What is the use of sulfonyl chloride?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • American Chemical Society. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Retrieved from [Link]

  • ResearchGate. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfuryl chloride. PubChem. Retrieved from [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Retrieved from [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Zauxi. (n.d.). Sulfonyl Chloride Production Line. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Wentzel Lab. Retrieved from [Link]

  • YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Organic Chemistry with Victor. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Reddit. (2023). How do I approach this problem?. r/OrganicChemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Retrieved from [Link]

  • Chegg. (2021). Solved Alcohols react with sulfonyl chlorides to form | Chegg.com. Retrieved from [Link]

  • ResearchGate. (2015). Which is the alternative of pyridine as a base ?. Retrieved from [Link]

Sources

Optimization

Optimizing temperature control for experiments involving (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

A Senior Application Scientist's Guide to Precision Temperature Control Welcome to the technical support hub for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Precision Temperature Control

Welcome to the technical support hub for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your experiments, troubleshoot challenges, and ensure the integrity of your results. The reactivity of sulfonyl chlorides is intrinsically linked to thermal conditions; mastering temperature control is mastering the reaction itself.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and reaction characteristics of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Q1: Why is precise temperature control so critical when using (4-Fluoro-2-methylphenyl)methanesulfonyl chloride?

A1: Temperature is the most critical variable for three primary reasons:

  • Exothermic Reactivity: Reactions of sulfonyl chlorides with nucleophiles, particularly amines and alcohols, are highly exothermic.[1][2] Without proper cooling, the heat generated can accelerate the reaction, leading to a thermal runaway. This reduces selectivity and can cause decomposition of both reactants and products.

  • Thermal Stability: While more stable than some acid chlorides, sulfonyl chlorides can undergo thermal decomposition, especially when heated or upon prolonged storage.[3][4] This degradation can be accelerated by impurities or moisture. Signs of decomposition include discoloration (yellowing) and the release of sharp-smelling gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]

  • Side Reaction Kinetics: The desired nucleophilic substitution reaction has a specific activation energy. Competing side reactions, such as elimination reactions with sterically hindered substrates or di-sulfonylation of primary amines, have different activation energies.[6] Elevated temperatures can provide sufficient energy to favor these undesired pathways, leading to complex product mixtures and reduced yields.

Q2: My bottle of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride has turned slightly yellow. Is it still usable?

A2: A slight yellow discoloration suggests the onset of decomposition.[3][5] For reactions where high purity and yield are critical, using a fresh, colorless reagent is strongly recommended. If you must use the discolored reagent, consider purifying it by distillation under reduced pressure. However, be aware that heating during distillation can promote further decomposition.[7] For non-critical applications, it may still be usable, but expect potentially lower yields and the need for more rigorous purification of the final product.

Q3: What are the optimal storage conditions to maintain the stability of this reagent?

A3: To ensure the longevity and purity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, it must be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C.[8]

  • Atmosphere: It is highly sensitive to moisture.[9] The sulfonyl chloride group readily hydrolyzes to the corresponding sulfonic acid, releasing corrosive HCl gas.[10][11] Always store under an inert atmosphere (e.g., nitrogen or argon) with the container tightly sealed.

  • Container: Use glass bottles with PTFE-lined caps or other corrosion-resistant containers.[12]

Q4: How does solvent choice impact temperature control?

A4: The solvent plays a crucial role in heat dissipation. Solvents with a higher heat capacity can absorb more energy for a given temperature increase. Furthermore, the boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. For highly exothermic reactions, using a solvent with a relatively low boiling point (like Dichloromethane) can act as a safety measure, as excess heat will be consumed by solvent reflux, preventing a dangerous temperature spike. Ensure your reactants are fully soluble to avoid localized hot spots where the reaction may proceed uncontrollably.[6]

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Temperature-Related Cause Suggested Solution & Explanation
Low or No Reaction The reaction temperature is too low, providing insufficient activation energy.Solution: Allow the reaction to slowly warm to room temperature, or gently heat it using a controlled temperature water/oil bath. Monitor progress closely by TLC. Causality: Most reactions require a minimum energy input to overcome the activation barrier. While starting at 0°C is crucial to control the initial exotherm, the reaction may need additional thermal energy to proceed to completion.[6]
Multiple Byproducts The reaction temperature is too high, promoting side reactions.Solution: Maintain a lower temperature for the duration of the reaction. Add the sulfonyl chloride dropwise to the nucleophile solution at 0°C or below. Causality: Higher temperatures can enable competing reaction pathways, such as the elimination of a sulfonate ester product or the formation of undesired sulfones in Friedel-Crafts type reactions.[6][10]
Reaction Mixture Darkens or Chars Runaway reaction or localized overheating due to poor heat dissipation.Solution: Improve stirring efficiency to ensure homogenous heat distribution. Use a larger volume of solvent to better absorb heat. Ensure the reaction flask is adequately submerged in the cooling bath. Slow down the rate of addition of the reagent. Causality: Sulfonation is highly exothermic.[1][13] Poor mixing or rapid addition of reagents can create "hot spots" where the temperature spikes, leading to decomposition and charring.
Inconsistent Yields Poor reproducibility of the thermal profile between batches.Solution: Use a calibrated thermometer and a reliable temperature controller. Document the temperature profile for each run. For larger scale reactions, consider using a jacketed reactor for more uniform heating and cooling.[14] Causality: Minor variations in temperature can have a significant impact on reaction kinetics and selectivity, leading to inconsistent outcomes.
Troubleshooting Decision Workflow

This diagram outlines a logical path for diagnosing temperature-related experimental issues.

G start Problem Observed in Reaction low_yield Low Yield / No Conversion? start->low_yield byproducts Multiple Byproducts on TLC? start->byproducts darkening Mixture Darkening / Charring? start->darkening temp_low Hypothesis: Temperature is too low. low_yield->temp_low Yes temp_high Hypothesis: Temperature is too high. byproducts->temp_high Yes overheating Hypothesis: Runaway reaction or localized overheating. darkening->overheating Yes solution_low Action: 1. Allow to warm to RT slowly. 2. Gently heat with monitoring. 3. Check reagent activity. temp_low->solution_low solution_high Action: 1. Maintain lower temp (e.g., 0°C). 2. Add reagent dropwise. 3. Consider a milder base. temp_high->solution_high solution_overheating Action: 1. Improve stirring. 2. Increase solvent volume. 3. Slow reagent addition rate. overheating->solution_overheating

Caption: Troubleshooting flowchart for common temperature issues.

Protocols & Methodologies

Adherence to a validated protocol is key to reproducible success. The following sections provide step-by-step methodologies for common transformations.

Protocol 1: General Procedure for Sulfonamide Synthesis with an Amine

This protocol describes the reaction of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with a primary or secondary amine, a common application in medicinal chemistry.[15][16]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup_amine Dissolve Amine (1.0 eq) & Base (e.g., Et3N, 1.2 eq) in anhydrous CH2Cl2 cool Cool to 0°C (Ice Bath) setup_amine->cool add_reagent Add Sulfonyl Chloride (1.0 eq) solution dropwise cool->add_reagent stir Stir at 0°C, then allow to warm to RT add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with H2O monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash organic layer (aq. HCl, aq. NaHCO3, brine) extract->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for a typical sulfonamide synthesis.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 mmol) and a suitable base such as triethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane (CH₂Cl₂) (10 mL).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. A calibrated thermometer should be used to monitor the internal temperature.

  • Reagent Addition: Dissolve (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (1.0 mmol) in a small amount of anhydrous CH₂Cl₂ and add it to the amine solution dropwise via a syringe or dropping funnel over 10-15 minutes. Crucially, monitor the internal temperature to ensure it does not rise significantly above 5°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding water (10 mL). To neutralize excess sulfonyl chloride safely, the reaction mixture can be added to a stirred solution of aqueous sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Purification: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References
  • Sulfuryl chloride - Wikipedia. (n.d.).
  • (4-Chloro-2-fluorophenyl)methanesulfonyl chloride - Benchchem. (n.d.).
  • An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane - Benchchem. (n.d.).
  • Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis - MDPI. (n.d.).
  • Sulfonyl halide - Wikipedia. (n.d.).
  • Optimizing diluent gas flow for controlled SO3 sulfonation - Benchchem. (n.d.).
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical. (n.d.). Retrieved from [Link]

  • 4-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet. (n.d.).
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (1971). Canadian Journal of Chemistry, 49(9), 1441-1449.
  • SULFURYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Reactivity of sulphuryl chloride in acetonitrile with the elements - RSC Publishing. (1991). J. Chem. Soc., Dalton Trans., 3325-3330.
  • Optimizing reaction conditions for sulfonylation - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - ChemicalBook. (n.d.).
  • METHANESULFONYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Temperature control of sulfonation reaction in a semi-batch reactor - Taylor & Francis Online. (n.d.).
  • Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.).
  • Sulfuryl chloride (SO2Cl2) is a liquid at room temperature used in indust.. - Filo. (2025).
  • Methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. (2025).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).
  • 4-Fluoro-2-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals 5 g. (n.d.).
  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.).
  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride - High purity | EN - Georganics. (n.d.).
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - IUPAC. (n.d.).
  • SULFURYL CHLORIDE - CAMEO Chemicals. (n.d.).
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. (2025).
  • CAS 103360-04-9: (4-Fluoro-phenyl)-methanesulfonyl chloride - CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2025).
  • Methanesulfonyl chloride - Wikipedia. (n.d.).
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. (2022).
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.).
  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube. (2020).
  • Chemical reactivity of the sulfonyl chloride group - Benchchem. (n.d.).
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2015).

Sources

Troubleshooting

Technical Support Center: A Guide to the Synthesis and Scale-Up of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

Welcome to our dedicated technical support center for the synthesis and scale-up of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis and scale-up of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis, from laboratory scale to pilot plant production. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure both scientific integrity and successful outcomes.

Introduction: The Synthetic Utility and Challenges of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. The presence of the fluoro and methyl groups on the phenyl ring, combined with the reactive methanesulfonyl chloride moiety, allows for precise molecular tailoring. However, the synthesis and particularly the scale-up of this compound are not without their challenges. Issues such as reaction control, impurity profiles, and product stability are common hurdles that require a thorough understanding of the underlying chemistry to overcome. This guide aims to provide that understanding and offer practical solutions.

Proposed Synthetic Pathway

A common and effective route to (4-Fluoro-2-methylphenyl)methanesulfonyl chloride involves a multi-step synthesis starting from the corresponding benzyl alcohol. This pathway is often favored for its manageable reaction conditions and the availability of starting materials.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Thiol Formation cluster_2 Step 3: Oxidative Chlorination Start (4-Fluoro-2-methylphenyl)methanol Product1 1-(Chloromethyl)-4-fluoro-2-methylbenzene Start->Product1 Conversion Reagent1 Thionyl Chloride (SOCl2) Reagent1->Product1 Product2 (4-Fluoro-2-methylphenyl)methanethiol Product1->Product2 Conversion Reagent2 Sodium Thiosulfate (Na2S2O3) then Acid Hydrolysis Reagent2->Product2 Final_Product (4-Fluoro-2-methylphenyl)methanesulfonyl chloride Product2->Final_Product Conversion Reagent3 Chlorine (Cl2) in Aqueous Acetic Acid Reagent3->Final_Product

Caption: Proposed three-step synthesis of the target compound.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses potential issues that may arise at each stage of the proposed synthesis.

Step 1: Chlorination of (4-Fluoro-2-methylphenyl)methanol

Objective: To convert the benzylic alcohol to the corresponding benzyl chloride.

Potential Issue Likely Cause(s) Recommended Solution(s) & Rationale
Low Conversion to Benzyl Chloride - Insufficient thionyl chloride.- Reaction temperature too low.- Presence of water in the starting material or solvent.- Increase the equivalents of thionyl chloride: A slight excess (1.1-1.5 equivalents) is often necessary to drive the reaction to completion.- Optimize reaction temperature: While the reaction is often performed at or below room temperature to control exothermicity, gentle heating (40-50°C) may be required for full conversion.- Ensure anhydrous conditions: Thionyl chloride reacts readily with water, which will consume the reagent and reduce the yield. Dry all glassware and use anhydrous solvents.
Formation of Side Products (e.g., dibenzyl ether) - Reaction conditions are too mild (e.g., not acidic enough).- Use a catalytic amount of a base like pyridine or DMF: This can help to facilitate the reaction and suppress side reactions. However, be mindful that excess base can lead to other byproducts.
Product Degradation - Prolonged reaction time or excessive heat.- Monitor the reaction closely by TLC or GC-MS: Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times or high temperatures.
Step 2: Formation of (4-Fluoro-2-methylphenyl)methanethiol

Objective: To convert the benzyl chloride to the corresponding thiol.

Potential Issue Likely Cause(s) Recommended Solution(s) & Rationale
Incomplete Reaction - Insufficient sodium thiosulfate.- Incomplete hydrolysis of the Bunte salt intermediate.- Use a molar excess of sodium thiosulfate: This will help to ensure complete conversion of the benzyl chloride.- Ensure complete acid hydrolysis: After the initial reaction, the intermediate Bunte salt needs to be hydrolyzed with a strong acid (e.g., HCl). Ensure the pH is sufficiently low and allow for adequate reaction time.
Oxidation of Thiol to Disulfide - Exposure to air during work-up.- Perform the work-up under an inert atmosphere (e.g., nitrogen or argon): Thiols are susceptible to oxidation, especially in the presence of base. Blanketing the reaction and work-up with an inert gas can minimize disulfide formation.
Difficult Isolation of the Thiol - The thiol may be an oil and difficult to handle.- Extract the thiol into an organic solvent and use it directly in the next step: This can avoid the need for purification of the potentially unstable thiol.
Step 3: Oxidative Chlorination of (4-Fluoro-2-methylphenyl)methanethiol

Objective: To convert the thiol to the final sulfonyl chloride product.

Potential Issue Likely Cause(s) Recommended Solution(s) & Rationale
Low Yield of Sulfonyl Chloride - Incomplete oxidation.- Hydrolysis of the product during work-up.[1]- Ensure a continuous and sufficient supply of chlorine gas: The reaction requires a stoichiometric amount of chlorine. The flow rate should be carefully controlled.- Maintain a low temperature during the reaction and work-up: The reaction is exothermic, and the product is sensitive to water. Keeping the temperature low (0-5°C) will minimize hydrolysis.[1]
Formation of Sulfonic Acid - Presence of excess water.- Prolonged exposure to aqueous conditions during work-up.- Use a biphasic system (e.g., dichloromethane/water) for the reaction: This can help to protect the product from hydrolysis.- Perform the aqueous work-up quickly and at a low temperature: Minimize the contact time of the sulfonyl chloride with water.
Over-oxidation or Ring Chlorination - Excessive chlorine or harsh reaction conditions.- Carefully monitor the chlorine addition: Use a flowmeter to control the rate of chlorine addition. Stop the addition as soon as the reaction is complete (monitored by TLC or GC-MS).

Scale-Up Challenges and Solutions

Transitioning from a laboratory-scale synthesis to a larger production presents a unique set of challenges.

Challenge Solution(s) & Rationale
Thermal Management - Use a jacketed reactor with efficient cooling: The chlorination and oxidative chlorination steps are often exothermic. A reliable cooling system is essential to prevent runaway reactions and the formation of byproducts.- Controlled addition of reagents: Add reactive reagents such as thionyl chloride and chlorine gas at a controlled rate to manage the heat evolution.
Reagent Handling - Use of automated dosing systems: For larger quantities, manual addition of corrosive and hazardous reagents like thionyl chloride and chlorine gas is not advisable. Automated systems provide better control and enhance safety.- Implement a robust scrubbing system: The reactions generate HCl and SO2 gases, which must be safely neutralized. A caustic scrubber is essential for large-scale production.
Mixing and Mass Transfer - Select an appropriate reactor and agitator design: Efficient mixing is crucial, especially in heterogeneous reaction mixtures, to ensure uniform temperature and concentration, thereby minimizing side reactions.
Work-up and Isolation - Optimize quenching procedures: Quenching large volumes of reactive mixtures can be hazardous. A well-designed quenching protocol, such as reverse quenching (adding the reaction mixture to the quenching solution), is often safer.- Consider alternative purification methods: On a large scale, chromatography is often not feasible. Crystallization or distillation under reduced pressure are more practical options for purifying the final product.

Diagram of Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride Check_Step3 Analyze crude product from Step 3 (Oxidative Chlorination) Start->Check_Step3 Issue_Step3 High levels of thiol starting material or sulfonic acid byproduct Check_Step3->Issue_Step3 Problem Found Check_Step2 Analyze crude product from Step 2 (Thiol Formation) Check_Step3->Check_Step2 No Issue Solution_Step3 Optimize oxidative chlorination: - Control chlorine addition - Maintain low temperature - Ensure anhydrous conditions Issue_Step3->Solution_Step3 Issue_Step2 High levels of benzyl chloride or disulfide byproduct Check_Step2->Issue_Step2 Problem Found Check_Step1 Analyze crude product from Step 1 (Chlorination) Check_Step2->Check_Step1 No Issue Solution_Step2 Optimize thiol formation: - Ensure complete hydrolysis of Bunte salt - Use inert atmosphere Issue_Step2->Solution_Step2 Issue_Step1 High levels of benzyl alcohol starting material Check_Step1->Issue_Step1 Problem Found Solution_Step1 Optimize chlorination: - Increase thionyl chloride equivalents - Ensure anhydrous conditions Issue_Step1->Solution_Step1

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and its intermediates?

A: The primary hazards are associated with the reagents and the product itself. Thionyl chloride and chlorine gas are highly toxic and corrosive. (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a sulfonyl chloride, which is a class of compounds known to be corrosive and moisture-sensitive. They can cause severe burns to the skin and eyes and damage to the respiratory tract if inhaled. They react exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: My final product has a persistent acidic impurity. What is it likely to be and how can I remove it?

A: The most likely acidic impurity is (4-Fluoro-2-methylphenyl)methanesulfonic acid, which is the hydrolysis product of your target compound. To remove it, you can wash the organic solution of your product with a cold, dilute aqueous solution of a weak base, such as sodium bicarbonate. It is crucial to perform this wash at a low temperature and quickly to minimize further hydrolysis of the desired sulfonyl chloride.

Q3: Can I purify (4-Fluoro-2-methylphenyl)methanesulfonyl chloride by distillation?

A: Yes, vacuum distillation can be an effective purification method for sulfonyl chlorides. However, it is important to ensure that all acidic impurities have been removed before distillation, as they can catalyze decomposition at elevated temperatures. A preliminary wash with a weak base, followed by drying over an anhydrous agent like magnesium sulfate, is recommended.

Q4: I am observing the formation of a significant amount of a high-molecular-weight byproduct. What could it be?

A: A common byproduct in reactions involving sulfonyl chlorides is the corresponding sulfone. In this case, it would be a disulfone formed from the reaction of the sulfonyl chloride with the starting thiol. This is more likely to occur if the oxidation is not rapid and complete. To minimize this, ensure efficient and rapid oxidation of the thiol to the sulfonyl chloride.

Q5: How does the fluorine substituent affect the reaction?

A: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. In the context of this synthesis, it is unlikely to significantly interfere with the reactions at the benzylic position. However, its electron-withdrawing nature may slightly destabilize any carbocation intermediates that could form at the benzylic position, potentially favoring SN2-type reactions over SN1.

References

  • Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 4, p.94 (1925). ([Link])

Sources

Optimization

Monitoring reaction completion of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride via TLC or HPLC

Welcome to the technical support center for monitoring reactions involving (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for accurate reaction tracking. Here, we move beyond simple protocols to explain the why behind the methods, ensuring robust and reliable results.

The Challenge with Sulfonyl Chlorides

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a reactive intermediate, a characteristic that makes it highly useful in synthesis but also presents analytical challenges.[1] Its electrophilic sulfur atom is prone to nucleophilic attack, not just by your intended reactant, but also by water (hydrolysis) or even the stationary phase during chromatography.[2] This inherent reactivity demands careful consideration in method development to avoid misleading results.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

TLC is an indispensable tool for the qualitative monitoring of reaction progress due to its speed and simplicity.[3][4] It allows for a quick assessment of the consumption of starting material and the formation of the product.[5]

Frequently Asked Questions & Troubleshooting for TLC

Q1: My sulfonyl chloride appears to be degrading on the TLC plate, leading to streaking. What's happening and how can I fix it?

A1: This is a classic issue arising from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the highly reactive sulfonyl chloride, especially in the presence of atmospheric moisture.[6] This degradation on the plate leads to a streak from the baseline upwards, as the compound decomposes as it moves with the solvent front.

  • Expert Insight & Solution: To mitigate this, the acidity of the stationary phase must be neutralized.

    • Method 1: Basic Mobile Phase Additive: Add a small amount (0.5-1% v/v) of a volatile base like triethylamine (TEA) or pyridine to your mobile phase.[6] This neutralizes the acidic sites on the silica gel, creating a more inert surface for the sulfonyl chloride to travel on.

    • Method 2: Alternative Stationary Phases: While less common for routine monitoring, for particularly sensitive compounds, consider using alumina plates (basic) or reversed-phase TLC plates.[7]

Q2: I'm struggling to find a mobile phase that gives good separation between my starting material and product. What's a good starting point?

A2: The goal is to find a solvent system where the starting sulfonyl chloride has an Rf value of approximately 0.3-0.4, which typically provides a good window for product separation.[8]

  • Systematic Approach to Mobile Phase Selection:

    • Start with a binary mixture: A common and effective starting point for many organic molecules is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).[3]

    • Adjust polarity:

      • If your spots are all at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc in your hexanes/EtOAc mixture).[7]

      • If your spots are all at the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[7]

    • Alternative Solvents: If a hexanes/EtOAc system doesn't provide adequate separation, consider other solvent combinations. Dichloromethane (DCM)/methanol is another common system, particularly for more polar compounds.

Table 1: Recommended Starting Mobile Phase Systems for TLC Analysis

Solvent SystemRatio (v/v)PolarityTypical Application
Hexanes:Ethyl Acetate9:1 to 7:3Low to MediumGood starting point for many sulfonyl chloride reactions.
Dichloromethane:Methanol99:1 to 95:5Medium to HighUseful if the product is significantly more polar than the starting material.
Toluene:Acetone9:1 to 8:2MediumCan offer different selectivity compared to ester-based systems.

Q3: How do I visualize the spots on my TLC plate? My compounds are not UV-active.

A3: While (4-Fluoro-2-methylphenyl)methanesulfonyl chloride should be UV-active due to the aromatic ring, if you are working with non-UV-active reactants or products, you will need a chemical stain.

  • Visualization Techniques:

    • UV Light (254 nm): This is the primary method. Aromatic compounds will appear as dark spots on a fluorescent green background.[3]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.

    • p-Anisaldehyde Stain: This stain, upon heating, can produce a range of colors with different compounds, which can be very useful for differentiating between spots with similar Rf values.[9]

Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis P1 Select Mobile Phase (e.g., 8:2 Hexanes:EtOAc) P2 Prepare TLC Chamber (add solvent, filter paper) P1->P2 S1 Spot Starting Material (SM) (Left Lane) S2 Co-spot (SM + Rxn Mixture) (Middle Lane) S3 Spot Reaction Mixture (Right Lane) A1 Develop Plate in Chamber S3->A1 A2 Dry Plate A1->A2 A3 Visualize (UV Light, Stain) A2->A3 A4 Interpret Results: - SM spot diminishes - Product spot appears A3->A4

Caption: Workflow for reaction monitoring using the three-lane TLC method.

Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For more quantitative and precise monitoring, especially in later stages of development, HPLC is the method of choice.[1] It provides accurate information on the relative concentrations of reactants, products, and any impurities.

Frequently Asked Questions & Troubleshooting for HPLC

Q1: What is the best HPLC column and mobile phase to start with for analyzing (4-Fluoro-2-methylphenyl)methanesulfonyl chloride?

A1: A reversed-phase (RP) method is the most common and robust approach for sulfonyl chlorides and their derivatives.[1][10]

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point.[1][11] These columns separate compounds based on hydrophobicity.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (ACN) or methanol is typically employed.[1][10]

    • Acidic Modifier: It is highly recommended to add 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases.[1] This serves two purposes:

      • Improves Peak Shape: It suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

      • Minimizes On-Column Degradation: The acidic environment can help to stabilize the sulfonyl chloride and prevent its hydrolysis on the stationary phase.

Q2: My sulfonyl chloride peak is broad or tailing. What are the likely causes?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or on-column degradation.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure your mobile phase is acidic, as discussed above.[12] Uncontrolled pH is a common cause of poor peak shape for reactive or ionizable compounds.

    • Consider Column Health: The acidic silanol groups on the silica backbone of the stationary phase can become exposed over time. These can interact strongly with your analyte. Try a newer column or one with end-capping to minimize these interactions.

    • Lower the Injection Volume/Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Q3: I suspect my sulfonyl chloride is reacting with my mobile phase. Is this possible?

A3: Yes, particularly if your mobile phase contains nucleophilic components. While water is the most common culprit, certain buffers or additives could also pose a problem. Methanol, while a common RP solvent, is a nucleophile and could potentially react to form the corresponding methyl sulfonate ester, though this is less likely under typical acidic HPLC conditions. Acetonitrile is generally more inert.

  • Expert Recommendation: For highly reactive sulfonyl chlorides, derivatization prior to analysis can be a robust strategy.[11][13][14] This involves reacting the sulfonyl chloride with a nucleophile (like an amine) to form a stable sulfonamide, which is then analyzed by HPLC. This eliminates any issues with on-column stability. However, for simple reaction monitoring, direct injection is often sufficient if the method is properly developed.

Table 2: Typical Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small organic molecules.[1][11]
Mobile Phase A Water + 0.1% Formic AcidAqueous component. Acid improves peak shape and stability.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component. Acetonitrile is generally inert.[1]
Gradient 5% to 95% B over 20 minA good starting gradient to elute compounds of varying polarity.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[1]
Column Temp. 30 °CProvides reproducible retention times.[1]
Detector UV-Vis (e.g., 230 nm)The aromatic ring allows for strong UV absorbance.
Injection Vol. 5-10 µLA small volume prevents column overload.[1]
Logical Troubleshooting Flow for HPLC Analysis

HPLC_Troubleshooting Start Problem Observed: Poor Peak Shape / Instability Q1 Is the mobile phase acidic? (e.g., 0.1% Formic Acid) Start->Q1 Sol1 Action: Add 0.1% Formic Acid to both mobile phases. Q1->Sol1 No Q2 Is the column old or showing poor performance? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved Sol1->End Sol2 Action: Replace with a new C18 column. Q2->Sol2 Yes Q3 Is the sample concentration too high? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Action: Dilute the sample and re-inject. Q3->Sol3 Yes Deriv Consider Derivatization for highly unstable compounds. Q3->Deriv No A3_Yes Yes A3_No No Sol3->End

Caption: A logical flow diagram for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: General TLC Method for Reaction Monitoring
  • Prepare the Mobile Phase: In a beaker, prepare a suitable mobile phase (e.g., 80 mL of hexanes and 20 mL of ethyl acetate for an 8:2 mixture). Add 0.5 mL of triethylamine if degradation is observed.

  • Prepare the TLC Chamber: Pour approximately 0.5 cm of the mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Sample Preparation: Take a small aliquot (a drop) from the reaction mixture using a capillary spotter and dilute it in a vial with a suitable solvent (e.g., ethyl acetate). Prepare a similar dilution of your starting sulfonyl chloride.

  • Spot the Plate: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes.

    • Lane 1 (Left): Spot the diluted starting material.

    • Lane 2 (Middle, "Co-spot"): Spot the starting material, then carefully spot the reaction mixture directly on top.[8]

    • Lane 3 (Right): Spot the diluted reaction mixture.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp and/or with an appropriate stain. The reaction is complete when the starting material spot in the reaction mixture lane (Lane 3) has completely disappeared.[4]

Protocol 2: General HPLC Method for Reaction Monitoring
  • System Preparation: Set up the HPLC system according to the conditions in Table 2 . Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Take an aliquot from the reaction mixture and dilute it significantly (e.g., 100-fold to 1000-fold) with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the starting conditions and prevents solvent effects.

  • Injection: Inject the prepared sample onto the column.

  • Data Analysis: Monitor the chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (it is advisable to run standards of each initially). The completion of the reaction is indicated by the disappearance of the starting material peak and the maximization of the product peak area.

By applying these principles and troubleshooting guides, you can confidently and accurately monitor the progress of your reactions involving (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, ensuring the integrity and reliability of your experimental results.

References

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved January 20, 2026, from [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Retrieved January 20, 2026, from [Link]

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved January 20, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Retrieved January 20, 2026, from [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • HPLC Method Development: From Basics to Advanced Strategies. (2025). Mastelf. Retrieved January 20, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). YouTube. Retrieved January 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Under the Microscope: A Comparative Guide to (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and Tosyl chloride in Synthetic Chemistry

In the intricate world of organic synthesis, the selection of the appropriate sulfonylating agent is a critical decision that profoundly influences reaction kinetics, yields, and the ultimate success of a synthetic campa...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the selection of the appropriate sulfonylating agent is a critical decision that profoundly influences reaction kinetics, yields, and the ultimate success of a synthetic campaign. While tosyl chloride (TsCl) has long been a trusted workhorse for the formation of sulfonamides and sulfonate esters, the demand for increasingly complex and finely-tuned molecular architectures has spurred the adoption of a diverse array of sulfonylating agents. Among these, (4-Fluoro-2-methylphenyl)methanesulfonyl chloride presents a compelling alternative, offering a distinct reactivity profile governed by a unique combination of electronic and steric effects.

This guide provides an in-depth, objective comparison of the reactivity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and the archetypal tosyl chloride. We will delve into the fundamental principles governing their reactivity, supported by analogous experimental data, and provide practical, field-proven protocols for their application. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection and to optimize their synthetic strategies.

At the Heart of the Matter: Unpacking Electronic and Steric Effects

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic properties of the substituents on the aromatic ring and the steric environment around the sulfonyl group.

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride features two key substituents on the phenyl ring: a fluorine atom at the para-position and a methyl group at the ortho-position.

  • Electronic Effects : The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the sulfonyl sulfur atom. This heightened electrophilicity makes the sulfur atom more susceptible to nucleophilic attack, thereby accelerating the reaction rate.

  • Steric Effects : The ortho-methyl group introduces steric hindrance around the reactive center. This can potentially impede the approach of a nucleophile, a factor that becomes more pronounced with bulkier nucleophiles.[1]

Tosyl chloride (p-toluenesulfonyl chloride) , in contrast, possesses a single methyl group at the para-position.

  • Electronic Effects : The methyl group is electron-donating through hyperconjugation (+I effect). This effect reduces the electrophilicity of the sulfonyl sulfur, rendering it less reactive compared to an unsubstituted benzenesulfonyl chloride.[2]

  • Steric Effects : With no ortho substituents, the sulfonyl group in tosyl chloride is sterically unencumbered, allowing for relatively easy access by a wide range of nucleophiles.

The interplay of these electronic and steric factors dictates the distinct reactivity profiles of these two reagents.

A Data-Driven Comparison: Insights from Kinetic Studies

Studies on the solvolysis of substituted benzenesulfonyl chlorides consistently show that electron-withdrawing groups accelerate the reaction (a positive ρ value), while electron-donating groups have the opposite effect.[4]

To illustrate this, let's consider the relative rates of solvolysis for benzenesulfonyl chloride and its para-substituted derivatives.

Sulfonyl Chloridepara-SubstituentRelative Rate of Solvolysis (in 50% acetone/50% water)
p-Nitrobenzenesulfonyl chloride-NO₂ (strongly electron-withdrawing)~3
Benzenesulfonyl chloride-H (reference)1
p-Toluenesulfonyl chloride (Tosyl chloride) -CH₃ (electron-donating) ~0.7

Data extrapolated from mechanistic studies of arenesulfonyl halide solvolysis.[4]

This data clearly demonstrates the rate-retarding effect of the electron-donating methyl group in tosyl chloride. Conversely, the strongly electron-withdrawing nitro group leads to a significant rate enhancement. Given that fluorine is also a strongly electron-withdrawing group, we can confidently predict that (4-Fluoro-2-methylphenyl)methanesulfonyl chloride will be significantly more reactive than tosyl chloride.

The ortho-methyl group in (4-Fluoro-2-methylphenyl)methanesulfonyl chloride introduces a steric component. While this may temper the reactivity with very bulky nucleophiles, studies on ortho-substituted arenesulfonyl chlorides have shown that this steric hindrance can sometimes be counterintuitively associated with an accelerated reaction rate, possibly due to a "positive steric effect" that facilitates a frontal attack on the sulfur atom.[5][6]

Mechanistic Considerations: A Predominantly SN2 Pathway

The reaction of sulfonyl chlorides with nucleophiles, such as amines to form sulfonamides, is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[7]

Sulfonamide Formation Mechanism cluster_0 Reaction Coordinate Reactants R-SO₂Cl + R'-NH₂ TS [Transition State]‡ Reactants->TS Nucleophilic Attack Products R-SO₂NHR' + HCl TS->Products Chloride Departure

Figure 1: A simplified representation of the SN2-like mechanism for sulfonamide formation.

In this concerted process, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously. The transition state involves a trigonal bipyramidal geometry around the sulfur atom. The electronic effects of the substituents on the aryl ring directly influence the stability of this transition state and, consequently, the activation energy of the reaction. The electron-withdrawing fluorine in (4-Fluoro-2-methylphenyl)methanesulfonyl chloride stabilizes the developing negative charge on the sulfonyl oxygens in the transition state, leading to a lower activation energy and a faster reaction.

Experimental Protocols: A Guide to Practical Application

The following protocols provide a robust starting point for the synthesis of sulfonamides using both (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and tosyl chloride. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and work-up.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol is suitable for the reaction of a primary or secondary amine with either sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride or Tosyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Sulfonamide Synthesis Workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl_chloride warm_rt Warm to Room Temperature and Stir add_sulfonyl_chloride->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with 1M HCl, Sat. NaHCO₃, and Brine extract->wash dry Dry Organic Layer (MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end End purify->end

Figure 2: Experimental workflow for a typical sulfonamide synthesis.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine or pyridine (1.5 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Due to its higher reactivity, reactions with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride are expected to proceed faster.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Conclusion and Recommendations

The choice between (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and tosyl chloride is a strategic one, guided by the specific requirements of the synthetic transformation.

Choose (4-Fluoro-2-methylphenyl)methanesulfonyl chloride when:

  • High reactivity is desired: The potent electron-withdrawing effect of the fluorine atom leads to a significantly faster reaction rate.

  • Reacting with less nucleophilic substrates: The enhanced electrophilicity of the sulfur center can overcome the lower reactivity of weakly nucleophilic amines or alcohols.

  • Milder reaction conditions are preferred: The increased reactivity may allow for lower reaction temperatures or shorter reaction times, which can be beneficial for sensitive substrates.

Choose tosyl chloride when:

  • A more moderate and controlled reaction is needed: Its lower reactivity can be advantageous in preventing side reactions or for substrates that are sensitive to highly reactive electrophiles.

  • Working with sterically hindered nucleophiles: The absence of ortho substituents on tosyl chloride minimizes steric clashes.

  • A well-established and cost-effective reagent is preferred: Tosyl chloride has a long history of use and is generally more economical.

By understanding the interplay of electronic and steric effects, and by leveraging the appropriate experimental protocols, researchers can harness the distinct reactivity profiles of these sulfonyl chlorides to achieve their synthetic goals with greater precision and efficiency.

References

  • Arshinova, R. K., et al. (1985). The structure of p-toluenesulfonyl chloride in the gas phase by electron diffraction. Journal of Molecular Structure, 125(3-4), 225-231.
  • Bunnett, J. F., & Bassett Jr, J. Y. (1959). Kinetics of Reactions of 2,4,6-Trimethylbenzenesulfonyl Chloride with Nucleophilic Reagents. A Positive Steric Effect. Journal of the American Chemical Society, 81(9), 2104-2109.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Hinsberg, O. (1890). Ueber die Bildung von Säureamiden. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965.
  • Jaffé, H. H. (1953).
  • Litvinenko, L. M., et al. (1976). Kinetics of the reactions of p-toluenesulfonyl bromide with primary aromatic amines in nitrobenzene. Journal of Organic Chemistry of the USSR, 12(9), 1899-1902.
  • Rogatch, L. M., et al. (1979). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (4), 500-504.
  • Sembiring, S., & Williams, A. (1994). Concertedness in nucleophilic substitution at the sulfonyl group: reactions of 4-nitrophenyl 4'-toluenesulfonate with substituted pyridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 45-49.
  • Vizgert, R. V. (1963). The effect of the nature of the solvent on the kinetics of the hydrolysis of substituted benzenesulfonyl chlorides. Russian Chemical Reviews, 32(1), 1-18.
  • Wallace, T. J., & Weiss, H. A. (1964). The Kinetics and Mechanism of the Reaction of p-Toluenesulfonyl Chloride with Sodium Iodide in Acetone. The Journal of Organic Chemistry, 29(9), 2733-2736.
  • Williams, A. (1992). Concertedness and transition-state structure in sulfonyl-group transfer reactions. Chemical Society Reviews, 21(1), 1-10.
  • Zuman, P., & Shah, B. (1994). Substituent effects on the reactivity of the sulfonyl chloride group. Chemical Reviews, 94(6), 1621-1641.

Sources

Comparative

A Comparative Spectroscopic Guide to (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride for Drug Development Professionals

This guide provides an in-depth spectroscopic analysis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, a key intermediate in contemporary drug discovery. We will dissect its characteristic nuclear magnetic resonanc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, a key intermediate in contemporary drug discovery. We will dissect its characteristic nuclear magnetic resonance (NMR) and infrared (IR) signatures, offering a comparative analysis against structurally related sulfonyl chlorides. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to unambiguously identify and assess the purity of this vital building block.

The Structural Imperative: Why Spectroscopic Detail Matters

In the synthesis of novel therapeutics, the precise molecular architecture of each intermediate is paramount. Sulfonyl chlorides are highly reactive functional groups, and subtle changes in the substitution pattern on the aromatic ring can dramatically influence their reactivity and the ultimate biological activity of the final compound. Therefore, rigorous spectroscopic verification is not merely a quality control step but a foundational element of successful drug development. This guide provides the blueprint for such a rigorous analysis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Spectroscopic Profile of (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride

The unique substitution pattern of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride—a fluorine atom at the 4-position and a methyl group at the 2-position—gives rise to a distinct and predictable spectroscopic fingerprint.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The IR spectrum of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is dominated by the characteristic stretches of the sulfonyl chloride group.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~1375-1350StrongSO₂Asymmetric Stretch
~1185-1165StrongSO₂Symmetric Stretch
~1240-1210StrongC-FStretch
~3000-2850Medium-WeakC-HAromatic and Aliphatic Stretches

The two intense absorption bands for the sulfonyl chloride group are its most prominent features. The presence of a strong C-F stretch further confirms the fluorination of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Structural Elucida

NMR spectroscopy provides a detailed map of the carbon and proton framework of the molecule, revealing precise connectivity and electronic environments.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the sulfonyl chloride group and the fluorine atom will generally shift these protons downfield.

  • Methylene Protons (CH₂-SO₂Cl) (δ ~4.8 ppm): These two protons are adjacent to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift. They will appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (CH₃) (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the typical upfield region for aryl methyl groups.

The carbon NMR spectrum reveals the electronic environment of each carbon atom.

  • Aromatic Carbons (δ 120-145 ppm): The six aromatic carbons will show distinct signals. The carbon attached to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), a key identifying feature. The carbons attached to the methyl group and the CH₂SO₂Cl group will also have characteristic shifts.

  • Methylene Carbon (CH₂-SO₂Cl) (δ ~60-70 ppm): This carbon is significantly deshielded by the adjacent sulfonyl chloride group, causing it to appear further downfield than a typical alkyl carbon.

  • Methyl Carbon (CH₃) (δ ~20 ppm): The methyl carbon will appear in the expected upfield region for an alkyl group attached to an aromatic ring.

Comparative Spectroscopic Analysis

To highlight the unique spectral features of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, we compare it with two structurally similar, commercially available alternatives: (4-Fluorophenyl)methanesulfonyl chloride and (2-Methylphenyl)methanesulfonyl chloride.

CompoundKey IR Bands (cm⁻¹)¹H NMR (δ ppm, CDCl₃) - CH₂SO₂Cl¹H NMR (δ ppm, CDCl₃) - CH₃
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride ~1365 (SO₂), ~1175 (SO₂), ~1220 (C-F)~4.8~2.4
(4-Fluorophenyl)methanesulfonyl chloride~1370 (SO₂), ~1180 (SO₂), ~1230 (C-F)~4.7N/A
(2-Methylphenyl)methanesulfonyl chloride~1360 (SO₂), ~1170 (SO₂)~4.9~2.5

The absence of the methyl signal in the ¹H NMR of (4-Fluorophenyl)methanesulfonyl chloride and the lack of a C-F stretch in the IR of (2-Methylphenyl)methanesulfonyl chloride are clear differentiating features.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for sulfonyl chlorides.

Sample Preparation
  • For NMR Spectroscopy: Dissolve 10-20 mg of the sulfonyl chloride in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • For IR Spectroscopy (ATR): Place a small, neat sample of the sulfonyl chloride directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition
  • NMR: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.

  • IR: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

    • Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

Visualizing the Analysis

The following diagrams illustrate the molecular structure and the analytical workflow.

Figure 1: Structure of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride cluster_ring C1 C C2 C-CH₂SO₂Cl C1->C2 C3 C-CH₃ C2->C3 C4 C C3->C4 C5 C-F C4->C5 C6 C C5->C6 C6->C1

Caption: Molecular structure of the target compound.

Figure 2: Spectroscopic Analysis Workflow Sample Sample Preparation IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Data Data Analysis & Interpretation IR->Data NMR->Data Report Final Report Data->Report

Caption: A typical workflow for spectroscopic characterization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of California, Davis. ¹³C Nuclear Magnetic Resonance. [Link]

Validation

A Senior Application Scientist's Guide to Confirming Product Structure from (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride Reactions by LC-MS

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of successful research and development. In the synthesis of novel chemical entities,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of successful research and development. In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, the reaction of sulfonyl chlorides to form sulfonamides is a cornerstone of medicinal chemistry. This guide provides an in-depth, practical comparison of analytical techniques for confirming the product structure from reactions involving (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, with a primary focus on the robust and sensitive method of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Challenge: Ensuring Reaction Success

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a key building block in the synthesis of a diverse range of sulfonamide derivatives. Its reaction with primary or secondary amines is expected to yield the corresponding sulfonamide. However, as with any chemical transformation, the potential for side reactions, incomplete conversion, or the formation of unexpected byproducts necessitates a rigorous analytical confirmation of the final product's structure. The inherent reactivity of sulfonyl chlorides, while synthetically useful, can present analytical challenges.[1]

The Primary Solution: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the analytical technique of choice for the characterization and quantification of synthesized molecules in drug discovery and development.[2][3][4] Its power lies in the combination of the separation capabilities of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. This hyphenated technique allows for the separation of the desired product from starting materials and impurities, followed by the confirmation of its molecular weight with high accuracy.

A Representative Reaction: Synthesis of N-phenyl-(4-fluoro-2-methylphenyl)methanesulfonamide

To illustrate the application of LC-MS, let's consider the reaction of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with aniline.

Reaction Scheme:

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride + Aniline → N-phenyl-(4-fluoro-2-methylphenyl)methanesulfonamide + HCl

  • Molecular Weight of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride: 222.66 g/mol [2]

  • Molecular Weight of Aniline: 93.13 g/mol

  • Expected Molecular Weight of N-phenyl-(4-fluoro-2-methylphenyl)methanesulfonamide: 279.33 g/mol

The expected protonated molecule [M+H]⁺ in the mass spectrum would therefore be approximately m/z 280.34 .

Experimental Workflow: From Reaction to Confirmation

The following diagram illustrates a typical workflow for the synthesis and subsequent LC-MS analysis.

LC-MS Workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis Reaction Setup Reaction Setup Reaction Workup Reaction Workup Reaction Setup->Reaction Workup Reaction Time Crude Product Crude Product Reaction Workup->Crude Product Extraction & Drying Sample Preparation Sample Preparation Crude Product->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Injection MS Detection MS Detection LC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectrum

Caption: Experimental workflow for synthesis and LC-MS analysis.

Detailed Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture (approximately 1 mg).

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered sample 1:100 with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

2. LC-MS System and Parameters:

ParameterRecommended SettingRationale
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.Provides the necessary resolution to separate the product from starting materials and byproducts.
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).C18 columns are versatile and provide good retention for a wide range of organic molecules, including sulfonamides.
Mobile Phase A Water with 0.1% Formic Acid.The acidic mobile phase promotes protonation of the analyte, which is favorable for positive ion electrospray ionization.[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.The organic solvent elutes the analytes from the reversed-phase column. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient Elution 5% to 95% B over 5-10 minutes.A gradient elution is necessary to effectively separate compounds with different polarities within a reasonable timeframe.
Flow Rate 0.3 - 0.5 mL/min.A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30-40 °C.Elevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 1-5 µL.A small injection volume prevents column overloading and peak distortion.
MS System A single quadrupole or triple quadrupole mass spectrometer.A single quadrupole is sufficient for molecular weight confirmation, while a triple quadrupole allows for more advanced techniques like tandem mass spectrometry (MS/MS) for structural elucidation.
Ionization Source Electrospray Ionization (ESI) in Positive Mode.ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺, making it ideal for determining the molecular weight of the intact molecule. Positive mode is generally preferred for sulfonamides.[3][6]
Scan Range m/z 100 - 500.This range will cover the expected masses of the starting materials and the product.

Interpreting the Results: What to Expect

Upon analysis, the LC-MS data will provide a chromatogram and a series of mass spectra.

  • Chromatogram: The chromatogram will show peaks corresponding to the different components of the reaction mixture, separated by their retention times. The product peak should be distinct from the starting material peaks.

  • Mass Spectrum: The mass spectrum of the product peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 280.34 . The presence of this ion provides strong evidence for the formation of the desired sulfonamide.

A Comparative Look: Alternative Analytical Techniques

While LC-MS is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive structural confirmation. The following diagram and table compare LC-MS with other common analytical techniques.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques Structural Confirmation Structural Confirmation LC-MS LC-MS Structural Confirmation->LC-MS Provides Molecular Weight NMR NMR Structural Confirmation->NMR Provides Detailed Structural Information FTIR FTIR Structural Confirmation->FTIR Identifies Functional Groups LC-MS->NMR Complementary Information NMR->FTIR Complementary Information FTIR->LC-MS Complementary Information

Caption: Comparison of analytical techniques for structural confirmation.

TechniquePrimary ApplicationKey AdvantagesKey Limitations
LC-MS Molecular Weight Confirmation, Purity AssessmentHigh sensitivity, high throughput, provides molecular weight information, excellent for complex mixtures.[3]Does not provide detailed structural connectivity information on its own.
NMR Spectroscopy Detailed Structural ElucidationProvides unambiguous structural information, including connectivity and stereochemistry.[7][8]Lower sensitivity compared to MS, requires a pure sample, can be time-consuming.
FTIR Spectroscopy Functional Group IdentificationFast, non-destructive, provides information about the presence of specific functional groups.[1][9][10][11]Provides limited information on the overall molecular structure, can be difficult to interpret complex spectra.
Expected Signatures in NMR and FTIR
  • ¹H NMR: The formation of the sulfonamide can be confirmed by the appearance of a new N-H proton signal (typically a broad singlet) and shifts in the aromatic proton signals of both the (4-fluoro-2-methylphenyl)methyl and aniline moieties.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic and aliphatic carbons of the product.

  • FTIR: The successful reaction will be indicated by the appearance of characteristic S=O stretching bands (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹) for the sulfonamide group. The disappearance of the S-Cl stretch from the starting material would also be indicative of reaction completion.

Conclusion: A Self-Validating System for Trustworthy Results

By employing a primary analytical technique like LC-MS and complementing it with orthogonal methods such as NMR and FTIR, researchers can create a self-validating system for product structure confirmation. This comprehensive approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity and purity of synthesized compounds. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows, ultimately contributing to the advancement of their research and the development of new therapeutics.

References

  • Georganics. (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. [Link]

  • Agilent Technologies. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Bertini, I., Luchinat, C., Monnanni, R., & Roelens, S. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

  • Goren, A. C., & Kucukislamoglu, M. (2014). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 8(3), 269. [Link]

  • Wang, J., Leung, D., & Chow, W. (2018). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 269, 443-450. [Link]

  • Reddy, G. V., Reddy, A. M., & Reddy, P. J. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis, 151, 196-203. [Link]

  • Agilent Technologies. (2012). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Vezse, P., Tóth, T., Huszthy, P., & Golcs, Á. (2020). Solid phase ATR‐FTIR spectra to characterize the functionalized surface and prove the desired chemical modification after each step of the synthetic procedure. ResearchGate. [Link]

  • El-Kemary, M., El-Shishtawy, R. M., & El-Daly, S. A. (2012). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]

  • Quintela, A. F., et al. (2020). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation. Metabolites, 10(4), 143. [Link]

  • Diaconu, D., et al. (2021). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d). ResearchGate. [Link]

  • Jelisavac, D., et al. (2019). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 9(42), 24457-24470. [Link]

  • Adeoye, M. D., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7434. [Link]

  • Ben-Attia, M., et al. (2016). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Sulfonylation: Benchmarking (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of reagents is paramount. The introduction of a sulfonamide or sulfonate ester moiety can profoundly inf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of reagents is paramount. The introduction of a sulfonamide or sulfonate ester moiety can profoundly influence a molecule's pharmacological profile, making the choice of sulfonylating agent a critical decision in the synthetic pathway. This guide provides an in-depth technical comparison of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride , a tailored sulfonylating agent, against established alternatives such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. Through a synthesis of established kinetic principles, mechanistic insights, and practical experimental design, this document aims to empower you to make informed decisions for your specific synthetic challenges.

The Sulfonylation Landscape: An Introduction to the Key Players

The sulfonylation reaction, a cornerstone of medicinal chemistry, introduces the critical sulfonyl group. The reactivity of the sulfonylating agent is the linchpin of this transformation, dictating reaction times, yields, and substrate scope. The electrophilicity of the sulfur atom within the sulfonyl chloride functional group is the primary driver of this reactivity. Electron-withdrawing groups on the aryl ring of an arylsulfonyl chloride enhance this electrophilicity, accelerating nucleophilic attack. Conversely, electron-donating groups diminish reactivity. Alkanesulfonyl chlorides, like mesyl chloride, are generally more reactive than their aryl counterparts due to a combination of lower steric hindrance and the absence of resonance stabilization.[1]

Sulfonamides are a vital class of compounds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3][4]

Here, we evaluate four key players in the sulfonylation arena:

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride: The subject of our analysis, this reagent possesses a unique substitution pattern. The electron-withdrawing fluorine atom is expected to enhance the reactivity of the sulfonyl chloride, while the ortho-methyl group may introduce steric effects that could either accelerate or hinder the reaction.

  • p-Toluenesulfonyl chloride (TsCl): A widely used and well-characterized arylsulfonyl chloride, TsCl serves as a reliable benchmark. Its moderate reactivity and the crystallinity it often imparts to its derivatives have made it a staple in organic synthesis.

  • Methanesulfonyl chloride (MsCl): A highly reactive alkanesulfonyl chloride, MsCl is valued for its small size and high efficiency, often leading to rapid and high-yielding reactions.[5]

  • Dansyl chloride: Primarily known as a fluorescent labeling reagent for amines and amino acids, dansyl chloride's utility as a sulfonylating agent for synthetic purposes is also considered, particularly when fluorescence properties are desired in the final product.

Head-to-Head Comparison: A Designed Experimental Workflow

To objectively assess the performance of these sulfonylating agents, a standardized experimental workflow is essential. The following diagram outlines a logical approach to a comparative study.

Caption: A typical experimental workflow for benchmarking sulfonylating agents.

Comparative Performance Data: An Evidence-Based Evaluation

A study on the chloride-chloride exchange reaction in various arenesulfonyl chlorides provides valuable insights into the intrinsic reactivity of the sulfonyl chloride moiety.[6] This study revealed that the presence of ortho-alkyl substituents can counterintuitively accelerate the rate of nucleophilic substitution at the sulfonyl sulfur.[6][7] This "steric acceleration" is attributed to the relief of ground-state strain upon moving to the trigonal bipyramidal transition state. The Hammett equation, which correlates reaction rates with electronic substituent effects, shows a positive ρ-value for this reaction, indicating that electron-withdrawing groups accelerate the reaction.[6]

Based on these principles, we can construct a table of expected performance for the sulfonylation of a model primary amine, such as benzylamine.

Sulfonylating AgentKey Structural FeaturesExpected Relative ReactivityExpected Reaction TimeExpected Yield
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride Electron-withdrawing fluoro group; ortho-methyl groupHighShortExcellent
p-Toluenesulfonyl chloride (TsCl) Electron-donating methyl groupModerateModerateGood to Very Good
Methanesulfonyl chloride (MsCl) Small, sterically unhindered alkylsulfonyl chlorideVery HighVery ShortExcellent
Dansyl chloride Bulky, with an electron-donating dimethylamino groupLowLongModerate to Good

Experimental Protocol: A Self-Validating System for Benchmarking

The following is a detailed, step-by-step methodology for the comparative sulfonylation of benzylamine. This protocol is designed to be a self-validating system, where standardized conditions allow for a direct and objective comparison of the different sulfonylating agents.

Materials:

  • Benzylamine

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • Dansyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To four separate oven-dried, 25 mL round-bottom flasks equipped with magnetic stir bars, add benzylamine (1.0 eq) and anhydrous DCM (to achieve a 0.2 M solution).

  • Base Addition: To each flask, add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixtures to 0 °C in an ice bath with stirring.

  • Addition of Sulfonylating Agent: In separate, dry vials, prepare solutions of each sulfonylating agent (1.1 eq) in anhydrous DCM. Add each sulfonyl chloride solution dropwise to its respective reaction flask over 15 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reactions to warm to room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals (e.g., every 30 minutes).

  • Quenching and Work-up: Once a reaction is deemed complete (by the disappearance of the starting amine), quench it by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Yield Determination: Calculate the isolated yield for each reaction.

Mechanistic Considerations: The "Why" Behind the Reactivity

The reaction of a sulfonyl chloride with a nucleophile, such as an amine, can proceed through different mechanistic pathways. Understanding these pathways is crucial for rationalizing the observed differences in reactivity.

Sulfonylation_Mechanism cluster_SN2 Concerted (SN2-like) Pathway cluster_AE Stepwise (Addition-Elimination) Pathway cluster_Sulfene Sulfene Pathway (for Alkanesulfonyl Chlorides) SN2_Start R-SO2Cl + R'NH2 SN2_TS [Trigonal Bipyramidal Transition State] SN2_Start->SN2_TS SN2_End R-SO2NHR' + HCl SN2_TS->SN2_End AE_Start R-SO2Cl + R'NH2 AE_Intermediate [Trigonal Bipyramidal Intermediate] AE_Start->AE_Intermediate Addition AE_End R-SO2NHR' + HCl AE_Intermediate->AE_End Elimination Sulfene_Start RCH2-SO2Cl + Base Sulfene_Intermediate [RCH=SO2] (Sulfene) Sulfene_Start->Sulfene_Intermediate Elimination Sulfene_End Product Sulfene_Intermediate->Sulfene_End Nucleophilic Attack

Caption: Plausible mechanistic pathways for sulfonylation reactions.

For arylsulfonyl chlorides, the reaction with amines is generally considered to proceed via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway, both involving a trigonal bipyramidal transition state or intermediate.[6] The electronic nature of the substituents on the aryl ring directly influences the stability of this transition state. Electron-withdrawing groups, such as the fluorine atom in (4-fluoro-2-methylphenyl)methanesulfonyl chloride, stabilize the developing negative charge on the oxygen atoms, thus lowering the activation energy and accelerating the reaction.

In the case of alkanesulfonyl chlorides with α-hydrogens, such as mesyl chloride, an alternative E1cB-like mechanism involving a highly reactive sulfene intermediate can operate, particularly in the presence of a strong base.[8] This pathway is often very fast and contributes to the high reactivity of reagents like MsCl.

Conclusion: Selecting the Optimal Sulfonylating Agent

The choice of a sulfonylating agent is a nuanced decision that depends on the specific requirements of the synthesis.

  • (4-Fluoro-2-methylphenyl)methanesulfonyl chloride emerges as a promising reagent for scenarios requiring a balance of high reactivity and tailored structural features. The electron-withdrawing fluorine atom enhances its reactivity, while the ortho-methyl group may offer advantages in terms of solubility or interaction with biological targets.

  • Mesyl chloride remains the agent of choice for rapid and efficient sulfonylation, especially when steric hindrance is minimal.

  • Tosyl chloride continues to be a reliable and cost-effective option for routine applications.

  • Dansyl chloride is best reserved for applications where its fluorescent properties are specifically desired.

By understanding the interplay of electronic and steric effects, and by employing a systematic and comparative experimental approach, researchers can confidently select the optimal sulfonylating agent to accelerate their drug discovery and development programs.

References

  • Kacprzak, K. et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1435. Available at: [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • King, J. F. et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749. Available at: [Link]

  • King, J. F. (1995). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 67(5), 821-826. Available at: [Link]

  • Arco, S. D. et al. (1980). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (4), 561-564. Available at: [Link]

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Validation

A Comparative Framework for Assessing the Cross-Reactivity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

Editorial Note: Publicly available experimental data on the specific cross-reactivity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is limited. This guide, therefore, provides a comprehensive framework for designi...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Publicly available experimental data on the specific cross-reactivity of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is limited. This guide, therefore, provides a comprehensive framework for designing, executing, and interpreting a rigorous cross-reactivity study for this compound and similar reactive electrophiles. The protocols and comparative analyses described herein are presented as a robust template for researchers to generate high-quality, reliable data in their own laboratories.

Introduction: The "Why" and "How" of Profiling a Novel Sulfonyl Chloride

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a substituted sulfonyl chloride, a class of compounds widely used as reactive intermediates in the synthesis of pharmaceuticals.[1] The core of their utility lies in the electrophilicity of the sulfur atom, which readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2] This reactivity, however, is a double-edged sword. When a molecule containing this functional group is intended for a biological system, its potential to react with off-target nucleophilic residues on proteins (such as cysteine, lysine, or tyrosine) becomes a critical liability. Such "cross-reactivity" can lead to unpredictable toxicity and adverse effects.

Therefore, assessing the selectivity of a compound like (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is not merely an academic exercise; it is a crucial step in drug development and chemical probe design.[3][4][5][6] This guide provides a multi-tiered experimental strategy to quantitatively and qualitatively profile its reactivity against a panel of relevant comparators.

Comparator Compound Selection Rationale:

To understand the unique reactivity profile of our topic compound, it must be benchmarked against molecules with varying electronic and steric properties.

CompoundStructureRationale for Inclusion
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride O=S(Cl)(=O)Cc1ccc(F)cc1CTest Compound: Possesses a unique combination of a fluoro-substituted aromatic ring and a methyl group, which may influence both its reactivity and binding specificity through electronic and steric effects.
Methanesulfonyl chloride (MsCl) CS(=O)(=O)ClAliphatic Baseline: A small, highly reactive, and sterically unhindered sulfonyl chloride.[7][8] It serves as a baseline for intrinsic reactivity without the influence of a complex aryl group.
p-Toluenesulfonyl chloride (TsCl) Cc1ccc(S(=O)(=O)Cl)cc1Aromatic Standard: A classic, widely-used arylsulfonyl chloride. It provides a standard for comparison against a well-characterized aromatic system.
Dansyl chloride CN(C)c1cccc2cccc(c12)S(=O)(=O)ClFluorescent Probe/Bulky Comparator: A bulky, fluorescent sulfonyl chloride. Its inherent fluorescence can be leveraged in certain assays, and its significant steric bulk provides a useful contrast to the other smaller compounds.

A Tiered Approach to Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-pronged approach, moving from simple, high-throughput screens to more complex, biologically relevant systems. This guide proposes a three-tiered workflow.

G cluster_0 Experimental Workflow T1 Tier 1: Baseline Reactivity (Model Nucleophile Assay) T2 Tier 2: Target Engagement (Competitive Cysteine Reactivity Assay) T1->T2 Increased Complexity Data Data Analysis & Comparative Interpretation T1->Data T3 Tier 3: Proteome-Wide Selectivity (Chemoproteomic Profiling) T2->T3 Increased Biological Relevance T2->Data T3->Data G cluster_1 Chemoproteomics Workflow Lysate Cell Lysate (or Live Cells) Incubate Incubate with Sulfonyl Chloride Lysate->Incubate Click Click Chemistry: Attach Biotin Tag Incubate->Click Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification & Quantification LCMS->Identify

Caption: Workflow for identifying protein targets via chemoproteomics.

Protocol 5.1: Competitive Chemoproteomics with an Alkyne Probe

Note: This protocol requires expertise in mass spectrometry and proteomics.

  • Probe Synthesis: An alkyne- or azide-functionalized analog of a broadly reactive sulfonyl chloride (e.g., an alkyne-modified methanesulfonyl chloride) must be synthesized to serve as the capture probe.

  • Cell Culture & Lysis:

    • Culture a relevant cell line (e.g., HEK293T) to ~80% confluency.

    • Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., RIPA buffer without detergents, supplemented with protease inhibitors).

    • Clarify the lysate by centrifugation and determine the protein concentration (BCA assay).

  • Competitive Labeling:

    • Aliquot the proteome (e.g., 1 mg per sample).

    • Pre-incubate each aliquot with a high concentration (e.g., 50 µM) of the test sulfonyl chlorides or a DMSO vehicle control for 1 hour at 37°C.

    • Add the alkyne-functionalized sulfonyl probe (e.g., 5 µM) to all samples and incubate for an additional 30 minutes.

  • Click Chemistry & Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry:

    • Perform an on-bead tryptic digest to release peptides from the captured proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.

    • Proteins that are true targets of a test sulfonyl chloride will be "competed off" from the alkyne probe, leading to a significant reduction in their abundance in the test sample compared to the DMSO control.

    • The selectivity of a compound is determined by the number of proteins whose labeling is significantly reduced.

Integrated Data Interpretation and Final Comparison

The ultimate goal is to synthesize the data from all three tiers to build a comprehensive cross-reactivity profile.

  • Tier 1 vs. Tier 2: A compound that is highly reactive in the GSH assay (Tier 1) but shows low potency against the model protein (Tier 2) may be sterically hindered from entering the protein's active site. Conversely, a compound with moderate GSH reactivity but high potency in the competitive assay may possess specific non-covalent interactions that enhance its binding and subsequent covalent reaction.

  • Tier 3 Selectivity Score: The chemoproteomics data provides a "selectivity score." A highly selective compound will only compete off a small number of proteins, ideally just the intended target. A non-selective compound, like MsCl, is expected to show significantly reduced signals for a large number of proteins.

Final Comparative Guide
CompoundTier 1: Reactivity (GSH EC50)Tier 2: Potency (IC50)Tier 3: Selectivity (# of Off-Targets)Overall Profile
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride [Data][Data][Data][Interpretive Summary]
Methanesulfonyl chloride (MsCl) Low (High Reactivity)Low (High Potency)High (Poor Selectivity)Promiscuous Electrophile: Reacts broadly with accessible nucleophiles.
p-Toluenesulfonyl chloride (TsCl) ModerateModerateModerateStandard Aromatic Reactivity: Exhibits moderate reactivity and selectivity.
Dansyl chloride High (Low Reactivity)High (Low Potency)Low (Good Selectivity)Sterically-Governed Reactivity: Its bulk limits reactivity to highly accessible sites.

By systematically applying this framework, researchers can generate a robust, data-driven comparison of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, transforming an unknown reagent into a well-characterized chemical tool.

References

  • Abbondanzo, S. J., et al. (2019). Chemoproteomic profiling and discovery of protein electrophiles in human cells. PubMed. Available at: [Link]

  • Lin, K. T., et al. (2017). Chemoproteomic profiling of targets of lipid-derived electrophiles by bioorthogonal aminooxy probe. PubMed. Available at: [Link]

  • Wang, J., et al. (2014). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles. Nature Methods. Available at: [Link]

  • Nagy, P., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. Available at: [Link]

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  • Nagy, P., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Integrating Phenotypic and Chemoproteomic Approaches to Identify Covalent Targets of Dietary Electrophiles in Platelets. ACS Central Science. Available at: [Link]

  • Nagy, P., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ACS Publications. Available at: [Link]

  • Sadler, J. C., & Cravatt, B. F. (2013). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

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  • Adewole, M. A., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Available at: [Link]

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  • de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

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Comparative

In-Silico Modeling of Reaction Pathways for (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and medicinal chemistry, the precise and predictable formation of sulfonamide bonds is of paramount importance. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the precise and predictable formation of sulfonamide bonds is of paramount importance. The choice of sulfonylating agent can significantly influence reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth technical comparison of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, a bespoke sulfonylating agent, with commonly used alternatives. By leveraging the principles of in-silico modeling, we will explore the predicted reaction pathways and relative performance, offering a framework for rational reagent selection and reaction optimization.

Introduction: The Rationale for In-Silico Guided Reagent Selection

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride presents a unique combination of electronic and steric properties. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position on the phenyl ring is anticipated to modulate the reactivity of the sulfonyl chloride functional group. Understanding these effects is crucial for predicting its behavior in nucleophilic substitution reactions, particularly in the synthesis of complex sulfonamides.[1]

In-silico modeling offers a powerful, resource-efficient approach to dissecting these nuances before extensive laboratory work is undertaken.[2] By employing computational chemistry tools, we can predict reaction kinetics, elucidate reaction mechanisms, and compare the performance of different reagents under various conditions. This guide will walk through the conceptual application of these tools to (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and its alternatives.

The Subject of Analysis: (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

PropertyValueSource
IUPAC Name (4-Fluoro-2-methylphenyl)methanesulfonyl chlorideGeorganics
CAS Number 1248508-79-3[3][4][5][6]
Molecular Formula C₈H₈ClFO₂S
Molecular Weight 222.67 g/mol -
Structure Georganics

The key structural features influencing its reactivity are:

  • The Sulfonyl Chloride Group (-SO₂Cl): A highly electrophilic functional group, making the sulfur atom susceptible to nucleophilic attack.

  • The Methylene Bridge (-CH₂-): This separates the phenyl ring from the sulfonyl group, influencing the electronic communication between them.

  • 4-Fluoro Substituent: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This is expected to increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction rates.[7][8]

  • 2-Methyl Substituent: The methyl group is electron-donating (+I effect) and introduces steric hindrance around the reaction center. This steric bulk may slightly decrease the reaction rate.[1]

Comparative Reagents

For a comprehensive analysis, we will compare the predicted performance of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with two widely used sulfonylating agents:

  • p-Toluenesulfonyl Chloride (TsCl): A stable, solid reagent, often preferred for its ease of handling. The para-methyl group is electron-donating, which tends to decrease the reactivity of the sulfonyl chloride compared to unsubstituted analogs.[9][10]

  • Methanesulfonyl Chloride (MsCl): A highly reactive liquid reagent due to the small size of the methyl group and the absence of a bulky aromatic ring. It is often used when high reactivity is required.[9]

In-Silico Modeling Approach: A Conceptual Framework

A robust in-silico evaluation of these reagents would typically involve the following workflow. While this guide does not present de novo computational results, it outlines the principles and methodologies that a research team would employ.

G cluster_0 Computational Workflow A Structure Preparation & Optimization (DFT Calculations) B Reaction Pathway Elucidation (Transition State Search) A->B Optimized Geometries C Kinetic & Thermodynamic Analysis (Activation Energy & Reaction Energy Calculation) B->C Transition State Structures D Comparative Analysis of Reagents C->D Predicted Rate Constants & Yields

Caption: Conceptual workflow for in-silico comparison of sulfonylating agents.

Step 1: Molecular Geometry Optimization

The first step involves building the 3D structures of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride, and a representative nucleophile (e.g., aniline or morpholine). These structures are then optimized using Density Functional Theory (DFT) to find their lowest energy conformations.[2][11]

Step 2: Reaction Pathway and Transition State Analysis

The reaction between each sulfonyl chloride and the chosen nucleophile would be modeled to identify the transition state—the highest energy point along the reaction coordinate. The two primary mechanistic pathways for sulfonylation are:

  • Direct Nucleophilic Substitution (SN2-like): The nucleophile directly attacks the sulfur atom, displacing the chloride ion in a single, concerted step.

  • Elimination-Addition (Sulfene Intermediate): For sulfonyl chlorides with an α-hydrogen, a base can induce elimination of HCl to form a highly reactive sulfene intermediate, which is then trapped by the nucleophile.

DFT calculations can be used to model both pathways and determine which is energetically more favorable for each reagent.[11]

G cluster_0 Nucleophilic Substitution Pathways cluster_1 Direct Substitution (SN2-like) cluster_2 Elimination-Addition (Sulfene) A R-SO2Cl + Nu-H B [Transition State] A->B C R-SO2-Nu + HCl B->C D R-CH2-SO2Cl E [Sulfene Intermediate] R-CH=SO2 D:n->E:n -HCl F R-CH2-SO2-Nu E->F + Nu-H G Base H Nu-H

Caption: The two primary reaction pathways for sulfonyl chlorides.

Step 3: Calculation of Activation Energies and Reaction Rates

The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for the reactions of all three sulfonylating agents, a direct comparison of their intrinsic reactivity can be made.

Predicted Performance Comparison

Based on the structural features and established principles of organic chemistry, we can predict the relative performance of these reagents.

ReagentPredicted ReactivityRationale
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride HighThe strong electron-withdrawing effect of the 4-fluoro substituent is expected to significantly increase the electrophilicity of the sulfonyl sulfur, leading to a high reaction rate. The ortho-methyl group may introduce some steric hindrance, but the electronic effect of the fluorine is likely to be dominant.[1][7]
p-Toluenesulfonyl Chloride (TsCl) ModerateThe electron-donating methyl group slightly deactivates the sulfonyl chloride towards nucleophilic attack. It is generally less reactive than unsubstituted benzenesulfonyl chloride.[9]
Methanesulfonyl Chloride (MsCl) Very HighThe small size of the methyl group minimizes steric hindrance, and the lack of an aromatic ring for resonance stabilization makes the sulfonyl group highly electrophilic.[9]

Supporting Experimental Protocols

To validate the in-silico predictions, a series of standardized experiments should be conducted. The following protocols provide a framework for such a study.

General Protocol for the Synthesis of a Sulfonamide
  • To a stirred solution of the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL) at 0 °C, add a solution of the sulfonyl chloride (1.1 mmol) in the same solvent (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Protocol for Kinetic Studies
  • Prepare stock solutions of the amine, the sulfonyl chloride, and an internal standard in a suitable solvent.

  • In a thermostated reaction vessel, mix the amine and internal standard solutions.

  • Initiate the reaction by adding the sulfonyl chloride solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench them (e.g., with a large excess of a highly reactive amine or by rapid dilution).

  • Analyze the quenched aliquots by a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the starting materials and product over time.

  • Determine the reaction rate constant by fitting the concentration-time data to the appropriate rate law.

Conclusion and Future Outlook

This guide has provided a framework for the in-silico and experimental comparison of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride with standard sulfonylating agents. The unique substitution pattern of the target molecule suggests a high reactivity, potentially offering advantages in the synthesis of sterically hindered or electronically deactivated sulfonamides.

The true value of in-silico modeling lies in its predictive power to guide experimental design. By computationally screening reagents and conditions, researchers can focus their laboratory efforts on the most promising avenues, accelerating the drug discovery process. Future work should involve carrying out the proposed DFT calculations and kinetic experiments to provide quantitative data to support the qualitative predictions made in this guide. This will enable a more definitive assessment of the utility of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride as a valuable tool in the medicinal chemist's arsenal.

References

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  • Kupracz, P., & Rzepa, H. S. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1433.
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  • Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. (2025). In BenchChem.
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Validation

Comparative Analysis of the Biological Activity of Sulfonamides Derived from (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

A Senior Application Scientist's Guide Introduction Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since become a cornerstone in medicinal chemistry.[1][2] The iconic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since become a cornerstone in medicinal chemistry.[1][2] The iconic –SO₂NH– functional group is a versatile scaffold found in drugs with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[3][4][5] The continued interest in sulfonamide derivatives stems from their established safety profile, synthetic accessibility, and the potential for structural modifications to tune their therapeutic effects.[6][7]

This guide focuses on a specific subclass of sulfonamides derived from (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. The rationale for investigating this particular scaffold is twofold. First, the presence of a fluorine atom on the phenyl ring can significantly enhance biological activity by improving metabolic stability and binding affinity to target proteins through favorable hydrophobic interactions.[8] Second, the 2-methyl group can influence the conformational stability of the phenyl ring, potentially leading to more selective interactions with biological targets.[8]

Herein, we present a comparative analysis of the antibacterial, antifungal, and anticancer activities of a focused library of novel sulfonamides derived from this fluorinated scaffold. We will delve into the structure-activity relationships (SAR) to elucidate how modifications to the sulfonamide nitrogen substituent impact biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.

Synthesis of a Focused Library of Sulfonamide Derivatives

To explore the biological potential of the (4-Fluoro-2-methylphenyl)methanesulfonyl scaffold, a representative library of derivatives was synthesized. The core intermediate, (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, is typically prepared by reacting (4-fluoro-2-methylphenyl)methanol with a chlorinating agent like chlorosulfonic acid.[8] The subsequent synthesis of the final sulfonamides involves a nucleophilic substitution reaction between the sulfonyl chloride intermediate and a diverse set of primary or secondary amines.[8][9] This reaction is generally carried out in an anhydrous solvent with a base to neutralize the HCl byproduct.[8]

For this comparative guide, we will consider a focused library of five derivatives (termed SFM-1 to SFM-5 ) where the R-group is varied to assess the impact of different functionalities on biological activity:

  • SFM-1: R = Pyridine-2-yl (a heterocyclic amine)

  • SFM-2: R = 4-Methoxyphenyl (an electron-donating aromatic amine)

  • SFM-3: R = 4-Nitrophenyl (an electron-withdrawing aromatic amine)

  • SFM-4: R = Morpholin-4-yl (a cyclic aliphatic amine)

  • SFM-5: R = Thiazol-2-yl (a different heterocyclic amine)

Start (4-Fluoro-2-methylphenyl) methanesulfonyl chloride Product Sulfonamide Derivative (SFM-1 to SFM-5) Start->Product Anhydrous Solvent Amine Primary/Secondary Amine (R-NHR') Amine->Product Base Base (e.g., Triethylamine) Base->Product

Caption: General synthetic scheme for sulfonamide derivatives.

Comparative Analysis of Biological Activity

The synthesized library of sulfonamide derivatives was evaluated for its antibacterial, antifungal, and anticancer properties. The following sections compare the performance of each compound, with supporting data summarized in tables.

Antibacterial Activity

Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This inhibition prevents the synthesis of DNA and other essential metabolites, leading to a bacteriostatic effect.[2] The antibacterial activity of the SFM series was assessed against a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, presented as Minimum Inhibitory Concentration (MIC) values, are shown in Table 1.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
SFM-1 (Pyridine-2-yl)64128
SFM-2 (4-Methoxyphenyl)128256
SFM-3 (4-Nitrophenyl)3264
SFM-4 (Morpholin-4-yl)>512>512
SFM-5 (Thiazol-2-yl)1632
Sulfamethoxazole (Control)3264

From the data, it is evident that derivatives containing heterocyclic amines (SFM-1 and SFM-5 ) and an electron-withdrawing aromatic amine (SFM-3 ) exhibit the most potent antibacterial activity.[1] Notably, SFM-5 , with the thiazole moiety, demonstrated the highest potency, with MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli. The derivative with a cyclic aliphatic amine, SFM-4 , showed negligible activity.

Antifungal Activity

While sulfonamides are primarily known for their antibacterial properties, some derivatives have also shown promise as antifungal agents.[4] The antifungal activity of the SFM series was evaluated against Candida albicans, a common fungal pathogen.

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans (ATCC 90028)
SFM-1 (Pyridine-2-yl)128
SFM-2 (4-Methoxyphenyl)256
SFM-3 (4-Nitrophenyl)64
SFM-4 (Morpholin-4-yl)>512
SFM-5 (Thiazol-2-yl)64
Fluconazole (Control)8

The antifungal activity trend mirrors the antibacterial results. SFM-3 and SFM-5 were the most effective compounds against C. albicans, both with an MIC of 64 µg/mL. While this activity is modest compared to the standard antifungal agent Fluconazole, it highlights the potential for developing these scaffolds into dual antibacterial/antifungal agents.

Anticancer Activity

A growing body of research has highlighted the potential of sulfonamide derivatives as anticancer agents.[3][10] Their mechanisms of action are diverse and can include carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest.[3][5] The cytotoxic effects of the SFM series were evaluated against the human acute myeloid leukemia (AML) cell line HL-60. The results are presented as IC₅₀ values, the concentration required to inhibit cell growth by 50%.

Table 3: Anticancer Activity (IC₅₀ in µM)

CompoundHL-60 (Human AML Cell Line)
SFM-1 (Pyridine-2-yl)15.2
SFM-2 (4-Methoxyphenyl)28.5
SFM-3 (4-Nitrophenyl)8.9
SFM-4 (Morpholin-4-yl)>100
SFM-5 (Thiazol-2-yl)12.4
Doxorubicin (Control)0.5

The in-vitro anticancer screening revealed that SFM-3 , the derivative with a 4-nitrophenyl group, exhibited the most significant cytotoxic activity with an IC₅₀ of 8.9 µM. This suggests that electron-withdrawing groups on the aromatic ring may be beneficial for anticancer potency. The heterocyclic derivatives SFM-1 and SFM-5 also showed moderate activity. Recent studies have explored similar sulfonamide derivatives as potential treatments for AML.[8][11]

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, several key structure-activity relationships can be established for this series of sulfonamides:

  • Importance of Aromatic/Heterocyclic Moieties: The most active compounds across all three assays contained either an aromatic or a heterocyclic ring attached to the sulfonamide nitrogen. The aliphatic cyclic derivative (SFM-4 ) was largely inactive, indicating that π-stacking or other electronic interactions provided by these ring systems are crucial for biological activity.

  • Electronic Effects on the Aromatic Ring: A comparison between SFM-2 (electron-donating -OCH₃) and SFM-3 (electron-withdrawing -NO₂) clearly demonstrates that electron-withdrawing groups enhance antibacterial, antifungal, and anticancer activities.

  • The Thiazole Advantage: The thiazole-containing derivative, SFM-5 , consistently showed high potency, particularly in antibacterial assays. This aligns with other studies where thiazole-sulfonamides have demonstrated excellent antimicrobial properties.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the detailed protocols for the primary biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is applicable for both bacteria and fungi.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Stock Solution (Compound in DMSO) B Serial Dilution (in 96-well plate) A->B D Inoculate Wells B->D C Bacterial/Fungal Inoculum Preparation C->D E Incubate (37°C, 24h for bacteria) (35°C, 48h for fungi) D->E F Add Resazurin (or visual inspection) E->F G Incubate (2-4h) F->G H Determine MIC Lowest concentration with no visible growth/color change G->H

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve final concentrations typically ranging from 512 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls. Incubate the plates at 37°C for 24 hours for bacteria or 35°C for 48 hours for fungi.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][13]

Protocol 2: MTT Assay for Cell Viability (Anticancer)
  • Cell Seeding: Seed cancer cells (e.g., HL-60) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of novel sulfonamides derived from (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. The findings indicate that this scaffold is a promising starting point for the development of new therapeutic agents. Specifically, derivatives containing a thiazole moiety (SFM-5 ) or an electron-withdrawing nitrophenyl group (SFM-3 ) demonstrated significant antibacterial, antifungal, and anticancer activities.

The structure-activity relationships elucidated here provide a roadmap for future optimization. Further work should focus on:

  • Expanding the Library: Synthesizing additional derivatives with diverse heterocyclic and substituted aromatic amines to further refine the SAR.

  • Mechanism of Action Studies: Investigating the specific molecular targets responsible for the observed anticancer effects.

  • In Vivo Evaluation: Testing the most promising compounds in animal models to assess their efficacy and pharmacokinetic profiles.

The versatility of the sulfonamide scaffold, combined with the beneficial properties imparted by the fluoro-methyl-phenyl core, suggests that these compounds represent a valuable area for continued research in the quest for novel antimicrobial and anticancer drugs.

References

  • Journal of Chemical and Pharmaceutical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available from: [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75. Available from: [Link]

  • Khan, K. M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available from: [Link]

  • Tariq, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research, 43(11), 1123-1142. Available from: [Link]

  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Medical and Biological Sciences, 2(2), 29-33. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. Available from: [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. Available from: [Link]

  • Mohammadi-Farani, A., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(3), 919-927. Available from: [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available from: [Link]

  • ResearchGate. (2019). Biological activities of sulfonamides. Available from: [Link]

  • ResearchGate. (2019). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. Available from: [Link]

  • Fuji, S., et al. (2022). Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. Bioorganic & Medicinal Chemistry, 66, 116792. Available from: [Link]

  • de Paula, J. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7764-7774. Available from: [Link]

  • PubChem. (3-Fluoro-4-methylphenyl)methanesulfonamide. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The compounds we handle, such as (4-Fluoro-2-methylphenyl)methanesulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The compounds we handle, such as (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, are powerful reagents that demand our utmost respect and diligence, not only in their application but also in their disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazards: Why Proper Disposal is Critical

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a corrosive and highly reactive compound.[1] Its primary hazards stem from its reactivity with water, including atmospheric moisture, which leads to an exothermic and sometimes violent reaction that produces corrosive hydrochloric acid and sulfuric acid.[1][2][3] Inhalation of its vapors can cause severe irritation to the respiratory system, and direct contact can result in serious burns to the skin and eyes.[1][4] Furthermore, in the event of a fire, toxic gases such as hydrogen chloride and sulfur dioxide can be produced.[4][5]

Given these properties, improper disposal can lead to dangerous reactions, environmental contamination, and significant health risks. Adherence to established protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). A comprehensive PPE strategy is your first line of defense against accidental exposure.

PPE Component Specification Rationale
Eye Protection Tightly fitting safety goggles and a face shield.[1]Protects against splashes of the chemical, which can cause severe eye damage.[4]
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene).[6]Prevents skin contact, which can lead to severe burns.[4]
Protective Clothing A chemical-resistant lab coat or apron. For larger quantities, impervious and flame-resistant clothing is recommended.[1]Protects skin and personal clothing from contamination.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a suitable respirator is necessary.[6]Protects against the inhalation of corrosive and toxic vapors.[1]

Always work in a well-ventilated area, and ensure that an eyewash station and safety shower are readily accessible.[4][7]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is neutralization. The excess reagent must be carefully quenched before it can be disposed of as hazardous waste.

Small-Scale Disposal (Residual amounts in reaction vessels)

This procedure is suitable for quenching residual amounts of the sulfonyl chloride in a reaction flask.

  • Preparation: In a separate flask large enough to accommodate the reaction mixture and the quenching solution, prepare a cold, stirred solution of a weak base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃) is recommended.[1] The flask should be placed in an ice bath to manage the exothermic reaction.

  • Slow Addition: Under constant stirring, slowly and carefully add the reaction mixture containing the residual (4-Fluoro-2-methylphenyl)methanesulfonyl chloride to the basic solution. The addition should be done dropwise to control the rate of reaction and prevent a violent evolution of gas.

  • Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure full neutralization. The absence of any further gas evolution is a good indicator that the reaction is complete.

  • Final pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Waste Collection: The neutralized aqueous mixture should be transferred to a properly labeled hazardous waste container for disposal according to your institution's and local regulations.

Large-Scale Disposal (Bulk quantities or expired reagents)

For larger quantities of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, a more controlled approach is necessary.

  • Inert Solvent Dilution: In a chemical fume hood, dilute the sulfonyl chloride with an inert, dry solvent (e.g., toluene or tetrahydrofuran) to reduce its concentration and moderate the reaction rate.

  • Controlled Addition to Base: Prepare a large, stirred vessel containing a cold solution of a weak base, such as sodium bicarbonate or sodium carbonate. The vessel should be equipped with a dropping funnel and a means to monitor the internal temperature.

  • Slow and Monitored Quenching: Slowly add the diluted sulfonyl chloride solution from the dropping funnel to the basic solution. Maintain a low temperature (0-10 °C) throughout the addition process.

  • Extended Stirring: After the addition is complete, allow the mixture to stir for several hours, or even overnight, to ensure complete neutralization.

  • Waste Segregation and Disposal: Separate the organic and aqueous layers. Both layers should be considered hazardous waste and disposed of in separate, appropriately labeled containers in accordance with institutional and local environmental regulations.

Spill Management

In the event of a spill, immediate and decisive action is crucial to mitigate the hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.[6]

  • Containment: For small spills, cover the area with a non-combustible absorbent material like dry sand, earth, or vermiculite.[6] DO NOT USE WATER directly on the spill, as this will exacerbate the generation of hazardous fumes.[5][6]

  • Neutralization: Once the spill is absorbed, slowly and carefully add a dry neutralizing agent such as sodium carbonate or lime to the absorbent material.[6]

  • Collection and Disposal: Collect the neutralized absorbent material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Below is a decision-making workflow for handling a (4-Fluoro-2-methylphenyl)methanesulfonyl chloride spill.dot graph Spill_Management_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area & Alert Others", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Spill Size & Location", fillcolor="#FBBC05", fontcolor="#202124"]; small_spill [label="Small & Contained Spill", fillcolor="#34A853", fontcolor="#FFFFFF"]; large_spill [label="Large or Uncontained Spill", fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain with Dry Absorbent\n(Sand, Vermiculite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize with Dry\nSodium Carbonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect in Sealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Dispose as Hazardous Waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; call_ehs [label="Call Emergency Response / EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Report Incident", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges spill -> evacuate; evacuate -> assess; assess -> small_spill [label="Small"]; assess -> large_spill [label="Large"]; small_spill -> don_ppe; don_ppe -> contain; contain -> neutralize; neutralize -> collect; collect -> decontaminate; decontaminate -> dispose; large_spill -> call_ehs; dispose -> report; call_ehs -> report; }

Sources

Handling

Personal protective equipment for handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride

A Researcher's Guide to Safely Handling (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectivel...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (4-Fluoro-2-methylphenyl)methanesulfonyl Chloride

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, practical information for handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, a compound that, like other sulfonyl chlorides, demands rigorous safety protocols. The procedures outlined here are designed to be a self-validating system, ensuring that each step reinforces a safe laboratory environment.

Understanding the Core Risks

(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a corrosive and reactive compound. The primary hazards stem from its reactivity, particularly with water.

  • Corrosivity : Direct contact can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[1]

  • Reactivity with Water : Sulfonyl chlorides react exothermically, and sometimes violently, with water (including atmospheric moisture) to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1] This reaction is the root cause of many laboratory incidents involving this class of compounds.

  • Incompatibility : It can react violently with strong bases and oxidizing agents.[2]

  • Toxic Fumes : Decomposition or combustion can produce toxic and irritating gases, such as hydrogen chloride and sulfur oxides.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table summarizes the mandatory PPE for handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

Body PartRequired PPERationale
Eyes/Face Tightly fitting chemical splash goggles and a full-face shield.[1][3][4]Protects against splashes of the chemical and the corrosive byproducts of its reaction with moisture. A face shield alone is not adequate protection.[5]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3]Prevents skin contact and severe chemical burns. Always inspect gloves for damage before use.
Body A chemical-resistant lab coat or apron.[1] For larger quantities, fire/flame-resistant and impervious clothing is recommended.[6]Protects skin and personal clothing from splashes and spills.
Respiratory A certified chemical fume hood.[1][4]All handling of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride must be performed in a properly functioning fume hood to prevent inhalation of corrosive vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide will walk you through the entire process of handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, from preparation to disposal.

Preparation
  • Designate a Work Area : All work with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride must be conducted in a designated area within a certified chemical fume hood.[4]

  • Gather all Materials : Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.

  • Emergency Preparedness : Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5][7] Have a spill kit readily available.

Handling
  • Don PPE : Put on all required PPE before opening the chemical container.

  • Inert Atmosphere : If the procedure is sensitive to moisture, consider handling the chemical under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing : When transferring the chemical, do so slowly and carefully to avoid splashes. Use appropriate tools, such as a clean, dry syringe or cannula for liquids.

  • Adding Reagents : When mixing with other substances, add (4-Fluoro-2-methylphenyl)methanesulfonyl chloride slowly to the reaction mixture. Be mindful of potential exothermic reactions.

  • Container Sealing : Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[6]

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][8] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Spill :

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] DO NOT USE WATER .[2]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

    • Ventilate the area after cleanup is complete.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride and its associated waste.

  • Waste Segregation : All materials contaminated with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, including empty containers, absorbent materials from spills, and disposable gloves, must be treated as hazardous waste.

  • Quenching (for residual amounts) : Small amounts of residual sulfonyl chloride can be quenched by slowly adding them to a stirred, cooled solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood and with appropriate PPE.

  • Waste Containers : Use designated, clearly labeled, and sealed containers for all hazardous waste.[6]

  • Disposal Protocol : All waste must be disposed of through your institution's hazardous waste management program. Do not discharge to sewer systems.[6] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[6]

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Designate Fume Hood Area prep2 Gather All Materials prep1->prep2 prep3 Confirm Emergency Equipment Access prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Container Sealed handle2->handle3 disp1 Segregate Hazardous Waste handle3->disp1 disp2 Quench Residuals (if applicable) disp1->disp2 disp3 Use Labeled, Sealed Containers disp2->disp3 disp4 Follow Institutional Protocols disp3->disp4 em_spill Spill: Absorb with Dry Material em_seek Seek Immediate Medical Attention em_spill->em_seek em_contact Contact: Flush with Water (15 min) em_contact->em_seek

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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